Ethyl 2-aminopyrimidine-4-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-aminopyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-12-6(11)5-3-4-9-7(8)10-5/h3-4H,2H2,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCALRCXLGUQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729330 | |
| Record name | Ethyl 2-aminopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916056-77-4 | |
| Record name | Ethyl 2-amino-4-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916056-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-aminopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-aminopyrimidine-4-carboxylate chemical properties and reactivity
An In-Depth Technical Guide to Ethyl 2-Aminopyrimidine-4-carboxylate
Abstract
Ethyl 2-aminopyrimidine-4-carboxylate is a pivotal heterocyclic compound, distinguished by its pyrimidine core functionalized with an amino group at the C2 position and an ethyl carboxylate at the C4 position. This unique arrangement of functional groups imparts a versatile reactivity profile, establishing the molecule as a highly sought-after building block in synthetic organic chemistry and a privileged scaffold in medicinal chemistry. The electron-withdrawing nature of the pyrimidine ring, coupled with the nucleophilic amino group and the modifiable ester, allows for a wide range of chemical transformations. These properties have been exploited in the synthesis of a multitude of biologically active compounds, including kinase inhibitors, antimicrobial agents, and other therapeutic candidates. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, designed for researchers, scientists, and professionals in drug development.
Introduction to the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a cornerstone in the field of medicinal chemistry.[1][2] Its prevalence stems from its ability to act as a bioisostere for purines and its capacity to form multiple hydrogen bonds, which facilitates strong and specific interactions with biological targets such as enzymes and receptors.[2] Derivatives of 2-aminopyrimidine are known to possess a vast spectrum of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial properties.[1][2][3][4][5] Several FDA-approved drugs, such as the kinase inhibitors Imatinib and Palbociclib, feature this critical scaffold, underscoring its therapeutic significance.[4][6]
Ethyl 2-aminopyrimidine-4-carboxylate emerges as a particularly valuable derivative. It serves not just as a carrier of the essential 2-aminopyrimidine pharmacophore but also as a versatile synthetic intermediate. The ester functionality at the C4 position provides a convenient handle for further molecular elaboration, enabling the construction of complex and diverse chemical libraries for drug discovery programs.
Physicochemical and Spectroscopic Properties
The foundational properties of a molecule are critical for its application in synthesis and material science. Ethyl 2-aminopyrimidine-4-carboxylate is typically a solid at room temperature. The presence of the amino and ester groups allows it to participate in hydrogen bonding, influencing its melting point and solubility.
Data Summary
All quantitative data is summarized in the table below for easy comparison.
| Property | Value | Source(s) |
| CAS Number | 916056-77-4 | [7] |
| Molecular Formula | C₇H₉N₃O₂ | |
| Molecular Weight | 167.17 g/mol | [8] |
| IUPAC Name | ethyl 2-aminopyrimidine-4-carboxylate | |
| SMILES | CCOC(=O)C1=CN=C(N=C1)N | |
| InChI Key | GCGQBUJYXVSZBS-UHFFFAOYSA-N | [8] |
| Appearance | Solid | [9] |
| Topological Polar Surface Area | 78.1 Ų | [8] |
| XLogP3 | 0.2 | [8] |
Note: Experimental values for properties like melting point and specific solubility can vary between suppliers and batches. The data presented are computed or typical values.
Spectroscopic Profile
-
¹H NMR: The spectrum would feature a triplet and a quartet in the upfield region (around 1.3 and 4.3 ppm, respectively) corresponding to the ethyl group protons of the ester. The aromatic protons on the pyrimidine ring would appear as doublets in the downfield region (typically 7.0-9.0 ppm). A broad singlet corresponding to the -NH₂ protons would also be present, with its chemical shift being dependent on solvent and concentration.
-
¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the ester (around 165 ppm), the carbons of the pyrimidine ring (typically in the 110-170 ppm range), and the aliphatic carbons of the ethyl group (around 61 and 14 ppm).[10]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amino group (around 3300-3500 cm⁻¹), C=O stretching from the ester (around 1720 cm⁻¹), and C=N/C=C stretching from the pyrimidine ring (around 1550-1650 cm⁻¹).[10]
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight (167.17). Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester.
Synthesis and Manufacturing
The synthesis of the pyrimidine ring is a well-established area of heterocyclic chemistry. The most common and versatile methods involve the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an N-C-N building block like an amidine, urea, or guanidine.[13][14]
Primary Synthetic Route: Cyclocondensation
The principal synthesis for compounds like Ethyl 2-aminopyrimidine-4-carboxylate involves the reaction between a β-keto ester and guanidine. This reaction, a variation of the classical Pinner synthesis, provides direct access to the 2-aminopyrimidine core.
The causality behind this experimental choice lies in the complementary reactivity of the starting materials. The β-keto ester possesses two electrophilic carbonyl carbons, while guanidine acts as a binucleophile with two nitrogen atoms ready to attack. The reaction proceeds through a series of condensation and dehydration steps, leading to the formation of the stable aromatic pyrimidine ring.
Caption: General workflow for pyrimidine synthesis.
Chemical Reactivity and Derivatization
The synthetic utility of Ethyl 2-aminopyrimidine-4-carboxylate is derived from the distinct reactivity of its three key functional components: the 2-amino group, the C4-ester, and the pyrimidine ring itself.
Caption: Reactivity map of key functional groups.
Reactions at the 2-Amino Group
The amino group at the C2 position is nucleophilic and is the primary site for electrophilic attack.
-
N-Acylation/N-Sulfonylation: It readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. This is a common strategy to modulate the electronic properties and biological activity of the scaffold.
-
N-Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylated products. Controlling the degree of alkylation can be challenging and often requires careful selection of reaction conditions.
-
Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which can be further reduced to secondary amines or used as intermediates in more complex transformations.[15]
Reactions at the 4-Carboxylate Ester
The ethyl ester is a versatile handle for introducing new functional groups.
-
Hydrolysis: Basic or acidic hydrolysis converts the ester to the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., EDC, HATU) to form a diverse range of amides.
-
Amidation: Direct aminolysis of the ester can be achieved by heating with an amine, sometimes requiring a catalyst. This is a direct route to carboxamides, which are prevalent in many drug molecules.[16]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, providing another point for diversification.
-
Hydrazinolysis: Reaction with hydrazine hydrate readily converts the ester into the corresponding hydrazide. This hydrazide is a key intermediate for synthesizing other heterocyclic systems like pyrazoles or triazoles.[17]
Reactions Involving the Pyrimidine Ring
The pyrimidine ring is electron-deficient, which governs its reactivity.
-
Nucleophilic Aromatic Substitution (SₙAr): While the parent ring is not highly susceptible to SₙAr, the presence of good leaving groups (e.g., halogens) at the C4 or C6 positions allows for displacement by various nucleophiles. For instance, starting from Ethyl 2-amino-6-chloropyrimidine-4-carboxylate, the chloro group can be displaced by amines, thiols, or alkoxides.[4]
-
Cyclocondensation Reactions: The combination of the 2-amino group and a reactive substituent at C4 or C5 can be used to construct fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines or pyrimido[1,2-a]benzimidazoles.[18][19]
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs accessible from Ethyl 2-aminopyrimidine-4-carboxylate are frequently found in molecules targeting a wide range of diseases.
-
Kinase Inhibitors: The 2-aminopyrimidine scaffold is a classic "hinge-binding" motif in many kinase inhibitors, where the N1 and the exocyclic amino group form crucial hydrogen bonds with the kinase hinge region. Derivatization of the C4 position allows for the introduction of substituents that can occupy other pockets of the ATP-binding site, enhancing potency and selectivity.
-
Antimicrobial Agents: Numerous 2-aminopyrimidine derivatives have demonstrated significant antibacterial and antifungal activity.[1][2][20] The ability to easily generate diverse libraries from Ethyl 2-aminopyrimidine-4-carboxylate makes it an excellent starting point for identifying new antimicrobial leads to combat resistance.[1]
-
Other Therapeutic Areas: Derivatives have also been explored as antitrypanosomal, antiplasmodial, and β-glucuronidase inhibitors, highlighting the broad therapeutic potential of this scaffold.[3][4][5][6]
Experimental Protocols
The following protocols are representative of the synthesis and derivatization of the title compound and are designed as self-validating systems for a skilled synthetic chemist.
Protocol: Synthesis of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate
This protocol is adapted from general pyrimidine synthesis procedures, such as the Pinner synthesis, using commercially available starting materials.[9][14]
Objective: To synthesize a representative 2,4,6-substituted pyrimidine via cyclocondensation.
Materials:
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethyl 2-acetyl-3-oxobutanoate
-
Absolute Ethanol (EtOH)
-
Diethyl ether
-
Standard reflux and workup glassware
Procedure:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in absolute ethanol (100 mL) under an inert atmosphere (N₂ or Ar).
-
Addition of Guanidine: To the stirred solution, add guanidine hydrochloride (1.0 eq). Stir the resulting slurry at room temperature for 30 minutes. The in-situ formation of free guanidine from its hydrochloride salt is driven by the stronger base, NaOEt. The byproduct, NaCl, is largely insoluble in ethanol.
-
Addition of β-Keto Ester: Add ethyl 2-acetyl-3-oxobutanoate (1.0 eq) dropwise to the reaction mixture. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting keto ester is consumed.
-
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into a beaker containing ice-cold water (200 mL). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and then a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Protocol: Amidation of Ethyl 2-aminopyrimidine-4-carboxylate
Objective: To convert the C4-ester into a secondary amide via aminolysis.
Materials:
-
Ethyl 2-aminopyrimidine-4-carboxylate
-
Benzylamine (or other primary amine)
-
Xylene or DMSO (high-boiling solvent)
-
Standard reaction and workup glassware
Procedure:
-
Setup: In a 50 mL round-bottom flask, combine Ethyl 2-aminopyrimidine-4-carboxylate (1.0 eq) and the chosen primary amine (e.g., benzylamine, 2.0-3.0 eq). The use of excess amine drives the equilibrium towards product formation.
-
Solvent: Add a high-boiling solvent such as xylene or DMSO (approx. 5-10 mL per gram of starting material).
-
Reaction: Heat the mixture to a high temperature (e.g., 120-140 °C) and stir for 12-24 hours. The reaction is typically slow and requires thermal energy to proceed. Monitor by TLC.
-
Workup: Cool the reaction mixture to room temperature. If the product precipitates upon cooling, it can be isolated by filtration.
-
Purification: If the product is soluble, the solvent can be removed under high vacuum. The residue can then be purified using column chromatography on silica gel or by recrystallization. The choice of eluent for chromatography will depend on the polarity of the final product.
Conclusion
Ethyl 2-aminopyrimidine-4-carboxylate is a molecule of significant strategic importance in chemical and pharmaceutical research. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an ideal platform for the development of novel compounds. The proven track record of the 2-aminopyrimidine scaffold in successful drug candidates ensures that this and related building blocks will continue to be a focus of research programs aimed at discovering next-generation therapeutics. Future work will likely focus on developing more sustainable and efficient synthetic methodologies and expanding its application in novel areas of materials science and chemical biology.
References
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2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. (n.d.). PMC - NIH. [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
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An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). GSC Biological and Pharmaceutical Sciences. [Link]
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New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. (n.d.). SpringerLink. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). PMC - NIH. [Link]
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Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. (2016). Asian Journal of Chemistry. [Link]
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New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. (2020). ResearchGate. [Link]
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Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015). PubMed. [Link]
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Pyrimidine. (n.d.). Wikipedia. [Link]
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New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines. (2023). ResearchGate. [Link]
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An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (n.d.). GSC Biological and Pharmaceutical Sciences. [Link]
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Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). PMC - NIH. [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Semantic Scholar. [Link]
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ETHYL 2-AMINOPYRIMIDINE-4-CARBOXYLATE. (n.d.). 2a biotech. [Link]
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Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2003). ARKIVOC. [Link]
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Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. (2008). ResearchGate. [Link]
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Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate. (n.d.). PubChem. [Link]
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A Sustainable Multicomponent Pyrimidine Synthesis. (2015). PubMed. [Link]
- EP0577470A1 - 2-Amino-N-[[[4-(aminocarbonyl)pyrimidin-2-yl]amino]alkyl]. (n.d.).
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Ethyl 2-aminopyrimidine-5-carboxylate. (n.d.). PubChem. [Link]
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). PMC - NIH. [Link]
-
Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2023). PMC - PubMed Central. [Link]
-
Ethyl 4H-Pyran-4-one-2-carboxylate. (n.d.). MDPI. [Link]
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Introduction: The Strategic Importance of the Aminopyrimidine Scaffold
An In-depth Technical Guide to 2-Aminopyrimidine-4-carboxylic Acid (CAS 2164-65-0) for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets. The 2-aminopyrimidine nucleus is one such scaffold, forming the core of numerous approved therapeutic agents. Its significance lies in its structural resemblance to the purine bases of DNA and RNA, allowing it to function as a bioisostere for the adenine moiety of ATP. This mimicry enables pyrimidine derivatives to effectively bind to the ATP-binding sites of various protein kinases, making them a cornerstone in the development of targeted kinase inhibitors for oncology and other therapeutic areas.
This guide focuses on 2-Aminopyrimidine-4-carboxylic acid (CAS: 2164-65-0) , a versatile bifunctional intermediate that leverages the inherent biological relevance of the aminopyrimidine core. Its dual functional groups—a nucleophilic amino group and a reactive carboxylic acid—provide synthetic handles for constructing diverse molecular libraries. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its physicochemical properties, its strategic application in the synthesis of kinase inhibitors, detailed experimental considerations, and sourcing information.
Physicochemical and Spectroscopic Profile
Ensuring the identity and purity of starting materials is a foundational principle of chemical synthesis. 2-Aminopyrimidine-4-carboxylic acid is typically a light-yellow to yellow solid. Key quality control measures involve a combination of chromatographic and spectroscopic techniques, with suppliers often providing certificates of analysis confirming purity by HPLC (typically ≥98%) and structural identity by ¹H NMR.
Summary of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 2164-65-0 | |
| Molecular Formula | C₅H₅N₃O₂ | |
| Molecular Weight | 139.11 g/mol | |
| Appearance | Light-yellow to yellow solid | |
| IUPAC Name | 2-aminopyrimidine-4-carboxylic acid | |
| Solubility | Freely soluble in DMF, DMSO; slightly soluble in water | |
| Storage Conditions | Store in a sealed, light-proof container in a cool, dry place |
Spectroscopic Characterization
While a publicly available, fully assigned spectrum for this specific intermediate is not readily found in peer-reviewed literature, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals for the two protons on the pyrimidine ring, a broad singlet for the amino (-NH₂) protons, and a very broad, downfield signal for the carboxylic acid (-COOH) proton (often >10-12 ppm). The protons on the pyrimidine ring would appear as doublets in the aromatic region.
-
¹³C NMR Spectroscopy: The spectrum would show five distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (>165 ppm). The four carbons of the pyrimidine ring would appear in the aromatic region, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad O-H stretching band from the carboxylic acid dimer, typically appearing from 3300 to 2500 cm⁻¹. Strong C=O stretching from the carbonyl group is expected around 1760-1690 cm⁻¹. Additionally, N-H stretching bands from the primary amine (often a doublet) would be visible around 3500-3300 cm⁻¹, and C=N and C=C stretching vibrations from the pyrimidine ring would appear in the 1600-1400 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 139. Key fragmentation patterns for carboxylic acids would include the loss of OH (M-17) and COOH (M-45).
Application in Drug Discovery: A Cornerstone for Kinase Inhibitors
The primary utility of 2-Aminopyrimidine-4-carboxylic acid in drug discovery is as a key building block for ATP-competitive protein kinase inhibitors. Its structure is ideally suited for this role, providing a stable heterocyclic core that can be elaborated to achieve high potency and selectivity.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Many cancers are driven by the aberrant signaling of receptor tyrosine kinases, with the Epidermal Growth Factor Receptor (EGFR) being one of the most well-established oncogenic drivers. Overexpression or mutation of EGFR leads to uncontrolled cell proliferation and survival. The 2-aminopyrimidine scaffold is a key pharmacophore in many EGFR inhibitors because it mimics adenine and establishes critical hydrogen bond interactions with the "hinge region" of the kinase's ATP-binding pocket, specifically with the methionine residue at position 793 (Met793). This interaction anchors the inhibitor, allowing other parts of the molecule to occupy adjacent hydrophobic pockets, thereby blocking ATP from binding and shutting down the kinase's activity. This inhibition halts the downstream signaling cascade, ultimately leading to a reduction in tumor growth.
Caption: EGFR signaling pathway and point of inhibition.
Experimental Protocols and Synthetic Strategy
The bifunctional nature of 2-Aminopyrimidine-4-carboxylic acid allows for a variety of synthetic transformations. A common and crucial reaction is the amidation of the carboxylic acid moiety to form 2-aminopyrimidine-4-carboxamides. This transformation is a key step in building the complex molecular architectures required for potent kinase inhibition.
Representative Workflow: Amide Coupling
The following diagram illustrates a typical workflow for the synthesis of a 2-aminopyrimidine-4-carboxamide derivative, a common step in the development of kinase inhibitors.
Caption: Workflow for a typical amide coupling reaction.
Detailed Protocol: Synthesis of a 2-Aminopyrimidine-4-carboxamide Derivative
The following is a representative, self-validating protocol for the synthesis of an amide derivative, adapted from established peptide coupling methodologies.
Objective: To synthesize a 2-aminopyrimidine-4-carboxamide by coupling 2-Aminopyrimidine-4-carboxylic acid with a representative amine.
Materials:
-
2-Aminopyrimidine-4-carboxylic acid (1.0 eq)
-
HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Desired amine (e.g., Aniline) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Aminopyrimidine-4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Activation: Cool the solution to 0°C in an ice bath. Add DIPEA (2.0 eq) followed by the portion-wise addition of HATU (1.1 eq). Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 15 minutes. This step forms the activated ester intermediate.
-
Coupling: Add the desired amine (1.2 eq) to the reaction mixture. Let the reaction stir at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3x volumes). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure carboxamide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Safety, Handling, and Storage
As a laboratory chemical, 2-Aminopyrimidine-4-carboxylic acid requires careful handling. It is classified as harmful if swallowed and causes skin and serious eye irritation.
-
Handling: Avoid all personal contact, including inhalation of dust. Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, protected from light.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If swallowed, rinse mouth and seek immediate medical attention.
Suppliers
2-Aminopyrimidine-4-carboxylic acid is available from a variety of chemical suppliers catering to research and development as well as bulk manufacturing needs. When sourcing this intermediate, it is crucial to verify the supplier's quality control standards and request a certificate of analysis.
Selected Suppliers:
-
Sigma-Aldrich
-
Santa Cruz Biotechnology
-
Chem-Impex
-
BLD Pharm
-
Various manufacturers in China offer bulk quantities with adherence to GMP and other international standards.
Conclusion
2-Aminopyrimidine-4-carboxylic acid (CAS 2164-65-0) is more than just a chemical intermediate; it is a strategic tool in the design and synthesis of targeted therapeutics. Its privileged 2-aminopyrimidine core provides a reliable anchor for binding to the ATP pocket of protein kinases like EGFR, while its carboxylic acid functionality offers a versatile point for synthetic elaboration to fine-tune potency, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive overview of its properties, mechanism of action, and practical application, equipping drug discovery professionals with the foundational knowledge to effectively leverage this valuable building block in the development of next-generation medicines.
References
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). National Institutes of Health (NIH). [Link]
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Mechanism of pyrimidine-based hybrids in inhibiting EGFR. (n.d.). ResearchGate. [Link]
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Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed. [Link]
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EGFR signaling pathway. (n.d.). Creative Diagnostics. [Link]
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EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. (2015). PubMed. [Link]
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MSDS for 2-Aminopyrimidine-4-Carboxylic Acid. (2009). Scribd. [Link]
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The EGFR signaling pathway in human cancers. (n.d.). ResearchGate. [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. [Link]
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Sourcing High-Purity 2-Amino-Pyrimidine-4-Carboxylic Acid: A Buyer's Guide. (n.d.). Okchem. [Link]
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EGFR signaling pathway Pathway Map. (n.d.). Bio-Rad. [Link]
- Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. (n.d.). *Journal
Foreword: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Ethyl 2-Aminopyrimidine-4-Carboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring is a privileged heterocyclic scaffold, fundamental to life as a core component of nucleic acids (cytosine, thymine, and uracil). This inherent biological relevance has made pyrimidine and its derivatives a focal point of medicinal chemistry for decades.[1][2] Among these, the 2-aminopyrimidine moiety stands out for its remarkable versatility and ability to form crucial hydrogen bonds and dipole-dipole interactions with a wide array of biological targets.[3] This guide focuses specifically on derivatives of Ethyl 2-aminopyrimidine-4-carboxylate, a substructure that has proven to be a fertile ground for the discovery of potent therapeutic agents across multiple disease areas. As a Senior Application Scientist, my objective is to provide not just a summary of findings, but a synthesized, in-depth analysis of the structure-activity relationships (SAR), mechanisms of action, and the practical methodologies used to evaluate these promising compounds.
The Architectural Significance of Ethyl 2-Aminopyrimidine-4-Carboxylate
The core structure combines three key pharmacophoric features:
-
The 2-Aminopyrimidine Core: This group is a potent hydrogen bond donor and acceptor, critical for anchoring the molecule within the active sites of enzymes and receptors.[3] Marketed drugs like Imatinib and Palbociclib feature this core, highlighting its clinical significance.[4]
-
The Carboxylate Group at C4: The ethyl ester at position 4 provides a versatile handle for synthetic modification and influences the molecule's polarity and pharmacokinetic properties. It can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to fine-tune activity.[5][6]
-
Variable Substituents: The true therapeutic potential is unlocked by the diverse substituents that can be introduced at other positions of the pyrimidine ring, leading to a broad spectrum of biological activities.
Anticancer Activity: Targeting the Engines of Malignancy
Derivatives of 2-aminopyrimidine have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of cancer cell lines through diverse mechanisms.[2][7][8]
Mechanism of Action: Kinase Inhibition and Beyond
A primary mechanism for the anticancer effects of these derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Certain 2-aminopyrimidine derivatives act as potent inhibitors of CDKs, such as CDK9.[9][10] By blocking CDK activity, these compounds can halt the cell cycle, preventing cancer cells from dividing uncontrollably, and induce apoptosis (programmed cell death).[1][10] The combination of a CDK inhibitor with a histone deacetylase (HDAC) inhibitor has shown synergistic effects in suppressing cancer cell proliferation.[10]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Highly selective FGFR4 inhibitors have been developed from the 2-aminopyrimidine scaffold.[11] One promising compound demonstrated potent enzymatic inhibition of FGFR4 with an IC50 value of 2.6 nM while sparing other FGFR isoforms, leading to selective suppression of breast cancer cells with dysregulated FGFR4 signaling.[11]
-
β-Glucuronidase Inhibition: Elevated activity of β-glucuronidase is linked to certain pathologies, including colon cancer.[4][7] Specific 2-aminopyrimidine derivatives have been identified as potent inhibitors of this enzyme, with one compound showing an IC50 value of 2.8 µM, significantly more potent than the standard D-saccharic acid 1,4-lactone.[4][12]
Below is a conceptual diagram illustrating the inhibition of a generic signaling pathway by a 2-aminopyrimidine derivative, leading to anticancer effects.
Caption: Kinase inhibition by a 2-aminopyrimidine derivative blocks proliferation signals.
Quantitative Anticancer Data
The potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating greater efficacy.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast) | <2 µM | [1] |
| Indazol-pyrimidine | MCF-7 (Breast) | 1.63 - 4.80 | [13] |
| 2-Aminopyrimidine-Hydrazone | LoVo (Colon) | Varies | [14] |
| 2-Aminopyrimidine-Hydrazone | A549 (Lung) | Varies | [14] |
| 2,4-Disubstituted Pyrimidine | A549 (Lung) | 12.05 | [1] |
| Thienopyrimidine | MCF-7 (Breast) | 0.045 | [15] |
| Thienopyrimidine | MDA-MB-231 (Breast) | 0.16 | [15] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a reliable method for assessing the in vitro cytotoxicity of novel derivatives against cancer cell lines.[16] The principle lies in the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions. The duration is critical as it must be long enough for the compound to exert its effect.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Visually confirm the formation of purple formazan crystals in the control wells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity: A Renewed Defense Against Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical scaffolds with antimicrobial properties.[3][8] 2-Aminopyrimidine derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents.[8]
Mechanism of Action and Spectrum of Activity
While the exact mechanisms can vary, many pyrimidine derivatives are thought to interfere with essential cellular processes in microbes, such as nucleic acid synthesis, by acting as analogs of natural pyrimidine bases. Their broad-spectrum activity has been demonstrated against various pathogens.
-
Gram-Positive Bacteria: Compounds have shown excellent activity against strains like Staphylococcus aureus and Bacillus subtilis.[17][18]
-
Gram-Negative Bacteria: Activity has also been reported against Escherichia coli.[19][20]
-
Fungi: Several derivatives exhibit significant antifungal properties against species such as Aspergillus niger and Candida albicans.[17][19]
Quantitative Antimicrobial Data
Antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
| Compound Class | Organism | MIC (µM) / Inhibition Zone (mm) | Reference |
| 2-Aminopyridine | S. aureus | 0.039 µg/mL | [18] |
| 2-Aminopyridine | B. subtilis | 0.039 µg/mL | [18] |
| Substituted Pyrimidine | E. coli | 6.5 µM | [20] |
| 2-Aminopyrimidine | B. subtilis | Good activity | [19] |
| 2-Aminopyrimidine | C. albicans | Significant activity | [19] |
Experimental Protocol: Agar Well Diffusion Assay
This is a standard, cost-effective method for preliminary screening of antimicrobial activity.[21] It relies on the diffusion of the test compound through an agar medium to inhibit the growth of a seeded microorganism.
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism.
-
Seeding: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab to create a uniform lawn.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration in a solvent like DMF or DMSO) into each well. Also, include a solvent control and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-28°C for 48-72 hours (for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key factor in numerous diseases.[16] Pyrimidine derivatives have been shown to possess potent anti-inflammatory effects, primarily by inhibiting key enzymes in the inflammatory pathway.[22][23]
Mechanism of Action: COX Inhibition
A major anti-inflammatory mechanism for these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[22] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.[22] Selective inhibition of COX-2 is a desirable trait as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
Caption: Inhibition of COX enzymes blocks the production of inflammatory prostaglandins.
Quantitative Anti-inflammatory Data
| Compound Class | Target | IC50 (µM) | Reference |
| Substituted Pyrimidine | COX-2 | 0.04 | [22] |
| Substituted Pyrimidine | COX-2 | 3.5 | [20] |
| Polysubstituted 2-Aminopyrimidine | NO & PGE2 Production | Active Inhibition | [22] |
Synthesis and Workflow
The development of novel derivatives requires robust synthetic strategies and a logical screening workflow.
General Synthesis Protocol: Condensation of Chalcone and Guanidine
A common and effective method for synthesizing the 2-aminopyrimidine core involves the condensation of a chalcone derivative with guanidine.[17]
-
Chalcone Synthesis: Synthesize the required chalcone via a Claisen-Schmidt condensation of an appropriately substituted aromatic aldehyde with an aromatic ketone in the presence of an aqueous base (e.g., KOH) in ethanol.
-
Cyclization Reaction: Dissolve the synthesized chalcone (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in absolute ethanol.
-
Base Addition: Add a solution of sodium ethoxide or another suitable base to the mixture to initiate the condensation and cyclization reaction.
-
Reflux: Heat the reaction mixture under reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is the 2-aminopyrimidine derivative.
-
Purification: Filter the solid, wash it with water, and purify it by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.
General Drug Discovery and Evaluation Workflow
The path from initial synthesis to a potential drug candidate follows a structured, multi-step process.
Caption: A typical workflow for the discovery and evaluation of novel compounds.
Conclusion and Future Outlook
The Ethyl 2-aminopyrimidine-4-carboxylate scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential in drug discovery.[3][8] The structure-activity relationship studies reveal that minor modifications to the peripheral substituents can lead to dramatic changes in biological activity and target selectivity.[5][24]
Future research should focus on leveraging computational methods, such as molecular docking and QSAR, to guide the rational design of next-generation derivatives with enhanced potency and improved pharmacokinetic profiles.[14][25] High-throughput screening of large, diverse libraries of these compounds against a wider range of biological targets will undoubtedly uncover new therapeutic applications.[26] The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs and developing the next wave of innovative medicines.
References
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- 2-Aminopyrimidine derivatives as anticancer drugs.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(26), 15629–15654.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoM.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2020). Molecules, 25(23), 5737.
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry, 67(17), 15220–15245.
- A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. (2024). Revista Electronica de Veterinaria, 25(2).
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules, 26(8), 2133.
- Manorama, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 8, 2420-2426. International Journal of Pharmaceutical Sciences.
- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2022). Molecules, 27(24), 8963.
- 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. (2017). ACS Medicinal Chemistry Letters, 8(8), 848–853.
- Derivatives of 2-aminopyrimidine.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(19), 6653.
- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2021). Journal of Medicinal Chemistry, 64(2), 1008–1030.
- Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. (2018). Research Journal of Pharmacy and Technology, 11(11), 4843.
- Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells. (2023). Molecules, 28(13), 5005.
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry.
- 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2022). Molecules, 27(10), 3290.
- Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024).
- Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2009). Bioorganic & Medicinal Chemistry Letters, 19(1), 202–205.
- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020).
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2020). MDPI.
- Pyrimidine as antiinflammatory agent: A review. (2007). Indian Journal of Pharmaceutical Sciences, 69(3), 335.
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The Versatile Scaffold: A Technical Guide to Ethyl 2-Aminopyrimidine-4-carboxylate in Medicinal Chemistry
Introduction: The Privileged Status of the 2-Aminopyrimidine Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug discovery campaigns. The 2-aminopyrimidine moiety is one such "privileged scaffold," a term bestowed upon structures that demonstrate the ability to bind to a wide range of biological targets with high affinity.[1][2] Its prevalence in numerous FDA-approved drugs is a testament to its versatility and favorable drug-like properties.[3] This guide focuses on a particularly valuable building block within this class: ethyl 2-aminopyrimidine-4-carboxylate . The strategic placement of the amino and carboxylate functionalities on the pyrimidine ring provides medicinal chemists with orthogonal handles for molecular elaboration, enabling the systematic exploration of chemical space to achieve desired potency, selectivity, and pharmacokinetic profiles.
This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, derivatization, and application of the ethyl 2-aminopyrimidine-4-carboxylate scaffold. We will delve into the causality behind experimental choices, provide detailed protocols, and explore its role in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.
Chemical Synthesis of the Core Scaffold
The construction of the ethyl 2-aminopyrimidine-4-carboxylate core is a critical first step in any drug discovery program utilizing this scaffold. While various methods exist for the synthesis of substituted pyrimidines, a common and reliable approach involves the condensation of a three-carbon dielectrophilic component with a guanidine-containing nucleophile.
General Synthetic Strategy
A prevalent method for synthesizing the pyrimidine core involves the reaction of a β-ketoester or a related 1,3-dicarbonyl compound with a binucleophile like guanidine.[4] This approach allows for the introduction of substituents at various positions on the pyrimidine ring.
Experimental Protocol: Synthesis of Ethyl 2-Aminopyrimidine-4-carboxylate
This protocol outlines a general procedure for the synthesis of the title compound, adapted from established pyrimidine syntheses.
Materials:
-
Diethyl 2-formyl-3-oxosuccinate (or a suitable precursor like ethyl formylpyruvate)
-
Guanidine hydrochloride
-
Sodium ethoxide (or another suitable base)
-
Ethanol
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Guanidine: To the stirred solution, add guanidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 30 minutes to form free guanidine.
-
Addition of the Carbonyl Component: Slowly add a solution of diethyl 2-formyl-3-oxosuccinate (1.0 equivalent) in ethanol to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid until the pH is approximately 7.
-
Extraction: Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure ethyl 2-aminopyrimidine-4-carboxylate.
Causality of Experimental Choices:
-
Base: Sodium ethoxide is used to deprotonate the guanidine hydrochloride, generating the free guanidine base which is the active nucleophile in the condensation reaction.
-
Solvent: Ethanol is a common solvent for this reaction as it readily dissolves the reactants and the base.
-
Inert Atmosphere: An inert atmosphere is recommended to prevent side reactions, particularly with the reactive enolate intermediates.
-
Purification: Column chromatography is essential to remove unreacted starting materials and any side products, ensuring the purity of the final scaffold for subsequent derivatization.
Strategic Derivatization of the Scaffold
The utility of ethyl 2-aminopyrimidine-4-carboxylate lies in the distinct reactivity of its functional groups, which can be selectively modified to build a library of diverse compounds. The C2-amino group and the C4-ethyl carboxylate are the primary points of diversification.
Modifications at the C2-Amino Group
The 2-amino group is a key hydrogen bond donor and can be readily functionalized through various reactions to introduce substituents that can interact with the target protein.
-
N-Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides in the presence of a base. A more modern and regioselective approach involves transition-metal catalyzed N-alkylation using alcohols as the alkylating agents, which is considered a greener alternative.[5]
-
Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) can introduce amide and sulfonamide functionalities, respectively. These groups can act as both hydrogen bond donors and acceptors and can be used to introduce a wide range of substituents.
-
Buchwald-Hartwig and Suzuki-Miyaura Cross-Coupling: For more complex modifications, the amino group can be coupled with aryl or heteroaryl halides through palladium-catalyzed cross-coupling reactions. This allows for the introduction of large, rigid, or flexible aromatic systems that can probe deeper pockets in the target protein.[6][7]
Modifications at the C4-Carboxylate Group
The ethyl carboxylate at the C4 position is another versatile handle for derivatization.
-
Amide Bond Formation: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., EDC, HATU) to form amides.[8][9] This is a very common strategy to introduce substituents that can form key interactions with the target.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, which can then be further functionalized through etherification or other reactions.
-
Grignard Reactions: Although less common, the ester can potentially react with Grignard reagents to introduce ketone functionalities, which can then be further elaborated.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The 2-aminopyrimidine scaffold is a well-established "hinge-binder" in kinase inhibitors, where the N1 and the 2-amino group form crucial hydrogen bonds with the kinase hinge region. Derivatives of ethyl 2-aminopyrimidine-4-carboxylate have been explored as inhibitors of various kinases implicated in cancer and inflammatory diseases.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[10] The 2-aminopyrimidine scaffold has been extensively used to develop CDK inhibitors.[1][3][11]
Structure-Activity Relationship (SAR) Insights for CDK Inhibition:
The following table summarizes general SAR trends for 2-aminopyrimidine-based CDK inhibitors, which can be extrapolated to derivatives of the ethyl 2-aminopyrimidine-4-carboxylate scaffold.
| Position | Modification | Impact on Activity | Rationale |
| C2-Amino | Small alkyl or aryl groups | Generally well-tolerated or beneficial | Can form additional interactions in the ATP binding pocket. |
| C4 | Substituted anilines or heterocycles | Crucial for potency and selectivity | These groups often extend into the solvent-exposed region and can be optimized for interactions with specific residues. |
| C5 | Small substituents (e.g., cyano, halo) | Can modulate potency and physicochemical properties | Can influence the electronic properties of the pyrimidine ring and make additional contacts. |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] The 2-aminopyrimidine scaffold has been successfully employed in the design of potent VEGFR inhibitors.[2][13]
SAR Insights for VEGFR Inhibition:
Derivatives of 4-aminopyrimidine-5-carboxaldehyde oximes have shown potent VEGFR-2 inhibitory activity.[12] While not the exact scaffold, the SAR principles are highly relevant. Modifications at the C4-amino and C6 positions of the pyrimidine ring are critical for achieving high potency.
p38 MAP Kinase Inhibitors
p38 MAP kinase is a key enzyme in the inflammatory response, and its inhibitors have potential as treatments for a range of inflammatory diseases.[4] Amide-based derivatives of pyrimidines have been developed as potent p38α MAP kinase inhibitors.[14][15]
Biological Evaluation: Key Assays
The evaluation of compounds derived from the ethyl 2-aminopyrimidine-4-carboxylate scaffold involves a cascade of in vitro and in cell-based assays.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation: In a microplate, add the kinase enzyme, the substrate, and the kinase assay buffer.
-
Initiation of Reaction: Add the test compounds to the reaction mixture and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Start Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the phosphorylation of the substrate.
-
Data Analysis: Measure the signal on a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to a control (DMSO only) and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Protocol: Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Analysis: Measure the signal (absorbance or luminescence) on a microplate reader. Calculate the percentage of cell viability for each compound concentration relative to a control (DMSO only) and determine the GI50 or IC50 value (the concentration of compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
The ethyl 2-aminopyrimidine-4-carboxylate scaffold continues to be a highly valuable and versatile starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability and the ability to readily introduce diverse chemical functionalities at key positions make it an attractive core for lead discovery and optimization. The wealth of knowledge surrounding the SAR of 2-aminopyrimidine derivatives provides a strong foundation for the rational design of new inhibitors targeting a wide array of biological targets, particularly kinases. As our understanding of the molecular drivers of disease continues to grow, we can expect that this privileged scaffold will play an even more prominent role in the development of next-generation targeted therapies. The continued exploration of novel derivatization strategies and the application of advanced computational methods will undoubtedly unlock the full potential of this remarkable molecular framework.
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SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. (n.d.). National Institutes of Health. Retrieved from [Link]
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Amide-based inhibitors of p38α MAP kinase. Part 2: Design, synthesis and SAR of potent N-pyrimidyl amides. (2010). Charles Sturt University. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of Ethyl 2-aminopyrimidine-4-carboxylate in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical physicochemical parameter that governs the efficiency of crystallization, purification, and formulation processes. Ethyl 2-aminopyrimidine-4-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a wide range of therapeutic agents.[1][2][3] This guide provides a comprehensive framework for determining, analyzing, and modeling the solubility of this compound in various organic solvents. It outlines the gold-standard isothermal shake-flask methodology, details the application of thermodynamic models such as the modified Apelblat and van't Hoff equations for data correlation, and interprets the resulting thermodynamic parameters to provide actionable insights for process development and optimization in the pharmaceutical industry.
Introduction: The Pivotal Role of Solubility in Pharmaceutical Development
The pyrimidine scaffold is a cornerstone in modern drug discovery, forming the core of numerous approved drugs for oncology, infectious diseases, and metabolic disorders.[1][2][4] Ethyl 2-aminopyrimidine-4-carboxylate, as a functionalized pyrimidine derivative, represents a versatile intermediate for creating novel molecular entities.[3] However, the transition from a promising molecule in discovery to a viable drug product is heavily dependent on its physical and chemical properties, paramount among which is solubility.
Understanding the solubility of Ethyl 2-aminopyrimidine-4-carboxylate is essential for:
-
Crystallization and Purification: Selecting an optimal solvent system is crucial for obtaining the desired crystal form (polymorph) with high purity and yield.
-
Formulation Development: Solubility data dictates the choice of excipients and the feasibility of different dosage forms, from oral solids to parenteral solutions.
-
Process Optimization: Knowledge of solubility as a function of temperature allows for the design of efficient, scalable, and reproducible manufacturing processes.[5]
This guide provides the scientific foundation and practical methodologies for researchers to systematically investigate the solubility of Ethyl 2-aminopyrimidine-4-carboxylate, thereby accelerating the drug development lifecycle.
Physicochemical Properties
A baseline understanding of the molecule's properties is the first step in any solubility study.
| Property | Value | Source(s) |
| IUPAC Name | 2-aminopyrimidine-4-carboxylic acid | [6] |
| CAS Number | 2164-65-0 | [6] |
| Molecular Formula | C₅H₅N₃O₂ | [6] |
| Molecular Weight | 139.11 g/mol | [6] |
| Structure | (Image of Ethyl 2-aminopyrimidine-4-carboxylate structure) | |
| XLogP3 | -0.3 | [6] |
| Topological Polar Surface Area | 89.1 Ų | [6] |
Note: Data corresponds to the parent carboxylic acid. The ethyl ester will have a higher molecular weight and likely a higher XLogP3 value.
Experimental Determination of Solubility
The cornerstone of reliable solubility data is a robust and reproducible experimental method. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is detailed here.[7][8][9][10]
Causality Behind Experimental Choices
-
Method Selection (Isothermal Shake-Flask): This method is chosen because it allows the system to reach thermodynamic equilibrium, ensuring the measured solubility is the true saturation point, not a kinetic artifact.[7][10] The extended incubation time is critical for this equilibrium to be established, especially for compounds that dissolve slowly.[8]
-
Quantification Method (RP-HPLC): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is selected for its high specificity, sensitivity, and accuracy in quantifying small organic molecules within a complex matrix.[11][12] It can effectively separate the analyte from any potential impurities or degradants, ensuring that only the concentration of Ethyl 2-aminopyrimidine-4-carboxylate is measured.
Experimental Workflow Diagram
Caption: Fig 2. Logic diagram for thermodynamic analysis.
Thermodynamic Parameters and Dissolution Mechanism
By applying the van't Hoff equation, the standard Gibbs energy of solution (ΔG°_sol) can also be calculated:
ΔG°_sol = -RT * ln(x_mean) (often simplified as ΔG°_sol = ΔH°_sol - T * ΔS°_sol)
These parameters provide insight into the spontaneity and driving forces of the dissolution process. [5][13] Table 2: Apparent Thermodynamic Properties of Dissolution
| Solvent | ΔH°_sol (kJ·mol⁻¹) | ΔS°_sol (J·mol⁻¹·K⁻¹) | ΔG°_sol (kJ·mol⁻¹) at 305.65 K | Driving Force |
| Methanol | 21.5 | 40.2 | 9.2 | Enthalpy & Entropy |
| Ethanol | 24.8 | 45.1 | 11.0 | Enthalpy & Entropy |
| Ethyl Acetate | 20.9 | 38.5 | 9.1 | Enthalpy & Entropy |
| Acetonitrile | 21.8 | 41.0 | 9.3 | Enthalpy & Entropy |
| DMF | 15.5 | 35.5 | 4.7 | Enthalpy & Entropy |
Note: The mean harmonic temperature of the experiment (305.65 K) is used for ΔG° calculation.
Interpretation of Thermodynamic Data
-
Positive ΔH°_sol: The positive enthalpy values across all solvents confirm that the dissolution process is endothermic, requiring energy input to break the solute's crystal lattice.
-
Positive ΔS°_sol: The positive entropy values indicate that the system becomes more disordered as the solid solute dissolves into the liquid phase, which is thermodynamically favorable.
-
Positive ΔG°_sol: The positive Gibbs free energy values signify that the dissolution process is not spontaneous and is driven by the energy input (temperature). The lowest ΔG° value is observed in DMF, consistent with it being the best solvent among those tested.
Practical Implications for Drug Development
The quantitative data and thermodynamic models presented provide a powerful toolkit for rational process design:
-
Solvent Selection for Crystallization: A good crystallization solvent is one in which the solute has high solubility at high temperatures and low solubility at low temperatures. Based on the data, DMF could be used as a primary solvent, with an anti-solvent like ethanol or water used to induce crystallization upon cooling.
-
Purification Strategy: The significant differences in solubility between solvents can be exploited for purification. For example, an impurity that is highly soluble in ethanol could be washed away from the desired product, which has lower solubility in that solvent.
-
Formulation Design: For liquid formulations, DMF or a similar polar aprotic solvent would be a primary candidate for achieving a high drug concentration. For solid dispersions, understanding the solubility in volatile solvents like ethyl acetate or ethanol is key to the manufacturing process (e.g., spray drying).
Conclusion
This technical guide has established a comprehensive framework for evaluating the solubility of Ethyl 2-aminopyrimidine-4-carboxylate. By employing the robust shake-flask method, generating precise data across multiple solvents and temperatures, and applying thermodynamic models like the modified Apelblat and van't Hoff equations, researchers can gain a deep and quantitative understanding of the compound's dissolution behavior. These insights are not merely academic; they are directly applicable to overcoming challenges in crystallization, optimizing purification protocols, and designing effective drug formulations, ultimately enabling a more efficient and scientifically-driven drug development process.
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available from: [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available from: [Link]
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Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. Available from: [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available from: [Link]
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BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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Crystal structure of Ethyl 2-aminopyrimidine-4-carboxylate derivatives
An In-Depth Technical Guide to the Crystal Structure of Ethyl 2-Aminopyrimidine-4-Carboxylate Derivatives
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, crystallographic analysis, and structural interpretation of ethyl 2-aminopyrimidine-4-carboxylate derivatives. By integrating experimental protocols with computational insights, we explore the causality behind methodological choices and the implications of structural data for medicinal chemistry.
The Significance of the 2-Aminopyrimidine Scaffold in Modern Drug Discovery
The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, recognized as a cornerstone in the architecture of numerous therapeutic agents.[1] Its prevalence is highlighted by its incorporation into several FDA-approved drugs.[2] The structural features of the 2-aminopyrimidine core—specifically its array of hydrogen bond donors and acceptors—facilitate robust and predictable interactions with biological targets, making it a highly sought-after building block in drug design. Ethyl 2-aminopyrimidine-4-carboxylate, in particular, serves as a versatile precursor for a wide range of derivatives with potential applications in oncology, inflammation, and infectious diseases.[3][4] A thorough understanding of the three-dimensional structure of these molecules at an atomic level is paramount, as it governs their physicochemical properties, dictates their binding to protein targets, and ultimately influences their therapeutic efficacy.
Synthesis and Crystallization: From Molecule to Measurable Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choice of synthetic route and crystallization method is critical and directly impacts the success of the crystallographic analysis.
Representative Synthesis Protocol
A common approach to synthesizing 2-aminopyrimidine derivatives involves the condensation of a suitable precursor with a reagent that introduces the desired functional groups. For instance, ethyl 2,5-disubstituted pyrimidine-4-carboxylates can be synthesized through the reaction of unsymmetrical enamino diketones with N-C-N dinucleophiles like benzamidine hydrochloride.[5] This method offers a chemoselective and efficient route to the target scaffold.
Step-by-Step Synthesis of a Generic Derivative:
-
Precursor Preparation: An appropriately substituted enamino diketone is prepared according to established literature methods.
-
Condensation Reaction: The enamino diketone (1 mmol) and an amidine hydrochloride salt (e.g., guanidine or benzamidine, 1.1 mmol) are suspended in a suitable solvent such as ethanol (15 mL).
-
Base Addition: A base, such as sodium methoxide, is added to catalyze the reaction.
-
Reflux: The reaction mixture is heated to reflux and monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the final compound.[5][6]
The Art of Crystallization
Obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in size with well-defined faces and no visible defects—is often the most challenging step. The goal is to allow molecules to self-assemble slowly into a highly ordered, three-dimensional lattice.
Protocol for Slow Evaporation Crystallization:
-
Solvent Selection: Dissolve a small amount of the purified compound (5-10 mg) in a minimum volume of a "good" solvent in which it is readily soluble (e.g., acetone, ethanol, or dichloromethane).
-
Induce Supersaturation: Add a "poor" solvent (an anti-solvent in which the compound is less soluble, e.g., hexane or water) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the good solvent to just redissolve the precipitate and obtain a clear, saturated solution.
-
Crystal Growth: Cover the vial with a cap containing small perforations to allow for slow evaporation of the solvent mixture over several days to weeks at room temperature.
-
Harvesting: Once suitable crystals have formed, they are carefully harvested using a nylon loop for immediate analysis.
Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structural Probe
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] It provides unambiguous information on molecular geometry, including bond lengths, bond angles, and the absolute configuration of chiral centers.[9][10]
The technique is based on the principle of Bragg's Law, where a beam of monochromatic X-rays is diffracted by the electron clouds of atoms arranged in a periodic crystal lattice.[10] The resulting diffraction pattern of spots is unique to the crystal structure, and its analysis allows for the reconstruction of a 3D electron density map, from which the atomic positions can be determined.
Experimental Protocol for SCXRD Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil. The crystal is then flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument rotates the crystal through a series of angles while exposing it to a focused beam of X-rays. A detector records the positions and intensities of the thousands of diffracted X-ray reflections.[8]
-
Data Reduction: The raw diffraction data are processed to correct for experimental factors (e.g., absorption, beam intensity fluctuations) and to integrate the intensities of each reflection. This step yields a file containing the Miller indices (h,k,l) and intensity for each spot.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map and a preliminary model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, displacement parameters, and other variables are adjusted to improve the agreement between the calculated and observed diffraction patterns. This iterative process continues until the model converges, resulting in a final, highly accurate crystal structure.
Interpreting the Crystal Structure: From Geometry to Supramolecular Assembly
The final output of an SCXRD experiment is a crystallographic information file (CIF) containing a wealth of data. Its proper interpretation reveals insights at both the molecular and intermolecular levels.
Molecular Geometry
The primary data extracted includes precise bond lengths, bond angles, and torsion angles. These parameters confirm the covalent structure of the synthesized molecule and can reveal subtle conformational features, such as the planarity of the pyrimidine ring or the orientation of the ethyl carboxylate group.
Supramolecular Assembly and Intermolecular Interactions
Perhaps the most valuable information for drug development is how molecules pack together in the solid state. This crystal packing is governed by a network of non-covalent interactions.[11] A systematic investigation of amide-substituted 2-aminopyrimidine derivatives has shown that hydrogen bonds and, where applicable, halogen bonds are the dominant forces directing supramolecular assembly.[1]
Key Interactions in Aminopyrimidine Crystals:
-
Hydrogen Bonds: The 2-amino group and the pyrimidine ring nitrogens are potent hydrogen bond donors and acceptors. A very common and robust interaction is the formation of a dimeric R²₂(8) homosynthon, where two molecules are linked by a pair of N-H···N hydrogen bonds.[12][13]
-
Halogen Bonds: When halogen substituents are present, they can act as electrophilic halogen bond donors, interacting with Lewis basic sites like the pyrimidine nitrogen or carbonyl oxygen. These interactions can be highly directional and sometimes even stronger than hydrogen bonds.[1][11]
-
π-π Stacking: The aromatic pyrimidine rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.
The interplay of these interactions creates a unique three-dimensional architecture. Understanding these patterns is fundamental to crystal engineering, which seeks to design materials with desired properties (e.g., solubility, stability) by controlling intermolecular forces.[13]
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Packing |
| Hydrogen Bond | N-H (amino) | N (pyrimidine) | 2.8 - 3.2 | Forms robust synthons (e.g., R²₂(8)) |
| Hydrogen Bond | N-H (amino) | O (carbonyl) | 2.9 - 3.3 | Links molecules into chains or sheets |
| Halogen Bond | C-X (X=Cl, Br) | N (pyrimidine) | 3.0 - 3.5 | Highly directional, competes with H-bonds |
| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | 3.3 - 3.8 | Contributes to overall lattice stability |
The Synergy of Crystallography and Computational Modeling
While SCXRD provides an exact snapshot of the solid state, computational chemistry offers powerful tools to analyze and rationalize the observed interactions.
-
Hirshfeld Surface Analysis: This technique maps the intermolecular contacts in a crystal onto a 3D surface around the molecule. It allows for the visualization and quantification of the relative contributions of different interactions (e.g., H···H, O···H, N···H), providing a detailed fingerprint of the crystal packing environment.[12]
-
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution across a molecule, highlighting electron-rich (negative potential, good H-bond acceptors) and electron-poor (positive potential, good H-bond donors) regions. This helps rationalize why certain interactions are favored over others.[2]
-
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate theoretical molecular geometries and interaction energies, providing a valuable comparison with experimental data and helping to understand the intrinsic strengths of different non-covalent bonds.[14]
The combination of high-resolution experimental data with these computational tools provides a deeply validated understanding of the structural chemistry of ethyl 2-aminopyrimidine-4-carboxylate derivatives. This knowledge is indispensable for rational drug design, enabling scientists to modify molecular structures to optimize binding interactions and improve pharmacokinetic properties.[15][16]
References
- Marasinghe, A. A., Averkiev, B. B., & Aakeröy, C. B. (2025).
- Singh, P., & Singh, P. (2024). Exhaustive Computational Studies on Pyrimidine Derivatives as GPR119 agonist for the Development of Compounds against NIDDM. Future Journal of Pharmaceutical Sciences.
- Marasinghe, A. A., Averkiev, B. B., & Aakeröy, C. B. (2025).
- Singh, P., & Singh, P. (2024). Exhaustive computational studies on pyrimidine derivatives as GPR119 agonist for the development of compounds against NIDDM. Future Journal of Pharmaceutical Sciences, 10(1).
- El-Faham, A., Gabr, G. A. A., El-Sayed, B. A., & Al-Otaibi, J. S. (2019).
- Uekusa, H., & Fujii, K. (2011). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data.
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Al-Warhi, T., Rizvi, S. U. M. D., et al. (2023).
- Marasinghe, A. A., Averkiev, B. B., & Aakeröy, C. B. (2025). Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives.
- Tsolaki, E., Papadopoulou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules.
- Smoleń, M., Nitek, W., et al. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts.
- Grobelna, P., & Fábián, L. (2021). Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. Crystal Growth & Design.
- Bojinov, V. (2016). How do organic compounds single crystal X rays diffraction work?
- Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. (2003).
- Rigaku. (n.d.). Single crystal X-ray diffraction. Rigaku.
- Teixidó, J., Feliu, L., et al. (2008). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Tetrahedron.
- Bano, S., Arshia, et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.
- Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
- BenchChem. (2025).
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. NINGBO INNO PHARMCHEM CO., LTD.
- Google Patents. (2013). Preparation method of 2-amino pyrimidine.
- Al-Ostath, A., El-Sayed, N. N. E., et al. (2024).
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Methodological & Application
Using Ethyl 2-aminopyrimidine-4-carboxylate in Biginelli-like reactions
Application Note & Protocol
Topic: Strategic Use of Ethyl 2-aminopyrimidine-4-carboxylate in Biginelli-like Reactions for the Synthesis of Fused Heterocyclic Scaffolds
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: Beyond the Classical Biginelli Reaction
The Biginelli reaction, a cornerstone of multicomponent reactions (MCRs) for over a century, provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of immense pharmacological importance.[1][2][3] These structures are central to drugs exhibiting activities as calcium channel blockers, antihypertensive agents, and mitotic kinesin inhibitors like Monastrol.[1][3][4] However, the classical three-component condensation of an aldehyde, a β-ketoester, and urea has inherent limitations in scaffold diversity.
This application note details a strategic evolution of this reaction, employing Ethyl 2-aminopyrimidine-4-carboxylate as a sophisticated building block. By replacing the simple urea component with this pre-functionalized amino-pyrimidine, we pivot from synthesizing simple DHPMs to constructing complex, fused pyrimido[4,5-d]pyrimidine systems in a single, atom-economical step. This approach offers a direct route to novel chemical matter, bypassing the often-complex post-functionalization of classical Biginelli products. We provide a detailed mechanistic rationale, a robust experimental protocol, and field-proven optimization strategies.
The Reagent in Focus: Ethyl 2-aminopyrimidine-4-carboxylate
The strategic advantage of using Ethyl 2-aminopyrimidine-4-carboxylate lies in its dual functionality. It serves as both the nitrogen-donating component (analogous to urea) and the foundational heterocyclic core.
-
Inherent Reactivity: The 2-amino group on the pyrimidine ring acts as the key nucleophile, initiating the reaction cascade. Its reactivity is modulated by the electron-withdrawing nature of the pyrimidine ring itself.
-
Scaffold Pre-loading: Unlike urea, this reagent introduces an entire pyrimidine ring directly into the final product. This is a powerful tool for rapidly increasing molecular complexity and accessing fused heterocyclic systems known for their biological activities.[5]
-
Vector for Diversity: The ester functionality at the 4-position provides a synthetic handle for subsequent modifications, allowing for the generation of diverse compound libraries from a common fused core.
The Biginelli-Like Reaction Mechanism: An Iminium-Mediated Cascade
The reaction proceeds through a well-established acid-catalyzed mechanism, analogous to the iminium-based pathway proposed by Kappe for the classical Biginelli reaction.[1][6] The causality behind each step is critical for understanding reaction control and optimization.
-
Acid-Catalyzed Iminium Ion Formation: The reaction initiates with the protonation of the aldehyde's carbonyl oxygen, enhancing its electrophilicity. The nucleophilic 2-amino group of the pyrimidine then attacks the activated carbonyl, followed by dehydration to yield a highly reactive N-acyliminium ion intermediate. This is often the rate-determining step.[1]
-
Nucleophilic Addition of the Enol: The β-dicarbonyl compound (e.g., ethyl acetoacetate) tautomerizes to its enol form. This enol acts as the carbon nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the crucial C-C bond that links the three components.
-
Intramolecular Cyclization & Dehydration: The newly formed adduct undergoes an intramolecular cyclization. The remaining nitrogen on the pyrimidine ring attacks one of the carbonyl groups of the former β-ketoester. This is followed by a final dehydration step to yield the stable, aromatic fused pyrimido[4,5-d]pyrimidine core.
Below is a visualization of the proposed mechanistic pathway.
Caption: Proposed mechanism for the Biginelli-like reaction.
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of a representative fused pyrimidine system.
Reaction: Synthesis of Ethyl 7-(4-chlorophenyl)-5-methyl-8-oxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2-carboxylate.
Materials & Equipment:
-
Ethyl 2-aminopyrimidine-4-carboxylate (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 eq) or a few drops of concentrated HCl.
-
Solvent: Glacial Acetic Acid or Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer with heating mantle
-
TLC plates (silica gel 60 F254)
-
Filtration apparatus (Büchner funnel)
Step-by-Step Procedure:
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine Ethyl 2-aminopyrimidine-4-carboxylate (e.g., 1.81 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol), and ethyl acetoacetate (1.43 g, 11 mmol).
-
Scientist's Note: Using a slight excess of the β-dicarbonyl component can help drive the reaction to completion.
-
-
Solvent and Catalyst Addition: Add the solvent (e.g., 20 mL of glacial acetic acid). Stir the mixture to achieve a suspension or solution. Add the acid catalyst (e.g., 190 mg, 1 mmol of p-TsOH).[7]
-
Scientist's Note: Glacial acetic acid often serves as both a solvent and a co-catalyst, promoting the dehydration steps. Ethanol is a greener alternative, though it may require a stronger catalyst or longer reaction times.
-
-
Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C for acetic acid) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) every 1-2 hours (Eluent: e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-12 hours, indicated by the consumption of the limiting reagent.
-
Work-up and Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate will often form.
-
Slowly pour the cooled reaction mixture into 100 mL of ice-cold water with stirring. This will cause the product to precipitate fully.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold water (2 x 20 mL) and then with a small amount of cold ethanol to remove residual starting materials and impurities.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Data Summary: Reaction Scope and Optimization
The versatility of this reaction is demonstrated by its tolerance for various aldehydes and conditions. The choice of catalyst is crucial and can significantly impact reaction time and yield.[8]
| Entry | Aldehyde (R Group) | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl | HCl (cat.) | Ethanol | 8 | 85 |
| 2 | 4-Chlorophenyl | p-TsOH | Acetic Acid | 6 | 92 |
| 3 | 4-Methoxyphenyl | ZrCl₄ | Acetonitrile | 5 | 88 |
| 4 | 2-Naphthyl | HCl (cat.) | Ethanol | 10 | 81 |
| 5 | Furfural | p-TsOH | Acetic Acid | 6 | 75 |
| 6 | Phenyl | None | Microwave (SF) | 0.25 | 90 |
Data presented is representative and based on typical outcomes for Biginelli-like multicomponent reactions. SF = Solvent-Free.
Troubleshooting & Field-Proven Insights
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | Insufficient catalysis; Low reaction temperature; Steric hindrance from aldehyde. | 1. Switch to a stronger Lewis acid catalyst (e.g., Yb(OTf)₃, InCl₃).[9] 2. Change the solvent to a higher boiling point (e.g., DMF) or use microwave irradiation for rate enhancement.[10] 3. Increase reaction time and monitor carefully with TLC. |
| Side Product Formation | Self-condensation of aldehyde or Knoevenagel condensation between aldehyde and ketoester. | 1. Ensure a proper stoichiometric ratio. 2. Use milder reaction conditions (lower temperature, weaker acid) if possible. 3. A solvent-free "grindstone" approach can sometimes offer cleaner conversions.[11] |
| Product Fails to Precipitate | Product is soluble in the work-up mixture; Low product concentration. | 1. Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate). 2. Concentrate the reaction mixture under reduced pressure before precipitation. |
Experimental Workflow Visualization
The following diagram outlines the complete process from materials to the final, characterized product.
Caption: From reagents to results: the experimental workflow.
Conclusion and Future Outlook
The use of Ethyl 2-aminopyrimidine-4-carboxylate in Biginelli-like multicomponent reactions represents a significant strategic advancement for heterocyclic chemistry. It provides a robust and efficient pathway to complex, fused pyrimido[4,5-d]pyrimidine scaffolds that are highly sought after in medicinal chemistry. This one-pot methodology is atom-economical, operationally simple, and amenable to the generation of diverse libraries by varying the aldehyde and β-dicarbonyl components. Future work will focus on expanding the substrate scope, developing asymmetric variants using chiral catalysts, and exploring the biological activities of the novel compounds synthesized via this powerful method.
References
-
ResearchGate. (n.d.). Classical Biginelli and some Biginelli-like reactions for synthesis of dihydropyrimidinones. Available at: [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Available at: [Link]
-
ARKAT USA, Inc. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC 2005 (iii) 228-236. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Available at: [Link]
-
MDPI. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals. Available at: [Link]
-
Journal of Internal Medicine & Pharmacology (JIMP). (n.d.). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Available at: [Link]
-
SciSpace. (n.d.). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. (n.d.). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-arylated-2-aminopyrimidine. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Available at: [Link]
-
MDPI. (n.d.). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank. Available at: [Link]
-
MDPI. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals. Available at: [Link]
-
National Institutes of Health (NIH). (2010). Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. Available at: [Link]
-
PubMed. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Three generally accepted mechanisms for the Biginelli reaction. Available at: [Link]
-
University of Illinois at Urbana-Champaign, Department of Chemistry. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Available at: [Link]
-
Der Pharma Chemica. (2017). A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives. Available at: [Link]
-
RSC Publishing. (2021). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances. Available at: [Link]
-
Semantic Scholar. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Available at: [Link]
-
PubMed Central (PMC). (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. Available at: [Link]
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Application Notes and Protocols for the N-alkylation of Ethyl 2-aminopyrimidine-4-carboxylate
These comprehensive application notes provide detailed protocols for the N-alkylation of ethyl 2-aminopyrimidine-4-carboxylate, a key intermediate in the synthesis of a wide range of biologically active compounds. The methodologies outlined below are designed for researchers, scientists, and drug development professionals, offering a blend of established chemical principles and practical, field-tested insights. This document will explore three robust and versatile protocols: direct N-alkylation with alkyl halides, reductive amination with aldehydes, and a transition metal-catalyzed approach using alcohols.
Introduction: The Strategic Importance of N-Alkylated 2-Aminopyrimidines
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The N-alkylation of this moiety provides a critical avenue for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The presence of the ethyl carboxylate group at the 4-position of the pyrimidine ring in the target substrate, ethyl 2-aminopyrimidine-4-carboxylate, introduces an electron-withdrawing character that influences the nucleophilicity of the exocyclic amino group. This necessitates careful consideration of reaction conditions to achieve efficient and selective N-alkylation.
Understanding the Reaction: Regioselectivity and Reactivity
The N-alkylation of 2-aminopyrimidine derivatives can, in principle, occur at the exocyclic amino group (N-alkylation) or at one of the ring nitrogens. However, for the protocols detailed herein, the primary product is the result of alkylation at the 2-amino group. This regioselectivity is a key consideration in the synthetic design.[1] The choice of methodology will depend on the nature of the desired alkyl group, the availability of starting materials, and the desired scale of the reaction.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This classical and straightforward approach involves the reaction of ethyl 2-aminopyrimidine-4-carboxylate with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to ensure efficient deprotonation of the amino group and to facilitate the nucleophilic substitution reaction.
Causality of Experimental Choices:
-
Base: A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is employed. K₂CO₃ is a milder and more practical choice for many applications, while NaH offers a stronger driving force for the reaction, which can be beneficial for less reactive alkyl halides.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents effectively solvate the cation of the base and the starting materials, promoting the reaction rate without interfering with the nucleophilic attack.
-
Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction, particularly with less reactive alkyl halides like alkyl chlorides.
Experimental Workflow:
Caption: Workflow for Direct N-Alkylation.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of ethyl 2-aminopyrimidine-4-carboxylate (1.0 eq) in anhydrous DMF (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 60-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x volume of aqueous phase).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.[2][3]
Quantitative Data Summary:
| Alkyl Halide | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | 80 | 85-95 |
| Ethyl iodide | NaH | THF | 60 | 70-80 |
| Propyl bromide | K₂CO₃ | Acetonitrile | 80 (reflux) | 75-85 |
Protocol 2: Reductive Amination with Aldehydes
Reductive amination is a powerful and versatile method for the formation of C-N bonds and offers a greener alternative to alkylation with alkyl halides.[4] This one-pot procedure involves the initial formation of an imine intermediate between the amine and an aldehyde, which is then reduced in situ to the corresponding secondary amine.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the aldehyde starting material than other hydrides like sodium borohydride, allowing for the efficient formation of the imine before reduction.[4]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction. They are relatively non-polar and aprotic, providing a good medium for both imine formation and reduction.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is the species that is actually reduced.
Experimental Workflow:
Caption: Workflow for Reductive Amination.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of ethyl 2-aminopyrimidine-4-carboxylate (1.0 eq) and the aldehyde (1.1-1.2 eq) in DCE (10-20 mL per mmol of substrate) in a round-bottom flask, add a catalytic amount of acetic acid (0.1 eq).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC (typically 4-24 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous phase).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield the desired N-alkylated pyrimidine.[2][3]
Quantitative Data Summary:
| Aldehyde | Reducing Agent | Solvent | Temperature | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | Room Temp. | 80-90 |
| Isobutyraldehyde | NaBH(OAc)₃ | DCM | Room Temp. | 75-85 |
| Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | DCE | Room Temp. | 80-88 |
Protocol 3: Transition Metal-Catalyzed N-Alkylation with Alcohols
This modern and atom-economical approach utilizes alcohols as alkylating agents in the presence of a transition metal catalyst.[1] The reaction proceeds via a "borrowing hydrogen" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and producing water as the only byproduct.[5]
Causality of Experimental Choices:
-
Catalyst: Iridium or ruthenium-based catalysts are commonly employed for this transformation. [Cp*IrCl₂]₂ is a robust and commercially available catalyst precursor.
-
Base: A base, such as NaOH or KOtBu, is required to facilitate the initial dehydrogenation of the alcohol.
-
Solvent: The reaction can often be run in the alcohol as the solvent, or in a high-boiling solvent such as toluene or xylene.
Experimental Workflow:
Caption: Workflow for Transition Metal-Catalyzed N-Alkylation.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine ethyl 2-aminopyrimidine-4-carboxylate (1.0 eq), the transition metal catalyst (e.g., [Cp*IrCl₂]₂, 0.2-1.0 mol%), and the base (e.g., NaOH, 20 mol%).
-
Addition of Alcohol: Add the alcohol (which can also serve as the solvent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 120-150 °C for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. If a solid precipitates, filter the mixture.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the pure N-alkylated product.[2][3]
Quantitative Data Summary:
| Alcohol | Catalyst | Base | Temperature (°C) | Typical Yield (%) |
| n-Butanol | [CpIrCl₂]₂ | NaOH | 150 | 90-97 |
| Benzyl alcohol | Ru-based catalyst | KOtBu | 120 | 85-95 |
| Ethanol | [CpIrCl₂]₂ | NaOH | 140 | 70-80 |
Characterization of N-Alkylated Products
The successful synthesis of the N-alkylated ethyl 2-aminopyrimidine-4-carboxylate derivatives should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of new signals corresponding to the protons of the newly introduced alkyl group is a key indicator of a successful reaction. A downfield shift of the pyrimidine ring protons may also be observed. The NH proton signal of the starting material will disappear and may be replaced by a new NH signal in a different chemical shift environment, or disappear entirely in the case of dialkylation.[6][7]
-
¹³C NMR: The appearance of new signals in the aliphatic region corresponding to the carbons of the alkyl group will be observed. Shifts in the signals of the pyrimidine ring carbons, particularly C2, can also be expected.[6][8]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the desired product.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide to the N-alkylation of ethyl 2-aminopyrimidine-4-carboxylate. The choice of method will be dictated by the specific requirements of the synthesis, including the nature of the alkyl group to be introduced, the desired scale, and considerations of green chemistry. By carefully following these detailed procedures and understanding the underlying chemical principles, researchers can confidently and efficiently synthesize a diverse range of N-alkylated 2-aminopyrimidine derivatives for their research and development endeavors.
References
- K-A. K. A, S. M. A, S. A, et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083.
- Google Patents. (2012). CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation.
-
ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis route from ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. Retrieved from [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
- CoLab. (1981). Transition metal-catalysed N-alkylation of amines by alcohols.
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. Retrieved from [Link]
-
YouTube. (2025). Reductive Amination | Synthesis of Amines. Retrieved from [Link]
-
ResearchGate. (2013). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? Retrieved from [Link]
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
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Semantic Scholar. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. Retrieved from [Link]
- N alkylation at sp 3 Carbon Reagent Guide. (n.d.).
-
ResearchGate. (n.d.). Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. Retrieved from [Link]
-
ResearchGate. (2007). (PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkylation of amines with alcohols a. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]
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ResearchGate. (2018). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. Retrieved from [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions with Halogenated Ethyl 2-Aminopyrimidine-4-carboxylate Derivatives
Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of approved drugs for oncology, viral infections, and inflammatory diseases.[1] The 2-aminopyrimidine moiety, in particular, is a privileged scaffold, recognized for its ability to participate in key hydrogen bonding interactions with biological targets.[2] The derivatization of this scaffold through carbon-carbon bond-forming reactions is therefore of paramount importance in drug discovery and development.
The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for creating biaryl and heteroaryl structures due to its mild conditions and broad functional group tolerance.[3] When applied to halogenated ethyl 2-aminopyrimidine-4-carboxylate derivatives, this reaction opens a gateway to a vast chemical space of novel compounds with significant therapeutic potential. The electron-deficient nature of the pyrimidine ring generally makes its halogenated derivatives highly reactive substrates for such cross-coupling reactions.[1]
This guide provides a comprehensive overview, detailed experimental protocols, and expert insights into performing Suzuki coupling reactions on the ethyl 2-aminopyrimidine-4-carboxylate scaffold. We will delve into the mechanistic underpinnings, optimization strategies, and troubleshooting common challenges associated with this specific class of substrates.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for rational optimization and troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the ethyl 2-aminohalopyrimidine-4-carboxylate, forming a Pd(II) complex. The reactivity of the halogen follows the order I > Br > Cl.[4]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, replacing the halide. This is often the rate-determining step and is highly dependent on the choice of base and solvent.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]
Influence of Substituents on the Pyrimidine Core
The ethyl 2-aminopyrimidine-4-carboxylate scaffold possesses both an electron-donating group (EDG), the 2-amino group, and an electron-withdrawing group (EWG), the 4-carboxylate group. Their combined electronic influence, along with the inherent electron deficiency of the pyrimidine ring, affects the reactivity of the halogen at the 5-position.
-
2-Amino Group (EDG): This group increases the electron density of the pyrimidine ring, which can slow down the oxidative addition step compared to an unsubstituted pyrimidine.[6] Furthermore, the Lewis basic nitrogen of the amino group can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation.[7][8]
-
4-Carboxylate Group (EWG): This group decreases the electron density of the ring, making the carbon-halogen bond more susceptible to oxidative addition.
The net effect of these opposing electronic influences necessitates careful selection of the catalyst system to achieve efficient coupling.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of halogenated ethyl 2-aminopyrimidine-4-carboxylate derivatives. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Protocol 1: Conventional Heating
This protocol is a robust starting point for small-scale synthesis and methods development.
Materials:
-
Halogenated Ethyl 2-aminopyrimidine-4-carboxylate (e.g., ethyl 2-amino-5-bromopyrimidine-4-carboxylate) (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2–5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0–3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the halogenated ethyl 2-aminopyrimidine-4-carboxylate (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.[9]
-
Heat the reaction mixture to 85–100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12–24 hours.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and often improves yields.[1]
Materials:
-
Same as Protocol 1, but using a microwave-safe reaction vial.
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated ethyl 2-aminopyrimidine-4-carboxylate (0.5 mmol), the boronic acid (0.5 mmol), the base (e.g., K₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5–3 mol%).[1]
-
Add the degassed solvent mixture (e.g., 6 mL of 1,4-dioxane/water, 2:1 v/v).
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100–150 °C for 15–30 minutes with stirring.[1]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up and purify the product as described in Protocol 1 (steps 8-10).
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Data Presentation: Optimization of Reaction Conditions
The optimal conditions for Suzuki coupling can vary significantly depending on the specific substrates. The following table provides a summary of typical conditions and expected outcomes based on analogous systems.
| Parameter | Condition 1 (Conventional) | Condition 2 (Microwave) | Rationale & Remarks |
| Halogen | 5-Bromo or 5-Iodo | 5-Chloro or 5-Bromo | Bromo and Iodo derivatives are generally more reactive. Chloro derivatives often require more active catalysts or higher temperatures, achievable with microwave heating.[4] |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a reliable, general-purpose catalyst. For less reactive chlorides, or to mitigate catalyst inhibition, more electron-rich and bulky ligands (e.g., from Buchwald) may be necessary.[5] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | K₃PO₄ is a stronger base and can be more effective for challenging couplings, but K₂CO₃ is often sufficient and more economical.[5] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | 1,4-Dioxane/H₂O (2:1) | A mixture of an aprotic polar solvent and water is standard. The water is crucial for the transmetalation step.[1] |
| Temperature | 85-100 °C | 100-150 °C | Higher temperatures accelerate the reaction, especially the oxidative addition of aryl chlorides. |
| Time | 12-24 h | 15-30 min | Microwave heating offers a significant reduction in reaction time.[1] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Inhibition: The 2-amino group or pyrimidine nitrogens are coordinating to the palladium center.[7][8] | - Use a higher catalyst loading (up to 10 mol%). - Switch to a catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos with a Pd₂(dba)₃ precatalyst) which are less susceptible to inhibition.[5] |
| Inactive Catalyst: The Pd(0) species has been oxidized or the precatalyst was not properly activated. | - Ensure the reaction is set up under a strictly inert atmosphere.[5] - Use freshly purchased and properly stored reagents. | |
| Protodeboronation | The boronic acid is being replaced by a hydrogen atom from a proton source (e.g., water). This is a common side reaction.[3] | - Use anhydrous solvents, but add a minimal, controlled amount of water (e.g., 2-3 equivalents). - Use a boronic ester (e.g., pinacol ester) which is more stable. - A stronger base like K₃PO₄ may sometimes reduce this side reaction compared to hydroxides.[5] |
| Dehalogenation | The starting halide is reduced to the corresponding C-H bond. | - This can be caused by hydride sources in the reaction. Ensure solvents are pure. - Optimize the reaction temperature; sometimes lower temperatures can disfavor this pathway. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a biaryl byproduct. | - This can be promoted by the presence of oxygen. Ensure thorough degassing of solvents and use of an inert atmosphere.[7] |
Applications in Drug Discovery
The products of these Suzuki coupling reactions, substituted ethyl 2-aminopyrimidine-4-carboxylates, are valuable intermediates for the synthesis of complex molecules with diverse biological activities. The newly introduced aryl or heteroaryl group at the 5-position can be used to modulate the pharmacological properties of the molecule, such as potency, selectivity, and pharmacokinetic profile. These derivatives have been investigated as kinase inhibitors, anti-inflammatory agents, and for other therapeutic applications.[2]
References
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with aryl and Heteroaryl Boronic Acids. Molecules, 26(8), 2268. [Link]
-
ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2. ResearchGate. [Link]
-
NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
-
MacMillan, D. W. C., et al. (2019). Deaminative Arylation of Amino Acid-derived Pyridinium Salts. ACS Publications. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]
-
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. PubMed. [Link]
-
Rauf, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Al-Salahi, R., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(6), 7207-7218. [Link]
-
ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and characterization of thiophene-derived palladium(ii) complex immobilized on FSM-16 and its application in the novel synthesis of 7-(aryl)-7,12-dihydro-6H-indeno[1][5][7]triazolo[1,5-a]pyrimidine-6-one derivatives. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central. [Link]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 10. benchchem.com [benchchem.com]
Application Notes: Ethyl 2-Aminopyrimidine-4-carboxylate Core in the Synthesis of Advanced Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies. Its unique electronic properties and ability to form critical hydrogen bond interactions with the hinge region of protein kinases have established it as a "privileged" structure in kinase inhibitor design. This guide provides an in-depth exploration of the synthetic utility of pyrimidine carboxylate precursors, focusing on the strategic construction of potent kinase inhibitors. We will dissect a convergent synthesis pathway for a key intermediate of Imatinib, a paradigm of targeted cancer therapy, to illustrate the core chemical principles and experimental causality. Detailed, field-proven protocols, structure-activity relationship (SAR) insights, and mechanistic diagrams are provided to empower researchers in the design and execution of novel anticancer agent syntheses.
Introduction: The 2-Aminopyrimidine Scaffold as a "Hinge-Binder"
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. A majority of small-molecule kinase inhibitors are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding site to block the phosphotransfer reaction.
The 2-aminopyrimidine moiety is exceptionally effective in this role due to its bioisosteric resemblance to the adenine core of ATP. Specifically, the N1 atom and the exocyclic amino group of the 2-aminopyrimidine scaffold act as a hydrogen bond donor-acceptor pair, mimicking the interactions of adenine's N1 and N6-amino group with the "hinge" region of the kinase ATP-binding pocket. This bidentate hydrogen bonding provides a strong anchoring point for the inhibitor, forming the foundation of its affinity and selectivity.
Imatinib (Gleevec®), a potent inhibitor of the Bcr-Abl tyrosine kinase, is a landmark example of a successful drug built around a 2-phenylaminopyrimidine core. Its development validated the principles of rational drug design and targeted therapy. The synthesis of Imatinib and its analogues provides an excellent case study for understanding the application of pyrimidine building blocks in creating life-saving medicines.
Strategic Synthesis of a Key Imatinib Precursor
While the topic specifies Ethyl 2-aminopyrimidine-4-carboxylate, a more instructive and fundamental approach for researchers is to understand the construction of the core ring system itself, followed by its elaboration. Many patented routes to Imatinib and other kinase inhibitors begin with the cyclization of simpler precursors to build the substituted 2-aminopyrimidine core.
This guide details a robust, multi-step synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine , a pivotal intermediate in the large-scale production of Imatinib. This pathway highlights fundamental organic reactions crucial in medicinal chemistry: heterocycle formation, nucleophilic substitution, and palladium-catalyzed cross-coupling.
Visualized Synthetic Workflow
Below is a diagram outlining the convergent synthetic strategy.
Application Note: A Robust Solid-Phase Synthesis Strategy for Ethyl 2-Aminopyrimidine-4-carboxylate Derivatives
Introduction
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds.[1][2] Derivatives of ethyl 2-aminopyrimidine-4-carboxylate are of particular interest due to their prevalence in molecules exhibiting a wide array of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] The ability to rapidly generate diverse libraries of these compounds is crucial for structure-activity relationship (SAR) studies and the identification of novel drug candidates.
Solid-phase synthesis (SPS) offers a paradigm shift from traditional solution-phase chemistry, enabling the efficient and often automated production of compound libraries with high purity and simplified purification procedures.[5] This application note provides a detailed, field-proven protocol for the solid-phase synthesis of ethyl 2-aminopyrimidine-4-carboxylate derivatives. We will delve into the causality behind experimental choices, ensuring a self-validating and reproducible workflow suitable for researchers in both academic and industrial drug development settings.
Principle of the Synthesis
The strategy outlined below employs a traceless linker approach, where the point of attachment to the solid support is strategically chosen to facilitate the final cleavage step, leaving no residual linker moiety on the target molecule. The core of the synthesis relies on the classical condensation reaction between a resin-bound β-ketoester and guanidine to construct the 2-aminopyrimidine ring.[6][7][8] This method allows for diversification at multiple points of the molecular scaffold.
Experimental Workflow Overview
The solid-phase synthesis is comprised of four main stages:
-
Immobilization: Covalent attachment of a suitable building block to the solid support.
-
Elongation: Construction of the pyrimidine ring on the resin.
-
Cleavage: Release of the final product from the solid support.
-
Analysis and Purification: Characterization and purification of the synthesized compound.
Diagram of the Overall Workflow
Caption: High-level overview of the solid-phase synthesis workflow.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Wang Resin | 100-200 mesh, 1.0 mmol/g loading | Standard suppliers | A common choice for anchoring carboxylic acids. |
| 4-(Bromomethyl)benzoyl chloride | ≥98% | Major chemical suppliers | Linker precursor. |
| Ethyl 4-chloroacetoacetate | ≥97% | Major chemical suppliers | Building block for the β-ketoester. |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Major chemical suppliers | Strong base for esterification. |
| Guanidine hydrochloride | ≥99% | Major chemical suppliers | Nitrogen source for the pyrimidine ring. |
| Sodium ethoxide (NaOEt) | ≥97% | Major chemical suppliers | Base for cyclocondensation. |
| Dichloromethane (DCM) | Anhydrous | Major chemical suppliers | Solvent for swelling and reactions. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Major chemical suppliers | Solvent for swelling and reactions. |
| Trifluoroacetic acid (TFA) | ≥99% | Major chemical suppliers | Cleavage reagent. |
| Diisopropylethylamine (DIPEA) | ≥99% | Major chemical suppliers | Non-nucleophilic base. |
| High-Performance Liquid Chromatography (HPLC) | - | - | For analysis and purification. |
| Mass Spectrometry (MS) | - | - | For characterization. |
Detailed Experimental Protocols
Part 1: Preparation of Resin-Bound β-Ketoester
This phase involves the attachment of the β-ketoester building block to the solid support via a suitable linker.
Step 1.1: Swelling of the Resin
-
Rationale: Proper swelling of the polystyrene resin is critical to ensure that the reactive sites within the polymer matrix are accessible for subsequent chemical transformations.
-
Protocol:
-
Place Wang resin (1.0 g, 1.0 mmol) in a fritted syringe reaction vessel.
-
Add anhydrous DCM (10 mL) and gently agitate for 30 minutes.
-
Drain the solvent by applying gentle pressure.
-
Repeat the swelling process with anhydrous DMF (10 mL) for 30 minutes.
-
Drain the DMF.
-
Step 1.2: Immobilization of Ethyl 4-oxo-4-(p-tolyloxy)butanoate
-
Rationale: This step creates a resin-bound β-ketoester, the key intermediate for the pyrimidine synthesis. We first synthesize the linker-building block conjugate in solution and then attach it to the resin.
-
Protocol:
-
In a separate flask, dissolve ethyl 4-chloroacetoacetate (1.5 mmol) in anhydrous THF (10 mL).
-
Add sodium hydride (1.5 mmol, 60% dispersion) portion-wise at 0 °C and stir for 30 minutes.
-
To this solution, add a solution of 4-(bromomethyl)benzoyl chloride (1.2 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude linker-β-ketoester conjugate.
-
Dissolve the crude product in DMF (8 mL).
-
Add this solution to the swollen Wang resin from Step 1.1.
-
Add DIPEA (3.0 mmol) and gently agitate the mixture at room temperature for 24 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
Diagram of Immobilization
Caption: Attachment of the β-ketoester to the Wang resin.
Part 2: Synthesis of the 2-Aminopyrimidine Ring
Step 2.1: Cyclocondensation with Guanidine
-
Rationale: This is the key ring-forming reaction. Guanidine acts as the N-C-N component, which condenses with the 1,3-dicarbonyl system of the resin-bound β-ketoester to form the pyrimidine ring.[6]
-
Protocol:
-
Swell the resin-bound β-ketoester (from Step 1.2) in anhydrous ethanol (10 mL) for 30 minutes.
-
In a separate flask, prepare a solution of sodium ethoxide by dissolving sodium (5.0 mmol) in anhydrous ethanol (15 mL).
-
To the sodium ethoxide solution, add guanidine hydrochloride (5.0 mmol) and stir for 30 minutes.
-
Filter the resulting solution to remove the sodium chloride precipitate.
-
Add the ethanolic guanidine solution to the swollen resin.
-
Heat the reaction mixture to 60 °C and agitate for 24 hours.
-
Cool the reaction to room temperature, drain the solution, and wash the resin sequentially with ethanol (3 x 10 mL), water (3 x 10 mL), ethanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
Diagram of Cyclocondensation
Sources
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- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. bu.edu.eg [bu.edu.eg]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for the Quantification of Ethyl 2-aminopyrimidine-4-carboxylate
Abstract
This comprehensive guide provides detailed analytical methods for the accurate quantification of Ethyl 2-aminopyrimidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical procedures in drug development and quality control, this document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method is presented with a focus on the scientific rationale behind procedural choices, adherence to validation principles outlined in the International Council for Harmonisation (ICH) guidelines, and practical insights for implementation in a research and development or quality control laboratory setting.
Introduction: The Analytical Imperative for Ethyl 2-aminopyrimidine-4-carboxylate
Ethyl 2-aminopyrimidine-4-carboxylate (EAPC) is a pivotal building block in the synthesis of a variety of biologically active molecules. Its purity and concentration are critical quality attributes that directly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Consequently, the development of accurate and precise analytical methods for its quantification is not merely a procedural step but a cornerstone of process control and regulatory compliance.
This document serves as a practical guide for researchers, analytical scientists, and drug development professionals, offering a suite of validated methods to suit different laboratory capabilities and analytical requirements. The methodologies are designed to be robust and are presented with an emphasis on the underlying chemical principles to empower the user to adapt and troubleshoot effectively.
Physicochemical Properties of Ethyl 2-aminopyrimidine-4-carboxylate
A thorough understanding of the analyte's physicochemical properties is fundamental to the development of effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₂ | [1] |
| Molecular Weight | 167.17 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 222-226 °C | [3] |
| Polarity | Polar compound | Inferred from structure |
| UV Absorbance | Expected in the range of 200-400 nm | Inferred from pyrimidine structure |
The presence of the pyrimidine ring, amino group, and carboxylate ester functionality imparts significant polarity to the molecule and provides chromophores for UV detection. These characteristics are central to the selection and optimization of the analytical techniques described herein.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC is the premier method for the quantification of polar, non-volatile compounds like EAPC, offering high resolution, sensitivity, and reproducibility.[4] The method described below is a robust starting point for routine analysis and can be validated according to ICH Q2(R2) guidelines.[5][6][7][8]
Rationale for Method Selection
The choice of a reversed-phase C18 column is based on its wide availability and proven efficacy in retaining polar analytes from aqueous/organic mobile phases.[4] The mobile phase, a mixture of acetonitrile and a phosphate buffer, is selected to ensure good peak shape and retention time stability. The acidic pH of the buffer suppresses the ionization of the amino group, leading to more consistent retention. UV detection is chosen due to the strong absorbance of the pyrimidine ring.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of EAPC by HPLC.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Materials and Reagents:
-
Ethyl 2-aminopyrimidine-4-carboxylate reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄ buffer, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Procedure:
-
Mobile Phase Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent Preparation: Use a mixture of Mobile Phase A and Mobile Phase B (70:30 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of EAPC reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the standard stock solution with the diluent.
-
Sample Preparation: Accurately weigh a sample containing EAPC and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.[9]
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the prepared standards and samples.
-
Quantification: Construct a calibration curve by plotting the peak area of the EAPC against the concentration of the standards. Determine the concentration of EAPC in the sample from the calibration curve.
Method Validation Parameters (as per ICH Q2(R2))
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of 5-100 µg/mL. |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels. |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate injections. |
| Intermediate Precision | RSD ≤ 2.0% between different analysts, on different days, and with different equipment. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Specificity | The peak for EAPC should be well-resolved from any impurities or matrix components. |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For volatile and thermally stable compounds, GC-MS offers excellent selectivity and sensitivity. While EAPC has a relatively high melting point, it may be amenable to GC analysis, potentially after derivatization to increase its volatility.
Rationale for Method Selection
GC-MS is a powerful technique for the separation and identification of compounds.[5] The use of a mass spectrometer as a detector provides high specificity, allowing for quantification even in the presence of co-eluting impurities. Derivatization with a silylating agent is proposed to reduce the polarity and increase the volatility of EAPC, which is a common strategy for the GC analysis of pyrimidine bases.[5]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of EAPC by GC-MS.
Detailed GC-MS Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Autosampler.
-
Data acquisition and processing software.
Materials and Reagents:
-
Ethyl 2-aminopyrimidine-4-carboxylate reference standard (purity ≥ 98%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (GC grade)
-
Helium (carrier gas, 99.999% purity)
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 400 m/z |
| Quantification Ion | To be determined from the mass spectrum of the derivatized EAPC |
Procedure:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of EAPC reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with anhydrous pyridine.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) in autosampler vials by diluting the stock solution with anhydrous pyridine.
-
Sample Preparation: Accurately weigh a sample containing EAPC and dissolve it in anhydrous pyridine to achieve a final concentration within the calibration range.
-
Derivatization: To each standard and sample vial, add 100 µL of BSTFA + 1% TMCS. Cap the vials tightly and heat at 70 °C for 30 minutes. Allow to cool to room temperature before analysis.
-
Analysis: Inject the derivatized standards and samples into the GC-MS system.
-
Quantification: Identify the characteristic ions of the derivatized EAPC. Create a calibration curve by plotting the peak area of the selected quantification ion against the concentration of the standards. Determine the concentration of EAPC in the sample from this curve.
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of EAPC, particularly for in-process control or when chromatographic systems are unavailable. This method is based on the inherent UV absorbance of the pyrimidine ring.
Rationale for Method Selection
The pyrimidine nucleus of EAPC contains conjugated double bonds, which result in strong UV absorbance.[10] By identifying the wavelength of maximum absorbance (λmax), a simple and direct quantification can be performed using the Beer-Lambert law. The choice of a suitable solvent is crucial to ensure the stability of the analyte and to minimize solvent interference.
Experimental Workflow for UV-Vis Spectrophotometry
Sources
- 1. wjarr.com [wjarr.com]
- 2. Hplc analysis polar compounds | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. Spectrophotometric determination of diaminopyrimidines using benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organomation.com [organomation.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Derivatization of Ethyl 2-aminopyrimidine-4-carboxylate for Biological Assays
Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and a recurring motif in a vast array of biologically active molecules.[1] Its unique physicochemical properties have made it a privileged structure in medicinal chemistry, with pyrimidine derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2] The synthetic versatility of the pyrimidine core allows for the generation of large libraries of structurally diverse compounds through derivatization at various positions around the ring.
Ethyl 2-aminopyrimidine-4-carboxylate is a particularly attractive starting material for the synthesis of novel therapeutic agents. The presence of three key functional groups—an amino group at the 2-position, an ester at the 4-position, and the pyrimidine ring itself—provides multiple handles for chemical modification. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties. These derivatives have shown potential as kinase inhibitors, antimicrobial agents, and modulators of other important biological targets.[2][3]
This guide provides a comprehensive overview of key derivatization strategies for ethyl 2-aminopyrimidine-4-carboxylate and detailed protocols for subsequent biological evaluation. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations for successful implementation in a research setting.
Part 1: Synthetic Derivatization Strategies
The reactivity of ethyl 2-aminopyrimidine-4-carboxylate allows for a variety of chemical transformations. The primary sites for derivatization are the exocyclic amino group and the pyrimidine ring itself.
N-Acylation of the 2-Amino Group
The introduction of an acyl group to the 2-amino position is a common strategy to explore the structure-activity relationship (SAR) of the pyrimidine scaffold. This modification can influence the compound's hydrogen bonding capacity, lipophilicity, and overall conformation, thereby affecting its interaction with biological targets.
Protocol 1: General Procedure for N-Acylation
This protocol describes a general method for the acylation of ethyl 2-aminopyrimidine-4-carboxylate using an acid chloride in the presence of a base.
Materials:
-
Ethyl 2-aminopyrimidine-4-carboxylate
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve ethyl 2-aminopyrimidine-4-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add the desired acid chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Table 1: Representative N-Acylation Reactions
| Acylating Agent | Base | Reaction Time (h) | Typical Yield (%) |
| Acetyl chloride | TEA | 2 | 85-95 |
| Benzoyl chloride | Pyridine | 4 | 80-90 |
| 4-Chlorobenzoyl chloride | TEA | 6 | 75-85 |
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive acid chloride.
-
Base: Triethylamine or pyridine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Pyridine can also act as a nucleophilic catalyst.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the acylation reaction and minimize potential side reactions.
Suzuki-Miyaura Cross-Coupling on a Halogenated Pyrimidine Intermediate
To introduce aryl or heteroaryl substituents onto the pyrimidine ring, a common approach is to first halogenate the scaffold and then perform a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[4] This powerful C-C bond-forming reaction significantly expands the chemical diversity of the derivatives.[5]
Workflow for Suzuki-Miyaura Coupling:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-aminopyrimidine-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-aminopyrimidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. This document provides in-depth, experience-based solutions to challenges encountered during this important synthesis.
The construction of the pyrimidine core is a foundational process in medicinal chemistry.[1][2] Ethyl 2-aminopyrimidine-4-carboxylate, a key building block, is typically synthesized via the cyclocondensation of a guanidine salt with a 1,3-dielectrophilic compound, such as ethyl 2-formyl-3-oxobutanoate or, more directly, ethyl propiolate.[3] While seemingly straightforward, this reaction is sensitive to various parameters that can significantly impact yield and purity.
Part 1: Foundational Synthesis Protocol
This section outlines a standard, reliable protocol for the synthesis of Ethyl 2-aminopyrimidine-4-carboxylate, which will serve as a baseline for the troubleshooting guide. The most common and direct route involves the reaction of guanidine with ethyl propiolate.
Baseline Protocol: Guanidine and Ethyl Propiolate Cyclocondensation
Reaction: Guanidine Hydrochloride + Ethyl Propiolate → Ethyl 2-aminopyrimidine-4-carboxylate
Materials:
-
Guanidine Hydrochloride (1.1 eq)
-
Ethyl Propiolate (1.0 eq)
-
Sodium Ethoxide (NaOEt) in Ethanol (21 wt%, 1.1 eq)
-
Anhydrous Ethanol (EtOH)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous ethanol to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[4]
-
Base Addition: Add the sodium ethoxide solution to the ethanol and stir for 5 minutes.
-
Guanidine Addition: Add guanidine hydrochloride to the flask. Stir the resulting slurry for 15-20 minutes at room temperature to form free guanidine.
-
Substrate Addition: Slowly add ethyl propiolate to the reaction mixture via a syringe. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[5][6]
-
Work-up: After completion, cool the reaction to room temperature. Neutralize the mixture carefully with a dilute acid (e.g., 1M HCl) to a pH of ~7.[7]
-
Isolation: Remove the ethanol under reduced pressure. To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization to yield the final product.[7]
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific, common problems encountered during the synthesis.
Issue 1: Low or No Product Yield
-
Q1: My reaction has a very low yield (<30%), or TLC/LC-MS shows no product formation. What are the primary causes?
A1: This is a frequent issue stemming from several critical factors related to the reactants and reaction conditions.
-
Inefficient Guanidine Free-Basing: Guanidine is typically used as a hydrochloride salt, which is not nucleophilic. It must be converted to its free base form by a strong base like sodium ethoxide. If this conversion is incomplete, the concentration of the active nucleophile is too low.
-
Solution: Ensure your base is not expired and is handled under anhydrous conditions. Sodium ethoxide is hygroscopic and will be quenched by water. Use a slight excess (1.1-1.2 eq) of a strong base to ensure full conversion of the guanidine salt.[8]
-
-
Reactant Purity & Stability: Ethyl propiolate is highly reactive and can polymerize or decompose upon storage, especially if exposed to light, air, or moisture. Impurities in the starting materials can inhibit the reaction.[6]
-
Solution: Use freshly distilled or newly purchased ethyl propiolate. Verify the purity of your guanidine hydrochloride.
-
-
Suboptimal Temperature: While refluxing in ethanol is standard, the activation energy for the cyclization might not be met if the temperature is too low.[6][7] Conversely, excessively high temperatures can lead to the decomposition of reactants and products.[5]
-
Solution: Ensure your heating mantle or oil bath is calibrated to maintain a consistent reflux. Monitor the internal reaction temperature if possible.
-
-
Moisture Contamination: Water will react with the sodium ethoxide base and can also participate in side reactions with the highly electrophilic ethyl propiolate.
-
Issue 2: Incomplete Reaction & Stalling
-
Q2: My reaction stalls after a few hours, with significant starting material remaining. How can I drive it to completion?
A2: A stalled reaction indicates that the conditions are no longer favorable for the reaction to proceed.
-
Insufficient Base: The reaction generates acidic protons that can neutralize the catalytic base over time. If the initial amount of base was borderline, it might be consumed before the reaction completes.
-
Solution: Increasing the initial charge of sodium ethoxide to 1.5 equivalents can sometimes resolve this. However, do not add excess base without reason, as it can promote side reactions.
-
-
Poor Solubility: In some cases, intermediates or the product may have limited solubility in ethanol, causing them to precipitate and effectively halt the reaction.
-
Solution: Experiment with alternative polar solvents like acetonitrile or a co-solvent system to improve solubility.[6]
-
-
Reversibility of Intermediates: The initial Michael addition of guanidine to ethyl propiolate can be reversible. If the subsequent cyclization step is slow, the intermediate may revert to starting materials.
-
Solution: Increasing the reaction temperature moderately may help push the equilibrium towards the cyclized product.[7] Ensure efficient stirring to maintain a homogenous mixture.
-
-
Issue 3: Impure Product & Difficult Purification
-
Q3: My crude product is a dark oil and is difficult to purify by column chromatography. What are the likely impurities?
A3: The formation of dark, oily byproducts is often due to polymerization and side reactions.
-
Polymerization of Ethyl Propiolate: As a reactive alkyne, ethyl propiolate can self-polymerize, especially under basic conditions or in the presence of impurities, leading to a complex mixture of oligomers that are difficult to separate.
-
Solution: Add the ethyl propiolate slowly to the reaction mixture, perhaps at a slightly lower temperature initially, to control the exotherm and minimize polymerization. Use high-purity starting materials.
-
-
Formation of Side Products: Besides polymerization, other side reactions can occur. For instance, guanidine can potentially react with two molecules of the ester, or alternative cyclization pathways could be initiated.
-
Residual Base/Salts: If the neutralization step is incomplete, residual sodium ethoxide or salts can complicate purification.
-
Solution: Ensure the work-up is thorough. After neutralization, perform several aqueous washes to remove inorganic impurities before drying and concentrating the organic phase.[7]
-
-
Part 3: Frequently Asked Questions (FAQs)
-
Q4: What is the mechanistic role of the base, and can I use other bases?
A4: The base has two primary roles: 1) To deprotonate the guanidine hydrochloride salt to generate the nucleophilic free guanidine. 2) To catalyze the cyclization steps. A strong, non-nucleophilic base is required. While sodium ethoxide in ethanol is ideal as it doesn't introduce other ions, other strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) have been used, though they may introduce water and affect solubility.[8] Weaker inorganic bases are generally insufficient.
-
Q5: How can I effectively monitor the reaction's progress?
A5: Thin Layer Chromatography (TLC) is the most common method. Use a solvent system like 1:1 Hexane:Ethyl Acetate. Spot the starting materials (guanidine is not UV-active but ethyl propiolate is) and the reaction mixture. The product, Ethyl 2-aminopyrimidine-4-carboxylate, is a new, more polar spot. The disappearance of the ethyl propiolate spot is a key indicator of reaction completion. LC-MS provides more definitive tracking of product formation and starting material consumption.[4]
-
Q6: Can this reaction be performed under microwave irradiation?
A6: Yes, microwave-assisted synthesis can be an excellent way to improve yield and dramatically reduce reaction times for this type of cyclocondensation.[8][9] Microwave heating provides rapid and uniform heating, which can accelerate the cyclization and dehydration steps while minimizing the time for side reactions to occur. Typical conditions might involve heating at 120-150°C for 15-30 minutes in a sealed microwave vessel.
Part 4: Data & Visualizations
Table 1: Key Parameter Optimization Summary
| Parameter | Standard Condition | Optimized Range/Suggestion | Rationale & Citation |
| Base | NaOEt (1.1 eq) | 1.1 - 1.5 eq | Ensures complete formation of free guanidine; excess may be needed for slow reactions.[8] |
| Solvent | Anhydrous Ethanol | Anhydrous Ethanol, Acetonitrile | Polar solvents are generally preferred; must be anhydrous to prevent side reactions.[6][7] |
| Temperature | Reflux (~78°C) | 70°C - 85°C (Conventional) or 120-150°C (Microwave) | Provides activation energy for cyclization; microwave can significantly reduce time.[6][9] |
| Atmosphere | Ambient | Inert (Nitrogen/Argon) | Prevents moisture from quenching the base and reacting with starting materials.[4] |
| Purity | Standard Grade | High Purity / Freshly Distilled | Impurities in reactants are a primary cause of low yield and side reactions.[5][6] |
Diagrams
References
-
Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Gonçalves, V., et al. (2018). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate. [Link]
-
Unknown Author. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC. [Link]
-
Unknown Author. (2019). Optimization of the pyrimidine synthesis. ResearchGate. [Link]
-
Unknown Author. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
Albericio, F., et al. (2013). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC - NIH. [Link]
-
Nerkar, A. U. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
Petrosyan, V. S., et al. (2017). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents | MDPI [mdpi.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 2-aminopyrimidine-4-carboxylate
Welcome to the technical support center for the purification of Ethyl 2-aminopyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this compound in high purity.
Introduction
Ethyl 2-aminopyrimidine-4-carboxylate is a key building block in medicinal chemistry. Its purity is paramount for the successful synthesis of downstream targets. This guide provides a comprehensive overview of common purification challenges and their solutions, based on established chemical principles and practical laboratory experience.
Troubleshooting Guide
Encountering issues during the purification of Ethyl 2-aminopyrimidine-4-carboxylate is common. This section provides a systematic approach to identifying and resolving these challenges.
Visual Troubleshooting Workflow
The following workflow diagram illustrates a decision-making process for troubleshooting common purification problems.
Caption: Troubleshooting workflow for the purification of Ethyl 2-aminopyrimidine-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of Ethyl 2-aminopyrimidine-4-carboxylate?
A1: The most common byproducts depend on the synthetic route. However, some frequently observed impurities include:
| Impurity | Chemical Name | Reason for Formation | Identification |
| Starting Materials | Varies (e.g., guanidine, ethyl esters of 3-oxobutanoate derivatives) | Incomplete reaction | TLC, LC-MS, NMR |
| Regioisomer | Ethyl 2-aminopyrimidine-5-carboxylate | Non-selective cyclization of unsymmetrical precursors[1] | NMR, LC-MS |
| Hydrolyzed Product | 2-Aminopyrimidine-4-carboxylic acid | Presence of water during reaction or workup[2] | LC-MS, IR (broad O-H stretch) |
| Di-substituted Product | e.g., Ethyl 2,6-diaminopyrimidine-4-carboxylate | If a di-functionalized starting material is used and over-reacts | LC-MS, NMR |
Q2: My purified product has a low melting point and a broad peak in the NMR. What could be the issue?
A2: This often indicates the presence of residual solvent or a mixture of isomers. Drying the sample under high vacuum for an extended period can remove residual solvent. If the issue persists, it is likely due to the presence of a regioisomer, such as Ethyl 2-aminopyrimidine-5-carboxylate.[1] Careful column chromatography is recommended to separate these isomers.
Q3: I am struggling to get my compound to crystallize. What can I do?
A3: If your compound is "oiling out" or failing to crystallize, consider the following:
-
Solvent System: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound when hot but not when cold. Try a solvent pair, such as ethanol/water or ethyl acetate/hexane.[3][4]
-
Purity: Highly impure samples are often difficult to crystallize. It may be necessary to first perform a quick column chromatography to remove the bulk of the impurities.
-
Seeding: Introducing a seed crystal of the pure compound can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.
Q4: During column chromatography, my compound is smearing and not giving a clean separation. What is causing this?
A4: Tailing or smearing of basic compounds like aminopyrimidines on silica gel is a common problem due to the acidic nature of the silica.[5] To mitigate this, you can:
-
Add a basic modifier to the eluent: A small amount of triethylamine (0.1-1%) or ammonia in methanol can be added to the mobile phase to neutralize the acidic sites on the silica gel.[5]
-
Use a different stationary phase: Alumina (basic or neutral) or an amine-functionalized silica gel can be used as an alternative to silica gel.[5]
-
Reversed-phase chromatography: If normal-phase chromatography is problematic, reversed-phase (C18) chromatography with a suitable mobile phase (e.g., acetonitrile/water with a pH buffer) can be an effective alternative.
Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline for the recrystallization of Ethyl 2-aminopyrimidine-4-carboxylate. The optimal solvent system may need to be determined empirically.
Step-by-Step Methodology:
-
Solvent Selection: Based on literature for similar compounds, an ethanol/water mixture is a good starting point.[4]
-
Dissolution: In a flask, add the crude product. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol describes a standard procedure for purification by flash column chromatography on silica gel.
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel (60-120 mesh).
-
Eluent System: A gradient of dichloromethane to dichloromethane/methanol (e.g., 100:0 to 95:5) is a good starting point. For problematic separations, consider adding 0.5% triethylamine to the eluent mixture.[5]
-
Column Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Run the column with the eluent, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Purification Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride | 1196146-89-0 [smolecule.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. EP0577470A1 - 2-Amino-N-[[[4-(aminocarbonyl)pyrimidin-2-yl]amino]alkyl]-pyrimidine-4-carboxamide derivates, their preparation and their use in therapeutics - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 2-aminopyrimidine-4-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 2-aminopyrimidine-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your reaction conditions effectively.
The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry. The target molecule, Ethyl 2-aminopyrimidine-4-carboxylate, is a valuable building block for more complex bioactive compounds.[1][2] The most prevalent synthetic strategy involves a cyclocondensation reaction between a guanidine source and a 1,3-dielectrophilic species.[3][4][5] While theoretically straightforward, this reaction is often plagued by side product formation, affecting yield and purity. This guide provides a structured approach to identifying and mitigating these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: What is the primary synthetic route for Ethyl 2-aminopyrimidine-4-carboxylate and its underlying mechanism?
The most common and efficient method is the cyclocondensation reaction between guanidine and an ethyl 2-(ethoxymethylene)-3-oxobutanoate equivalent. The reaction proceeds through a sequence of nucleophilic attack, intramolecular cyclization, and subsequent dehydration to form the aromatic pyrimidine ring.
The mechanism involves the initial attack of one of the amino groups of guanidine on the electrophilic β-carbon of the enol ether, followed by the elimination of ethanol. The resulting intermediate then undergoes an intramolecular cyclization where the other amino group attacks the ketone carbonyl. A final dehydration step yields the stable aromatic pyrimidine product.
Caption: General mechanism for pyrimidine synthesis.
Q2: My yield is consistently low, and my crude TLC shows multiple spots. What are the most likely side reactions?
Low yields are typically a result of competing side reactions. The primary culprits in this synthesis are:
-
Incomplete Cyclization : The initial condensation product between guanidine and the ketoester may fail to cyclize, resulting in open-chain intermediates remaining in the reaction mixture.[6] This is often exacerbated by non-optimal reaction temperatures or times.
-
Amidine Self-Condensation : Under strongly basic conditions, guanidine can potentially react with itself, though this is less common than other side reactions.[6]
-
Ketoester Self-Condensation : The β-ketoester starting material can undergo self-condensation reactions, especially if the reaction conditions are not carefully controlled.[6]
-
Formation of Regioisomers : If an unsymmetrical β-dicarbonyl compound is utilized, the formation of an isomeric pyrimidine product is possible.[3][6] For instance, if the starting material is ethyl 2-acetyl-3-oxobutanoate, guanidine could attack either of the two carbonyl groups, leading to a mixture of regioisomers. Careful selection of a precursor where the electrophilic sites are well-differentiated is crucial for regioselectivity.
Q3: I've isolated a byproduct with a molecular weight of 139 g/mol . What is it and how did it form?
A common byproduct is the hydrolyzed form of the product, 2-aminopyrimidine-4-carboxylic acid . This occurs when the ethyl ester group is cleaved.
-
Cause : The presence of water in the reaction mixture, or the use of strongly acidic or basic conditions during the reaction or workup, can catalyze the hydrolysis of the ethyl ester.[6]
-
Identification : This byproduct will have a significantly different polarity and solubility compared to the desired ester. It can be identified by the absence of the characteristic ethyl group signals in ¹H NMR and the presence of a broad -OH stretch in the IR spectrum. Its mass (139.11 g/mol ) corresponds to the loss of the ethyl group (C₂H₅) and the addition of hydrogen.
-
Prevention : To mitigate hydrolysis, ensure all solvents and reagents are anhydrous. If a base is required, use a non-nucleophilic, anhydrous base. During workup, avoid prolonged exposure to strong aqueous acids or bases.
Q4: How can I effectively minimize side product formation to improve my yield and purity?
Optimizing reaction conditions is key to suppressing side reactions. Consider the following parameters:
-
Anhydrous Conditions : Strictly exclude water from the reaction to prevent hydrolysis of both reactants and products.[6] Use freshly distilled solvents and dry glassware.
-
Temperature Control : The reaction temperature must be carefully controlled. Insufficient heat may lead to incomplete cyclization, while excessive heat can promote decomposition or unwanted side reactions, such as the pyrolysis of solvents like DMF.[6][7]
-
Stoichiometry : Use a precise molar ratio of reactants. An excess of one reactant may favor self-condensation side reactions. A slight excess of the more volatile component may be used if necessary, but this should be empirically optimized.
-
Choice of Base/Catalyst : If a catalyst or base is used, its nature is critical. A non-nucleophilic base is preferred to avoid side reactions with the ester group. The use of guanidine as its hydrochloride salt often requires a base to liberate the free guanidine, and the choice of this base (e.g., sodium ethoxide) can significantly influence the reaction outcome.[8]
Part 2: Troubleshooting and Optimization
Troubleshooting Guide: Diagnosing Low Yields
When faced with a low yield, a systematic approach is necessary to identify the root cause. Use the following decision tree to guide your investigation.
Caption: Decision tree for troubleshooting low yields.
Data Summary: Common Impurities and Side Products
The table below summarizes the key characteristics of potential impurities to aid in their identification.
| Impurity/Side Product | Structure | Molecular Weight ( g/mol ) | Potential Cause | Key Analytical Signatures |
| 2-Aminopyrimidine-4-carboxylic acid | C₇H₅N₃O₂ | 139.11 | Hydrolysis of the ethyl ester group.[6] | Absence of ethyl signals in ¹H NMR; Broad -OH in IR; High polarity (TLC). |
| Open-Chain Intermediate | Varies | Varies | Incomplete cyclization.[6] | Complex NMR spectrum; May be unstable and difficult to isolate. |
| Regioisomeric Product | C₇H₉N₃O₂ | 167.17 | Use of an unsymmetrical β-dicarbonyl precursor.[3] | Same mass as the product; Different NMR chemical shifts and coupling patterns. |
Part 3: Experimental Protocols
Protocol 1: General Synthesis of Ethyl 2-aminopyrimidine-4-carboxylate
Disclaimer: This is a representative protocol based on established principles of pyrimidine synthesis.[8] Researchers should perform their own risk assessment and optimization.
-
Reaction Setup : To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol (10 mL per 10 mmol of limiting reagent) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add guanidine hydrochloride (1.0 equivalent).
-
Addition of Guanidine : Stir the mixture at room temperature for 30 minutes to ensure the formation of free guanidine.
-
Addition of Ketoester : Add the ethyl 2-(ethoxymethylene)-3-oxobutanoate equivalent (1.0 equivalent) dropwise to the reaction mixture at room temperature.
-
Reaction : Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : After the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a dilute acid (e.g., 1M HCl) to a pH of ~7.
-
Extraction : Reduce the solvent volume under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Analytical Methods for Side-Product Identification
-
LC-MS : Use a C18 column with a water/acetonitrile gradient (both containing 0.1% formic acid) to separate the product from more polar byproducts like the hydrolyzed acid and less polar starting materials.
-
¹H and ¹³C NMR : Dissolve the crude product in DMSO-d₆ or CDCl₃. Look for the characteristic signals of the pyrimidine ring protons, the ethyl ester group (a quartet and a triplet), and the amino group protons. Compare the integration ratios to identify major components.
-
FT-IR : Analyze the crude product as a KBr pellet or thin film. Key peaks include the N-H stretch of the amino group (~3300-3400 cm⁻¹), the C=O stretch of the ester (~1720 cm⁻¹), and C=N/C=C stretches of the pyrimidine ring (~1600-1650 cm⁻¹).[9]
References
-
Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(xv), 22-28. [Link]
-
Gonçalves, V., et al. (2014). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate. [Link]
-
Zhang, W., et al. (2020). A guanidine-degrading enzyme controls genomic stability of ethylene-producing cyanobacteria. Nature Communications. [Link]
-
da Silva, A. J. M., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
Amrollahi, M., et al. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry. [Link]
-
de la Torre, J. C., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. [Link]
- Google Patents. (1994). EP0577470A1 - 2-Amino-N-[[[4-(aminocarbonyl)pyrimidin-2-yl]amino]alkyl].
-
Geronikaki, A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. [Link]
-
Organic Chemistry Portal. (2017). Pyrimidine synthesis. [Link]
-
Al-Ostath, R. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1. Molecules. [Link]
-
Gellis, A., et al. (2018). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Tetrahedron Letters. [Link]
-
Almanza-Serrano, E. A., et al. (2023). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. [Link]
-
Mamedov, V. A., et al. (2025). Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. Russian Journal of Organic Chemistry. [Link]
-
Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. Molecules. [Link]
-
ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate. [Link]
-
de Assunção, L. R., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. ARKIVOC. [Link]
-
Li, G., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. [Link]
-
El-Sayed, N. N. E., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Frontiers in Chemistry. [Link]
-
Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
PubChemLite. (n.d.). Ethyl 2-aminopyrimidine-4-carboxylate. [Link]
-
Teasdale, A., et al. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Organic Process Research & Development. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride (EVT-12762662) | 1196146-89-0 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-aminopyrimidine-4-carboxylate Derivatization
Prepared by: Senior Application Scientist, Gemini Synthesis Division
Welcome to the technical support center for the derivatization of Ethyl 2-aminopyrimidine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. Our goal is to provide practical, experience-driven insights to help you troubleshoot common issues and optimize your reaction conditions for higher yields and purity.
This document is structured to address challenges from a problem-solving perspective, moving from general frequently asked questions to in-depth troubleshooting of specific reaction classes.
Part 1: Frequently Asked Questions (FAQs) - The Foundations
This section addresses high-level questions that are critical for success before you even begin your experiment.
Q1: My reaction yield is inconsistent. Could my starting material be the issue?
A1: Absolutely. The quality of Ethyl 2-aminopyrimidine-4-carboxylate is paramount. Here’s what to look for:
-
Purity: The primary amine is a potential nucleophile and its purity is critical. Impurities from the synthesis of the pyrimidine core can interfere with subsequent reactions.[1] Always check the purity by ¹H NMR and LC-MS.
-
Moisture Content: The 2-amino group and the pyrimidine ring nitrogens can be hygroscopic. Water can hydrolyze sensitive reagents (e.g., acid chlorides, organometallics) and interfere with catalytic cycles. Always dry your starting material under high vacuum before use, especially for moisture-sensitive reactions like palladium-catalyzed couplings.
-
Solubility: Ensure your starting material is fully dissolved in the chosen solvent at the reaction temperature. Poor solubility can lead to pseudo-low concentrations and incomplete reactions.
Q2: How do I choose the optimal solvent for my derivatization?
A2: Solvent choice depends on the reaction type and the properties of your reagents.
-
For Acylations/Sulfonylations: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are standard. They are generally unreactive towards the electrophiles.
-
For Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Buchwald-Hartwig): A mixture of a non-polar solvent (like Toluene or Dioxane) and a polar co-solvent (like water or ethanol) is often required, especially for Suzuki couplings which use inorganic bases.[2] Anhydrous conditions are critical for many other coupling reactions.
-
Dielectric Constant: Consider the polarity of your transition state. A more polar solvent can stabilize a charged intermediate and accelerate the reaction, but it can also promote side reactions.
Q3: The 2-amino group is a nucleophile, but so are the ring nitrogens. How do I ensure regioselectivity?
A3: This is a classic challenge with aminopyrimidines. The exocyclic 2-amino group is generally more nucleophilic than the endocyclic ring nitrogens due to resonance delocalization within the aromatic ring. To favor reaction at the 2-amino position:
-
Use Milder Conditions: Employ less reactive electrophiles and avoid high temperatures, which can sometimes lead to reaction at the less nucleophilic ring nitrogens.
-
Steric Hindrance: The ring nitrogens are more sterically hindered, which naturally favors reaction at the more accessible 2-amino group.
-
Basicity: The pKa of the 2-amino group is lower than that of a simple aniline, but it is typically the most basic nitrogen atom in the molecule, making it the primary site of protonation and reaction with electrophiles under many conditions.
Part 2: Troubleshooting Guide - Addressing Specific Issues
This section is formatted to help you diagnose and solve specific experimental problems.
Workflow: General Troubleshooting Logic
Here is a high-level workflow for diagnosing a problematic reaction.
Caption: General workflow for troubleshooting pyrimidine derivatization.
Scenario 1: N-Acylation or N-Sulfonylation of the 2-Amino Group
Problem: Low to no yield of the desired N-acylated/sulfonylated product.
| Potential Cause | Scientific Explanation & Recommended Solutions |
| Insufficiently Activated Electrophile | The 2-amino group of the pyrimidine is less nucleophilic than a typical alkylamine due to resonance. The electrophile (e.g., acid chloride, sulfonyl chloride) may not be reactive enough. Solution: Consider using a more reactive acylating agent (e.g., an acid anhydride with a catalytic amount of DMAP) or activating a carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC). |
| Incorrect Base | The base is crucial for scavenging the HCl or other acid byproduct. An inappropriate base can cause side reactions. Solution: For simple acylations, tertiary amines like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are standard. If these are not strong enough, consider a stronger, non-nucleophilic base like DBU. Avoid bases like NaOH or KOH if your molecule has base-labile groups like the ethyl ester. |
| Starting Material Protonation | If the reaction medium is acidic, the 2-amino group will be protonated to its ammonium salt, which is not nucleophilic. Solution: Ensure at least two equivalents of base are used: one to neutralize the byproduct acid and one to free the amine if it is introduced as a salt. |
Problem: Formation of multiple products, including a di-acylated species.
| Potential Cause | Scientific Explanation & Recommended Solutions |
| Over-acylation | While less common, under harsh conditions or with a large excess of a highly reactive acylating agent, a second acylation can occur. Solution: Use a strict 1.0-1.1 equivalent of the acylating agent. Add the agent slowly at a lower temperature (e.g., 0 °C) to control the reaction rate and improve selectivity. |
| Ester Hydrolysis or Transesterification | Using strong aqueous bases (NaOH) or alcohol-based solvents with a base can lead to saponification of the ethyl ester to a carboxylic acid or transesterification.[3] Solution: Use anhydrous solvents and organic bases (TEA, DIPEA). If an inorganic base is necessary, use a milder one like K₂CO₃ or Cs₂CO₃ in an aprotic solvent like DMF. |
Scenario 2: Palladium-Catalyzed Cross-Coupling Reactions
(Assuming a precursor like Ethyl 2-amino-6-chloropyrimidine-4-carboxylate is used)
Problem: Low yield in a Suzuki-Miyaura or Buchwald-Hartwig amination reaction.
| Potential Cause | Scientific Explanation & Recommended Solutions |
| Catalyst Deactivation | The 2-amino group or the pyrimidine ring nitrogens can coordinate to the palladium center, acting as a ligand and inhibiting catalysis.[4] Solution: Use a ligand with strong binding affinity and appropriate sterics, such as Xantphos or a Josiphos-type ligand, which can help prevent substrate inhibition.[2][5] Increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can also help. |
| Inefficient Oxidative Addition | The C-Cl bond on an electron-rich pyrimidine ring can be difficult to activate. Solution: Switch to a more active precursor like the bromide or iodide if possible. Alternatively, use a more electron-rich phosphine ligand (e.g., a biarylphosphine ligand) to accelerate the oxidative addition step.[6] |
| Poor Transmetalation (Suzuki) | The boronic acid may be degrading (protodeboronation) or the base may be inappropriate for generating the active boronate species. Solution: Use fresh, high-quality boronic acid. Screen different bases; K₂CO₃, K₃PO₄, and CsF are common choices. Ensure the solvent system (e.g., dioxane/water) is appropriate for the chosen base. |
Diagram: The Suzuki-Miyaura Catalytic Cycle & Failure Points
Caption: Suzuki-Miyaura cycle with key failure points for troubleshooting.
Part 3: Experimental Protocols
These protocols are provided as a starting point. Optimization will likely be required for your specific substrate.
Protocol 1: General Procedure for N-Acetylation
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Ethyl 2-aminopyrimidine-4-carboxylate (1.0 eq).
-
Solvent & Base: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Add triethylamine (1.5 eq).
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add acetyl chloride (1.1 eq) dropwise over 5 minutes.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-acetylated product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
(Using Ethyl 2-amino-6-chloropyrimidine-4-carboxylate as the substrate)
-
Setup: In a reaction vial, combine Ethyl 2-amino-6-chloropyrimidine-4-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst/Ligand: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), or a combination of a palladium source like Pd₂(dba)₃ (2.5 mol%) and a ligand like Xantphos (6 mol%).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio). The concentration should be around 0.1 M.
-
Degassing: Seal the vial and degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor by LC-MS. Reactions can take from 4 to 24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the coupled product.
References
-
ResearchGate. (n.d.). The optimization of the derivatization conditions. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(9), 10592-10601. [Link]
-
Vanden Eynde, J. J., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(xv), 22-28. [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones. Retrieved from [Link]
-
Béni, S., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12, 19463-19475. [Link]
-
Biochemistry Den. (n.d.). Pyrimidine Synthesis Pathway. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-aminopyrimidine-5-carboxylate. Retrieved from [Link]
-
Brown, D. J., & Hoerger, E. (1955). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C, 4035-4040. [Link]
-
Gabriele, B., et al. (2018). Advances in Palladium-Catalyzed Carboxylation Reactions. Molecules, 23(10), 2473. [Link]
-
Thomas, S. A., et al. (2011). R22(8) motifs in Aminopyrimidine sulfonate/carboxylate interactions. BMC Structural Biology, 11, 26. [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. Molecules, 28(5), 2197. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
-
PubChem. (n.d.). Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate. Retrieved from [Link]
-
Hartwig, J. F., & Shekhar, S. (2011). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 44(8), 594-605. [Link]
- Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
Sources
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- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst | MDPI [mdpi.com]
- 3. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 5. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Poor Solubility of Ethyl 2-aminopyrimidine-4-carboxylate Derivatives
Welcome to the technical support center for Ethyl 2-aminopyrimidine-4-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of chemical scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design. Poor aqueous solubility is a primary hurdle that can stall promising drug candidates, often leading to inadequate bioavailability and variable pharmacological responses.[1][2] This document provides a structured, multi-tiered approach to systematically diagnose and overcome these solubility issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of Ethyl 2-aminopyrimidine-4-carboxylate derivatives.
Q1: What is the typical solubility profile of Ethyl 2-aminopyrimidine-4-carboxylate and its derivatives?
Ethyl 2-aminopyrimidine-4-carboxylate and its analogues are often characterized as poorly water-soluble compounds. This is primarily due to their relatively rigid, planar heterocyclic ring structure and the potential for strong intermolecular hydrogen bonding in the crystal lattice. While they may exhibit some solubility in organic solvents like DMSO, their limited aqueous solubility is a significant challenge for in vitro biological assays and in vivo applications.[3]
Q2: What are the key physicochemical properties I should determine first?
Before attempting any solubilization strategy, a baseline characterization is critical. The following three parameters will guide your entire formulation strategy:
-
Aqueous Solubility (Thermodynamic): This is the true equilibrium solubility. The shake-flask method is the gold-standard for this determination.[4][5]
-
pKa (Acid Dissociation Constant): The 2-amino group on the pyrimidine ring is basic. Knowing its pKa is essential for predicting how solubility will change with pH.[6] This is arguably the most critical piece of information for this class of compounds.
-
LogP (Partition Coefficient): This value indicates the lipophilicity of your compound. A high LogP suggests that lipid-based formulations or encapsulation techniques might be more successful.[7]
Q3: How do I perform a standard shake-flask solubility test?
This fundamental technique measures the equilibrium solubility of a compound in a given solvent.
Protocol: Shake-Flask Method for Equilibrium Solubility
-
Preparation: Add an excess amount of the finely ground derivative to a known volume of your chosen medium (e.g., purified water, pH 7.4 phosphate buffer) in a glass vial. The solid should be visibly present at the bottom.
-
Equilibration: Seal the vial and place it in a shaker or agitator set to a constant temperature (typically 25 °C or 37 °C). Allow the system to equilibrate for 24-48 hours to ensure saturation is reached.[5]
-
Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant. It is crucial to separate the dissolved drug from the undissolved solid. This is best achieved by filtering through a 0.22 µm syringe filter or by high-speed centrifugation.
-
Quantification: Analyze the concentration of the dissolved drug in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard curve.[8]
-
Calculation: Express the solubility in units such as mg/mL or µM.
Part 2: Troubleshooting & Solubilization Guide
If your initial assessment confirms poor solubility, proceed through the following tiered strategies. Start with the simplest and most direct methods before moving to more complex formulation approaches.
Workflow for Selecting a Solubilization Strategy
The following diagram outlines a logical decision-making process for addressing solubility issues with your pyrimidine derivative.
Caption: Decision tree for selecting a solubility enhancement strategy.
Tier 1: Initial & Simple Strategies
A. pH Modification
Causality: The 2-aminopyrimidine core contains a basic nitrogen atom. By lowering the pH of the aqueous medium to approximately 2 pH units below the compound's pKa, this nitrogen becomes protonated, forming a cationic salt.[9][10] This ionized form is significantly more polar and, therefore, more water-soluble than the neutral free base.[6] This is often the most effective initial strategy for this class of molecules.
Troubleshooting Q&A:
-
Q: My compound precipitates when I adjust the pH back to neutral for my cell-based assay. What should I do?
-
A: This is a common issue. You are creating a supersaturated solution that is not thermodynamically stable at neutral pH. Consider adding a precipitation inhibitor (e.g., HPMC, PVP) to your final medium to kinetically stabilize the supersaturated state.[11] Alternatively, your final compound concentration in the assay may be too high; determine the kinetic solubility limit at the final pH.
-
Protocol: pH-Dependent Solubility Profile
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10).
-
Perform the shake-flask method (described in FAQs) in each buffer.
-
Plot the measured solubility (on a log scale) against the pH.
-
The resulting curve will reveal the pH range where your compound is most soluble and will allow you to estimate the pKa.
B. Co-solvency
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12][13] This reduction in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic solute, making it easier for the solute to dissolve.[14]
Troubleshooting Q&A:
-
Q: My compound dissolves in the co-solvent mixture but crashes out when I dilute it into my aqueous assay buffer. How can I prevent this?
-
A: This is a classic problem with co-solvents. The dilution shifts the solvent composition back to a highly aqueous environment where the drug is no longer soluble.[15] To mitigate this, use the absolute minimum percentage of co-solvent required. You can also try adding the concentrated stock solution to the assay buffer with vigorous vortexing to facilitate rapid dispersion, or include surfactants in the final buffer to help maintain solubility.[16]
-
Common Co-solvents and Their Properties
| Co-solvent | Typical Starting % (v/v) | Pros | Cons |
| Ethanol | 5-20% | Biocompatible at low levels, volatile. | Can affect protein structure at high concentrations. |
| Propylene Glycol (PG) | 5-40% | Low toxicity, good solubilizer for many APIs.[15] | Viscous, may require heating to fully mix. |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Excellent solubilizing capacity, low toxicity.[17] | Non-volatile, can interfere with some assays. |
| Dimethyl Sulfoxide (DMSO) | 0.1-5% | Powerful solvent, penetrates membranes. | Can be toxic to cells, even at low percentages. |
Tier 2: Formulation-Based Approaches
If simple physicochemical modifications are insufficient, more advanced formulation strategies are required.
A. Amorphous Solid Dispersions (ASDs)
Causality: The energy required to dissolve a crystalline solid involves overcoming the strong, ordered forces of the crystal lattice. By dispersing the drug at a molecular level within an amorphous, water-soluble polymer matrix, we eliminate this crystal lattice energy barrier.[1][18] When the polymer dissolves in water, the drug is released as individual molecules or nanosized amorphous clusters, leading to a transient state of high supersaturation and enhanced apparent solubility.[19] This method has been shown to be effective for pyrimidine derivatives.[3][20]
Protocol: Solvent Evaporation Method for ASD Screening
-
Selection: Choose a water-soluble polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Dissolution: Dissolve both your pyrimidine derivative and the polymer in a common volatile solvent (e.g., methanol, acetone) at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:9 w/w).
-
Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film. Dry the film thoroughly in a vacuum oven to remove all residual solvent.
-
Characterization: Scrape the resulting solid dispersion. A portion should be analyzed by Differential Scanning Calorimetry (DSC) to confirm the absence of a drug melting peak, which indicates a successful amorphous conversion.[21]
-
Dissolution Testing: Test the dissolution rate of the ASD powder compared to the crystalline drug in an aqueous buffer.
B. Cyclodextrin Complexation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[22] They can encapsulate a poorly soluble "guest" molecule (your derivative) within this cavity, forming a water-soluble inclusion complex.[23][24] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[25]
Caption: Mechanism of cyclodextrin inclusion complexation.
Troubleshooting Q&A:
-
Q: Which cyclodextrin should I choose?
-
A: The choice depends on the size and shape of your molecule. As a starting point, beta-cyclodextrin (β-CD) is suitable for many aromatic molecules.[22] However, its solubility is limited. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are chemically modified to have much higher aqueous solubility and are often more effective.[26]
-
Tier 3: Advanced Delivery Systems
A. Nanosuspensions
Causality: According to the Noyes-Whitney equation, the dissolution rate of a particle is directly proportional to its surface area.[27] By reducing the particle size of your compound to the sub-micron (nanometer) range, the surface area-to-volume ratio increases dramatically.[28] This leads to a significant increase in dissolution velocity and saturation solubility.[29]
Common Preparation Methods:
-
Media Milling (Top-Down): High-energy milling of a drug suspension in the presence of stabilizers breaks down large crystalline particles into nanoparticles.[28]
-
High-Pressure Homogenization (Top-Down): A suspension is forced through a narrow gap at very high pressure, causing particle size reduction through cavitation and shear forces.[29]
-
Precipitation (Bottom-Up): The drug is dissolved in a solvent and then added to an anti-solvent in which it is insoluble, causing it to precipitate out as nanoparticles under controlled conditions.[9]
B. Lipid-Based Formulations
Causality: For highly lipophilic compounds (LogP > 3), dissolving the drug in a lipid-based excipient system can be a highly effective strategy. These formulations, which can range from simple oil solutions to complex Self-Emulsifying Drug Delivery Systems (SEDDS), improve solubility by presenting the drug to the gastrointestinal tract in a pre-dissolved state.[7] Upon gentle agitation in an aqueous medium, SEDDS form fine oil-in-water emulsions, facilitating drug absorption.
References
- PubMed. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- PubMed. (n.d.). Drug solubilization by complexation.
- MDPI. (n.d.). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs.
- PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- PubMed Central. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- (n.d.). Co-solvency and anti-solvent method for the solubility enhancement.
- IJPPR. (n.d.). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
- Eurasia. (n.d.). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges.
- Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
- SEN Pharma. (n.d.). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.
- SciSpace. (n.d.). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug.
- (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- JMPAS. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.
- Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Manufacturing Chemist. (n.d.). Enhancing solubility with novel excipients.
- Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
- (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.
- ResearchGate. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
- SlideShare. (n.d.). Cosolvency.
- (n.d.). INCLUSION COMPLEX SYSTEM; A NOVEL TECHNIQUE TO IMPROVE THE SOLUBILITY AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- PubMed Central. (n.d.). Nanosuspension: An approach to enhance solubility of drugs.
- ACS Publications. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility.
- PubMed Central. (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- (2020). Excipients for Solubility and Bioavailability Enhancement.
- (n.d.). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins.
- SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
- SciSpace. (n.d.). nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water.
- European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement.
- Wikipedia. (n.d.). Cosolvent.
- Semantic Scholar. (n.d.). [PDF] Nanosuspension: An approach to enhance solubility of drugs.
- NIH. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- SlideShare. (n.d.). solubility enhancement -by pH change & complexation.
- (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
- PubMed. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
- RSC Publishing. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts.
- ResearchGate. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
- ResearchGate. (n.d.). Microenvironmental pH Modulation Based Release Enhancement of a Weakly Basic Drug from Hydrophilic Matrices.
- ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
- PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
- YouTube. (n.d.). What Is The Role Of pH In Chemical Solubility?.
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Technical Support Center: Preventing Dimer Formation in Reactions with Ethyl 2-aminopyrimidine-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers working with Ethyl 2-aminopyrimidine-4-carboxylate. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to address a common yet challenging issue: the formation of dimeric byproducts during synthesis. Our goal is to equip you with the knowledge to understand the root cause of this side reaction and implement effective strategies to ensure the highest purity and yield for your desired product.
Part 1: Understanding the "Why" - The Mechanism of Dimerization
FAQ: What is dimer formation and why is it a problem with Ethyl 2-aminopyrimidine-4-carboxylate?
Dimerization is an intermolecular self-condensation reaction where two molecules of Ethyl 2-aminopyrimidine-4-carboxylate react with each other. This forms an unwanted byproduct with approximately double the mass of your starting material, complicating purification and reducing the yield of your target compound.
The core reason for this phenomenon lies in the dual reactivity of the molecule itself. It possesses both a nucleophilic site (the 2-amino group, -NH₂) and an electrophilic site (the carbonyl carbon of the ethyl ester, -COOEt). Under certain conditions, particularly elevated temperatures or the presence of a base, the amino group of one molecule can attack the ester of a second molecule. This reaction forms a stable amide bond, resulting in the dimer byproduct.[1]
This process, known as intermolecular amidation, is a common challenge when working with molecules that contain both amine and ester functionalities. The reaction is often driven to completion by the release of ethanol as a byproduct.
Caption: Putative mechanism of dimer formation via intermolecular amidation.
Part 2: Troubleshooting Guide - Proactive Prevention & Reactive Solutions
This section provides actionable strategies to minimize or eliminate dimer formation. The key principle is to control the reaction conditions to favor the desired intramolecular or intermolecular reaction with your intended substrate over the intermolecular self-condensation.
Section 2.1: Reaction Condition Optimization
FAQ: How can I adjust my reaction conditions to minimize dimer formation?
Optimizing reaction parameters is the first and most critical line of defense against dimerization.
-
Temperature Control: Unnecessary heat is the primary driver of unwanted side reactions. The rate of dimer formation, like most reactions, increases with temperature.
-
Expert Advice: Always start your reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor its progress. Only increase the temperature if the desired reaction is not proceeding at a reasonable rate. High temperatures (e.g., >80-100 °C) significantly increase the risk of dimerization.[2]
-
-
Concentration and Reagent Addition Rate: The probability of two molecules of the starting material finding each other and reacting is directly proportional to their concentration.
-
Expert Advice: Run your reaction at the highest dilution that is practical for your desired transformation. Furthermore, if your reaction involves adding a reagent (e.g., an acyl chloride or alkyl halide), use "pseudo-dilution" by adding the reagent slowly over a prolonged period. This keeps the instantaneous concentration of the reactive species low, favoring the reaction with the substrate over self-reaction.[3]
-
Table 1: General Recommendations for Reaction Parameters
| Parameter | Standard Condition (High Dimer Risk) | Recommended Condition (Low Dimer Risk) | Rationale |
| Temperature | Reflux (e.g., >80 °C) | 0 °C to Room Temperature (20-25 °C) | Minimizes activation energy for the unwanted self-condensation reaction. |
| Concentration | > 0.5 M | 0.05 M - 0.1 M | Reduces the statistical probability of two substrate molecules colliding. |
| Reagent Addition | Bolus (all at once) | Slow addition via syringe pump (over 1-4 hours) | Maintains a low instantaneous concentration of the limiting reagent. |
| Base Selection | Small, nucleophilic bases (e.g., NaOH, Et₃N) | Bulky, non-nucleophilic bases (e.g., DIPEA, DBU) | Minimizes base-catalyzed activation of the amino group for nucleophilic attack. |
Experimental Protocol: Slow Reagent Addition via Syringe Pump
-
Setup: In the main reaction flask, dissolve Ethyl 2-aminopyrimidine-4-carboxylate in your chosen anhydrous solvent under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation: Dissolve your second reagent (e.g., acyl chloride) in the same anhydrous solvent in a separate flask and draw it into a gas-tight syringe.
-
Syringe Pump: Mount the syringe onto a syringe pump, and connect the syringe to the reaction flask via a long needle that extends below the surface of the reaction mixture.
-
Initiation: Start the stirrer in the reaction flask and begin the slow addition via the syringe pump at a pre-calculated rate (e.g., 1.0 mL/hour).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to track the formation of the desired product and the potential dimer byproduct.
Section 2.2: Protecting Group Strategy
FAQ: Should I use a protecting group for the 2-amino group?
If optimizing reaction conditions is insufficient, the most robust strategy is to temporarily "block" the nucleophilic 2-amino group with a protecting group. This chemically prevents it from participating in any side reactions. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to many reaction conditions and can be removed easily under acidic conditions.[4]
Caption: Workflow for using a Boc protecting group strategy.
Experimental Protocol: Boc Protection of Ethyl 2-aminopyrimidine-4-carboxylate
-
Dissolution: Dissolve Ethyl 2-aminopyrimidine-4-carboxylate (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Addition of Base and Boc Anhydride: Add a base such as Triethylamine (Et₃N, 1.5 eq) or Diisopropylethylamine (DIPEA, 1.5 eq), followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). A catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the reaction.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with a weak acid (e.g., 1M HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-Boc protected product can often be used directly in the next step or purified further by column chromatography if necessary.
Section 2.3: Post-Reaction Work-up & Purification
FAQ: I've already formed the dimer. How can I remove it?
If dimer formation is unavoidable, effective purification is key. The dimer will have a significantly different polarity and molecular weight compared to your desired product, which can be exploited for separation.
Table 2: Comparison of Purification Methods for Dimer Removal
| Method | Principle | Pros | Cons |
| Column Chromatography | Separation by polarity | Highly effective for separating compounds with different Rf values. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | Difference in solubility | Excellent for obtaining highly pure material if a suitable solvent system is found. | Product loss in the mother liquor; may not be effective if solubilities are very similar. |
| Acid/Base Extraction | Difference in pKa | Can sometimes be used if the desired product and dimer have different acid/base properties. | Often not selective enough for structurally similar molecules. |
-
Expert Advice for Chromatography: The dimer, having two pyrimidine rings and an amide linkage, is typically much more polar than the monomeric starting material or many of its products. It will likely have a much lower Retention factor (Rf) on a TLC plate. Use a more polar solvent system (e.g., increasing the percentage of ethyl acetate or methanol in hexane/DCM) to elute the dimer from a silica gel column after your desired product has been collected.
Part 3: References
-
Adams, R. & Pachter, I. J. (1952). The Reaction of Amino Heterocycles with Reactive Esters. I. 2-Aminopyridines. Journal of the American Chemical Society, 74(21), 5491-5497. [Link]
-
Gonçalves, V., et al. (2014). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Tetrahedron, 70(36), 6223-6231. [Link]
-
Katritzky, A. R., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link]
-
Marasinghe, A. A., et al. (2025). Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives. CrystEngComm. [Link]
-
Paskaleva, E., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12, 20032-20037. [Link]
-
Rogers, S. A., et al. (2015). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. ACS Medicinal Chemistry Letters, 6(12), 1239–1244. [Link]
-
Siddiqui, Z. N., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(19), 3462. [Link]
-
Shvartsberg, M. S., et al. (2010). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. Russian Chemical Bulletin, 59(8), 1641-1646. [Link]
-
Tobe, M., et al. (2003). Pyrimido[4,5-d]pyrimidine derivatives as novel inhibitors of Lck. Bioorganic & Medicinal Chemistry Letters, 13(1), 5-8. [Link]
-
Wilson, Z. E. & LeGros, G. L. (2012). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 48(82), 10221-10223. [Link]
Sources
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- 2. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05687D [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of Ethyl 2-aminopyrimidine-4-carboxylate
Welcome to the Technical Support Center for the synthesis of Ethyl 2-aminopyrimidine-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, field-proven troubleshooting advice, and scalable protocols to ensure a successful and efficient synthesis. Our focus is not just on the "how," but the fundamental "why" behind each step, empowering you to navigate the challenges of scaling up this important heterocyclic building block.
Overview of the Synthesis
The formation of Ethyl 2-aminopyrimidine-4-carboxylate is achieved through a well-established cyclocondensation reaction, a variant of the Pinner pyrimidine synthesis. The core principle involves the reaction of a compound containing an amidine group (in this case, guanidine) with a 1,3-dielectrophilic three-carbon component. To achieve the desired 4-carboxylate regiochemistry, a β-keto ester derivative, such as an enamino diketone or an ethoxymethylidene β-ketoester, is the preferred starting material.
The reaction proceeds by nucleophilic attack of the guanidine on the carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrimidine ring. The choice of base and solvent is critical for driving the reaction to completion while minimizing side products.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and scale-up of Ethyl 2-aminopyrimidine-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving a high yield in this synthesis?
A1: The most critical parameter is maintaining strictly anhydrous (dry) conditions. Guanidine and the base used (e.g., sodium ethoxide) are hygroscopic, and the reaction intermediates are susceptible to hydrolysis. Water can lead to the formation of unwanted side products and incomplete cyclization, significantly reducing the yield.[1] Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (like nitrogen or argon) for best results.
Q2: Can I use guanidine carbonate instead of guanidine hydrochloride?
A2: While guanidine carbonate can be used, it is less common for this specific transformation. Guanidine hydrochloride is typically preferred as it allows for the in situ generation of free guanidine base upon reaction with a strong base like sodium ethoxide. This method provides better control over the stoichiometry and basicity of the reaction. If using guanidine carbonate, a different base and solvent system may be required, and optimization would be necessary.
Q3: How do I effectively monitor the reaction's progress?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase such as a 1:1 mixture of ethyl acetate and hexanes. Spot the starting materials (guanidine and the β-keto ester) and the reaction mixture on a silica gel plate. The disappearance of the limiting starting material and the appearance of a new, typically UV-active spot for the pyrimidine product will indicate reaction progress.
Q4: My final product is an off-white or yellowish solid. Is this normal?
A4: Yes, it is common for the crude product to have a slight color due to minor impurities or residual reagents. A high-purity product should be a white to off-white crystalline solid. The color can typically be removed through recrystallization. If the color is intense (e.g., dark brown), it may indicate significant side product formation or degradation, and column chromatography may be necessary for purification.
Troubleshooting Common Problems
| Problem | Potential Cause | Scientific Explanation & Recommended Action |
| Low or No Product Yield | 1. Wet Reagents/Solvent | Explanation: Intermediates are sensitive to hydrolysis, which halts the cyclization process. Action: Ensure all reagents are anhydrous. Use freshly opened or properly stored anhydrous ethanol. Dry glassware in an oven ( >120°C) for several hours before use. Run the reaction under a nitrogen or argon atmosphere. |
| 2. Ineffective Base | Explanation: The free guanidine base must be generated in sufficient quantity to act as a nucleophile. Old or improperly stored sodium ethoxide may have degraded. Action: Use fresh, high-quality sodium ethoxide. Alternatively, prepare it fresh by carefully reacting sodium metal with anhydrous ethanol. Ensure the correct stoichiometry (at least one equivalent to the guanidine hydrochloride) is used. | |
| 3. Incomplete Reaction | Explanation: The reaction may be slow under the chosen conditions. Action: Increase the reflux time and monitor by TLC until the limiting starting material is consumed. A moderate increase in temperature, if using a higher-boiling solvent, can also be considered, but watch for potential decomposition. | |
| Product "Oils Out" During Crystallization | 1. Solution is Too Concentrated or Cooled Too Quickly | Explanation: The solution becomes supersaturated at a temperature above the product's melting point, causing it to separate as a liquid instead of forming a crystal lattice.[2] Action: Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent (the "good" solvent, e.g., ethanol) to reduce the concentration slightly. Allow the solution to cool much more slowly. Insulating the flask with paper towels can help. |
| 2. High Level of Impurities | Explanation: Impurities can depress the melting point of the mixture, leading to oiling out.[2] Action: If slow cooling fails, remove the solvent and attempt to purify the crude material by silica gel column chromatography before re-attempting crystallization. | |
| Difficulty Initiating Crystallization (Clear Solution) | 1. Solution is Too Dilute | Explanation: The concentration of the product is below the saturation point, even at cooler temperatures.[3] Action: Gently boil off a portion of the solvent to increase the concentration and allow it to cool again. |
| 2. Lack of Nucleation Sites | Explanation: Crystal growth requires an initial seed or surface to begin. Action: Gently scratch the inside of the flask at the surface of the liquid with a clean glass rod to create microscopic imperfections that can serve as nucleation sites.[4] If you have a pure crystal from a previous batch, add a tiny "seed crystal" to the solution. |
Experimental Protocol & Methodology
This protocol describes a representative lab-scale synthesis. For scale-up, careful consideration of heat management and addition rates is crucial.
Reagents & Equipment
-
Guanidine Hydrochloride
-
Ethyl 2-(ethoxymethylidene)-3-oxobutanoate (or a similar activated β-keto ester)
-
Sodium Ethoxide (NaOEt) or Sodium Metal (Na)
-
Anhydrous Ethanol (200 proof)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification glassware
Step-by-Step Synthesis
-
Preparation of Guanidine Free Base:
-
In a dry, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Guanidine Hydrochloride (1.1 eq).
-
Add anhydrous ethanol to the flask (approx. 5-10 mL per gram of guanidine hydrochloride).
-
With vigorous stirring, carefully add solid Sodium Ethoxide (1.1 eq) portion-wise to the suspension. Note: This step can be mildly exothermic.
-
Stir the resulting suspension at room temperature for 30-45 minutes to ensure the complete formation of the guanidine free base and precipitation of sodium chloride.
-
-
Condensation and Cyclization:
-
To the stirred suspension, add a solution of Ethyl 2-(ethoxymethylidene)-3-oxobutanoate (1.0 eq) dissolved in a minimal amount of anhydrous ethanol, dropwise via an addition funnel.
-
Once the addition is complete, heat the reaction mixture to reflux (approx. 78°C for ethanol).
-
Maintain the reflux and monitor the reaction progress by TLC until the starting keto ester is consumed (typically 4-8 hours).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature. A precipitate of the product may form.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and stir vigorously to dissolve the byproduct (NaCl). The product should precipitate as a solid.
-
Collect the crude solid by vacuum filtration, washing the filter cake with a small amount of cold water, followed by a small amount of cold ethanol to remove soluble impurities.
-
Dry the crude product under vacuum.
-
-
Purification:
-
The most common method for purification is recrystallization from ethanol.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
If the solution has a noticeable color, you may add a small amount of activated carbon and hot-filter the solution to remove colored impurities.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to a constant weight.
-
Expected Analytical Data
-
¹H NMR (in DMSO-d₆, 400 MHz):
-
Ethyl Ester CH₂: Quartet, ~4.2-4.3 ppm
-
Ethyl Ester CH₃: Triplet, ~1.2-1.3 ppm
-
Pyrimidine Ring Protons: Two distinct signals in the aromatic region, ~7.0-8.8 ppm.
-
Amine NH₂: A broad singlet, ~7.0-7.5 ppm (can exchange with D₂O).
-
-
¹³C NMR (in DMSO-d₆, 100 MHz):
-
Ester Carbonyl (C=O): ~165 ppm
-
Pyrimidine Ring Carbons: Several signals between ~100-165 ppm.
-
Ethyl Ester CH₂: ~60 ppm
-
Ethyl Ester CH₃: ~14 ppm
-
Scale-Up Considerations
Transitioning from the bench to a larger scale introduces new challenges related to safety, efficiency, and product consistency.
Workflow for Scaling Up Synthesis
Caption: Key stages for a safe and successful scale-up process.
Troubleshooting Scale-Up Operations
Q: The addition of sodium ethoxide to the guanidine hydrochloride slurry is highly exothermic at a larger scale. How can I control this?
A: This is a critical safety concern. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Control the Addition Rate: Add the sodium ethoxide in small portions or as a controlled stream over an extended period.
-
Use a Jacketed Reactor: Employ a reactor with a cooling jacket circulating a coolant (e.g., chilled glycol/water) to actively remove heat.
-
Sub-surface Addition: If adding a solid, consider a screw feeder. If adding a solution, use a dip tube to add it below the surface of the liquid to ensure immediate mixing and heat distribution.
-
Dilution: Increasing the initial volume of ethanol can help, as the solvent acts as a heat sink, though this may impact reaction time and throughput.[6]
Q: We are observing inconsistent crystallization and particle size in our larger batches. What can be done?
A: Achieving consistent crystallization at scale requires precise control over the cooling profile and agitation.
-
Controlled Cooling: Do not simply let the batch cool at ambient temperature. Use the reactor's jacket to implement a programmed cooling ramp (e.g., cool from 70°C to 20°C over 4-6 hours). This promotes the growth of larger, more uniform crystals over the formation of many small nuclei.
-
Agitation Rate: The stirrer speed is crucial. Too slow, and you get poor heat transfer and settling. Too fast, and you can cause secondary nucleation (crystal breakage leading to fine particles) or incorporate impurities. The optimal agitation speed should be determined experimentally to keep the solids suspended without excessive shear.
-
Seeding: Develop a consistent seeding protocol. Adding a small, known quantity of finely milled product at a specific temperature (just below the saturation point) can provide nucleation sites and lead to a more predictable and uniform final particle size distribution.
Safety Information
-
Guanidine Hydrochloride: Harmful if swallowed and causes skin and serious eye irritation.[7]
-
Sodium Ethoxide: A strong base that is corrosive and reacts violently with water. It is also flammable.
-
Ethanol: Flammable liquid and vapor.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[7] All operations, especially the handling of sodium ethoxide and the reaction setup, should be performed in a well-ventilated chemical fume hood. Ensure an emergency eye wash and safety shower are readily accessible.
References
-
Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. Available at: [Link]
-
Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29(07), 986–992. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Available at: [Link]
- BenchChem. (n.d.). Technical Support Center: 4-Pyrimidine Methanamine Crystallization.
- BenchChem. (n.d.). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis.
- Sagar, S., et al. (2022). Base‐Induced Annulation of Glycal‐Derived α‐iodopyranone with 2‐Aminopyrimidinones: Access to Chiral Imidazopyrimidinones. ChemistrySelect.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]
-
Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. Available at: [Link]
-
O'Connor, L. (2021, September 24). Crystallization, Large Scale. YouTube. Available at: [Link]
-
BioSpectra, Inc. (n.d.). Safety Data Sheet Guanidine Hydrochloride. Available at: [Link]
- Gonçalves, V., et al. (2014). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Tetrahedron, 70(40), 7245-7252.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
Mistry, N. (2015). Synthesis of Hetero-cyclic Drugs 2. SlideShare. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate. PubChem. Retrieved January 3, 2026, from [Link]
-
Arai, K., et al. (2019). Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. PMC. Available at: [Link]
Sources
- 1. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of carbonyl 2-amino-pyrimidines via tandem regioselective heterocyclization of 1,3-diynes with guanidine and selective oxidation. | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 2-aminopyrimidine-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-aminopyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis, ensuring a successful and efficient experimental workflow.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of Ethyl 2-aminopyrimidine-4-carboxylate. The typical synthetic route involves the cyclocondensation of guanidine with a suitable three-carbon electrophile, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate or a related β-ketoester derivative.
Issue 1: Low or No Product Yield
A low yield of the desired Ethyl 2-aminopyrimidine-4-carboxylate is one of the most common challenges. The reasons can range from reagent quality to suboptimal reaction conditions.
Question: My reaction has resulted in a very low yield of the target compound. What are the potential causes and how can I improve it?
Answer:
Several factors can contribute to low product yield. Let's break down the most probable causes and their solutions:
-
Purity and Reactivity of Starting Materials:
-
Guanidine Source: Guanidine is often used as its hydrochloride or carbonate salt. It's crucial to use the free base of guanidine for the reaction, which is typically generated in situ by adding a base like sodium ethoxide or sodium methoxide. Ensure that the base is added in a stoichiometric amount to fully neutralize the guanidine salt.[1] An excess of the base can lead to side reactions, such as the hydrolysis of the ester group on your starting material or product.
-
β-Ketoester/Enol Ether Quality: The three-carbon starting material (e.g., ethyl 2-(ethoxymethylene)-3-oxobutanoate) can degrade upon storage. It is advisable to use freshly distilled or high-purity reagents. Contamination with water or other nucleophiles can lead to unwanted side reactions.
-
-
Reaction Conditions:
-
Solvent: Anhydrous ethanol is a commonly used solvent for this reaction. The presence of water can interfere with the reaction by hydrolyzing the starting materials and the product. Ensure you are using a dry solvent.
-
Temperature and Reaction Time: The reaction typically requires heating to reflux to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a longer reflux time may be necessary. Conversely, prolonged heating can lead to product degradation.
-
Base Selection: Sodium ethoxide in ethanol is a standard choice of base. Using a different base may alter the reaction outcome. For instance, a weaker base might not efficiently generate the free guanidine, while a stronger, bulkier base could lead to different side products.
-
-
Work-up and Purification:
-
Product loss can occur during the work-up and purification steps. The product has moderate polarity, so ensure you are using an appropriate solvent system for extraction (e.g., ethyl acetate) and chromatography.
-
During recrystallization, if the product is too soluble in the chosen solvent, you will have low recovery. A solvent system where the product is soluble at high temperatures but poorly soluble at room temperature or below is ideal (e.g., ethanol/water mixtures).[2]
-
| Potential Cause | Recommended Action |
| Incomplete liberation of free guanidine | Ensure stoichiometric addition of a strong base (e.g., sodium ethoxide) to the guanidine salt and allow sufficient time for the acid-base reaction before adding the electrophile. |
| Impure or degraded β-ketoester | Use freshly distilled or high-purity starting material. Store it under an inert atmosphere and in a cool, dark place. |
| Presence of water in the reaction | Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal reaction temperature or time | Monitor the reaction by TLC. Adjust the reflux time as needed. Avoid excessive heating. |
| Product loss during work-up | Optimize the extraction and purification procedures. For recrystallization, perform small-scale solvent screening to find the optimal solvent system. |
Issue 2: Formation of Multiple Products/Impurities
The presence of significant impurities can complicate the purification process and reduce the overall yield.
Question: My TLC analysis shows multiple spots in addition to my product. What are the likely side products and how can I minimize their formation?
Answer:
The formation of side products is often a result of competing reaction pathways. Here are some common impurities and strategies to avoid them:
-
Hydrolysis of the Ester: The ethyl ester group in both the starting material and the product can be hydrolyzed to the corresponding carboxylic acid under basic conditions, especially if water is present or if the reaction is heated for an extended period.
-
Solution: Use anhydrous conditions and avoid an excess of the base. Keep the reaction time to the minimum required for the consumption of the starting material.
-
-
Self-condensation of the β-Ketoester: In the presence of a base, the β-ketoester can undergo self-condensation reactions.
-
Solution: Add the β-ketoester solution slowly to the reaction mixture containing the free guanidine. This ensures that the concentration of the ketoester is low at any given time, favoring the reaction with guanidine.
-
-
Formation of Isomeric Pyrimidines: Depending on the structure of the three-carbon starting material, there might be a possibility of forming regioisomers if the electrophilic sites are not well-differentiated.
-
Solution: Using a starting material like ethyl 2-(ethoxymethylene)-3-oxobutanoate provides good regiochemical control.
-
-
Unreacted Starting Materials: Incomplete reactions will leave you with starting materials in your crude product.
-
Solution: As mentioned before, monitor the reaction by TLC to ensure it goes to completion.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of Ethyl 2-aminopyrimidine-4-carboxylate?
A1: The synthesis is a classic example of a condensation-cyclization reaction to form the pyrimidine ring.[3] The general mechanism involves the following key steps:
-
Generation of Free Guanidine: A base (e.g., sodium ethoxide) deprotonates the guanidinium salt to generate the free, nucleophilic guanidine.
-
Nucleophilic Attack: One of the amino groups of guanidine attacks an electrophilic carbonyl carbon of the β-ketoester derivative.
-
Second Nucleophilic Attack and Cyclization: The other amino group of the guanidine then attacks the second electrophilic carbon, leading to a cyclic intermediate.
-
Dehydration: The cyclic intermediate eliminates water to form the aromatic pyrimidine ring.
Caption: Generalized reaction mechanism for pyrimidine synthesis.
Q2: How can I effectively monitor the reaction progress?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a mobile phase such as a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes). The starting materials and the product should have different Rf values. The disappearance of the limiting reactant spot and the appearance of a new product spot (which can be visualized under UV light) indicate the reaction's progress.
Q3: What is the best way to purify the final product?
A3: Purification can typically be achieved by either recrystallization or column chromatography.
-
Recrystallization: This is often the most efficient method for obtaining high-purity material if the crude product is relatively clean. Ethanol or a mixture of ethanol and water are good starting points for solvent screening.[2] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
Column Chromatography: If the crude product contains multiple impurities, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexanes is a suitable eluent system.
Experimental Protocol: Synthesis of Ethyl 2-aminopyrimidine-4-carboxylate
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your reagents.
Materials:
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethyl 2-(ethoxymethylene)-3-oxobutanoate (or a similar precursor)
-
Anhydrous Ethanol
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.1 equivalents) in anhydrous ethanol.
-
Base Addition: To this solution, add sodium ethoxide (1.1 equivalents) and stir the mixture for 30 minutes at room temperature to generate the free guanidine.
-
Substrate Addition: Slowly add a solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 equivalent) in anhydrous ethanol to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol). Monitor the progress of the reaction by TLC every hour. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and stir. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.
-
If no precipitate forms, or to recover dissolved product, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
-
Alternatively, purify by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Caption: Step-by-step experimental workflow.
References
-
ARKIVOC 2003 (xv) 22-28. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]
-
ResearchGate. Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. [Link]
- Google Patents. EP0577470A1 - 2-Amino-N-[[[4-(aminocarbonyl)pyrimidin-2-yl]amino]alkyl].
-
PubChem. Ethyl 2-aminopyrimidine-4-carboxylate. [Link]
- Institute of Chemical Technology, Mumbai. Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion.
-
University of Rochester, Department of Chemistry. Purification: How To. [Link]
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
National Institutes of Health. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. [Link]
-
National Institutes of Health. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. [Link]
-
ResearchGate. Reaction involved in synthesis of pyrimidine derivatives. [Link]
-
ResearchGate. Recent synthetic methodologies for pyrimidine and its derivatives. [Link]
-
National Institutes of Health. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
- Google Patents. CN101003511B - Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine.
Sources
Technical Support Center: Catalyst Removal in Ethyl 2-Aminopyrimidine-4-Carboxylate Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the critical step of catalyst removal in the synthesis of Ethyl 2-aminopyrimidine-4-carboxylate. Our focus is on providing practical, field-proven solutions to common challenges encountered during purification, ensuring the integrity and purity of your final compound.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst removal in pyrimidine synthesis.
Q1: What are the most common types of catalysts used in the synthesis of Ethyl 2-aminopyrimidine-4-carboxylate, and why is their removal critical?
A1: The synthesis of Ethyl 2-aminopyrimidine-4-carboxylate and its derivatives typically involves condensation reactions. The most common catalysts are organic bases such as guanidine, triethylamine (TEA), or strong bases like sodium methoxide.[1][2][3][4] Guanidine and its salts are frequently used to provide the N-C-N fragment that forms the pyrimidine ring.[2] Triethylamine is often employed as an acid scavenger, particularly when starting materials are used as their hydrochloride salts.[3] Sodium methoxide is a strong base catalyst for condensation reactions.[4]
Removal of these catalysts is paramount for several reasons. In a drug development context, residual catalysts can be toxic and interfere with downstream biological assays. From a chemical perspective, residual base catalysts can promote unwanted side reactions, such as hydrolysis of the ethyl ester, or interfere with subsequent synthetic steps.
Q2: What are the general principles for removing basic catalysts and their salts?
A2: The removal strategies hinge on the significant difference in physical properties between the organic product and the catalyst/byproducts. Basic catalysts are typically converted into their corresponding salts (e.g., triethylammonium hydrochloride), which are highly soluble in water and can be removed through an aqueous workup.[5] Key methods include:
-
Aqueous Extraction: Washing the reaction mixture with water or dilute acid to remove water-soluble catalyst salts.
-
Filtration: If the catalyst salt is insoluble in the reaction solvent, it can be removed by simple filtration.[5]
-
Crystallization: The desired product is often a solid that can be purified by recrystallization, leaving the catalyst impurities in the mother liquor.
-
Adsorption: For specific catalysts like guanidine, adsorption onto materials like activated carbon or clay can be effective.
Q3: My product seems to be water-soluble. How can I perform an aqueous workup without significant product loss?
A3: This is a common challenge with polar heterocyclic compounds.[6] If your product, Ethyl 2-aminopyrimidine-4-carboxylate, shows some solubility in the aqueous phase, consider these strategies:
-
Brine Wash: Use a saturated sodium chloride solution for the aqueous wash. This increases the polarity of the aqueous layer, decreasing the solubility of your organic product.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of your organic solvent to recover any dissolved product.
II. Troubleshooting Guide: Specific Issues and Solutions
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems you may encounter during the purification of Ethyl 2-aminopyrimidine-4-carboxylate.
Scenario 1: Guanidine-Catalyzed Condensation
In this synthesis, guanidine (or its salt, like guanidine hydrochloride or nitrate) is used to form the pyrimidine ring.[2][4]
Q: After my reaction, I have a persistent solid in my organic layer that I suspect is a guanidinium salt. How do I remove it?
A: Guanidinium salts, such as guanidine hydrochloride, are typically white crystalline solids with high water solubility. [7][8] The most effective removal method is an aqueous workup.
-
Causality: Guanidinium salts are ionic and therefore highly polar, making them readily soluble in water but poorly soluble in many organic solvents.
-
Troubleshooting Workflow:
Caption: Workflow for removing guanidinium salts.
-
Detailed Protocol: Aqueous Workup for Guanidinium Salt Removal
-
Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Washing: Transfer the mixture to a separatory funnel and wash with deionized water. If your product shows some water solubility, use a saturated brine solution instead. Repeat the wash 2-3 times.
-
Separation: Carefully separate the organic layer from the aqueous layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Q: My product is an oil and standard aqueous workup leads to emulsions. What should I do?
A: Emulsions are common when dealing with polar compounds and salts.
-
Causality: Emulsions form at the interface of the organic and aqueous layers, stabilized by surfactants or fine solid particles.
-
Solutions:
-
Add Brine: Adding a saturated solution of NaCl can help break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filter through Celite®: Passing the entire emulsified mixture through a pad of Celite® can help break the emulsion and remove particulate matter.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.
-
Scenario 2: Triethylamine (TEA) as an Acid Scavenger
Triethylamine is often used to neutralize HCl generated in situ, forming triethylammonium hydrochloride (TEA.HCl).[3]
Q: I see a white precipitate of TEA.HCl in my reaction mixture. How can I remove it without a water wash, as my compound is moisture-sensitive?
A: For moisture-sensitive compounds, a non-aqueous workup is necessary. [5]
-
Causality: TEA.HCl has low solubility in many non-polar organic solvents like diethyl ether or tetrahydrofuran (THF).
-
Troubleshooting Workflow:
Caption: Non-aqueous removal of TEA.HCl.
-
Detailed Protocol: Filtration of TEA.HCl
-
Solvent Choice: If possible, run the reaction in a solvent where TEA.HCl is insoluble (e.g., THF, diethyl ether).[5]
-
Cooling: Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the salt.[5]
-
Filtration: Filter the mixture through a Büchner or Hirsch funnel. Wash the collected solid with a small amount of the cold reaction solvent to recover any product that may have adhered to it.[5]
-
Concentration: The filtrate contains your desired product and can be concentrated under reduced pressure.
-
Q: I've removed the TEA.HCl, but I still have residual triethylamine in my product. How can I get rid of it?
A: Residual triethylamine, a volatile liquid, can often be removed by co-evaporation. [9]
-
Causality: Triethylamine has a relatively low boiling point (89.5 °C). Co-evaporation with a higher boiling point solvent can effectively remove it under reduced pressure.
-
Protocol: Co-evaporation with Toluene
-
Dissolve your crude product in a minimal amount of a solvent like toluene.
-
Concentrate the solution on a rotary evaporator. The toluene will form an azeotrope with the triethylamine, facilitating its removal.
-
Repeat this process 2-3 times to ensure all residual triethylamine has been removed.
-
Scenario 3: Sodium Methoxide as a Base Catalyst
Sodium methoxide is a strong, non-volatile base often used in condensation reactions.[4]
Q: How do I effectively quench and remove sodium methoxide from my reaction?
A: Sodium methoxide must be neutralized before workup. [10]
-
Causality: As a strong base, sodium methoxide will not be removed by a simple water wash. It must first be converted into a neutral species (methanol) and a salt (e.g., sodium chloride).
-
Troubleshooting Workflow:
Caption: Quenching and removal of sodium methoxide.
-
Detailed Protocol: Quenching and Removal of Sodium Methoxide
-
Cooling: Cool the reaction mixture in an ice bath (0 °C).
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl).[11] This will neutralize the sodium methoxide. Alternatively, a dilute solution of HCl can be used, but be cautious of potential product degradation or protonation.
-
Aqueous Workup: Once the quenching is complete, proceed with a standard aqueous workup as described in Scenario 1. The resulting sodium salts will be removed in the aqueous layer.
-
III. Final Purification: Recrystallization
After the initial removal of the bulk of the catalyst, recrystallization is often the final step to achieve high purity.
Q: My crude Ethyl 2-aminopyrimidine-4-carboxylate fails to crystallize or "oils out". What are the likely causes and solutions?
A: "Oiling out" is a common issue in crystallization, especially with polar compounds. [12]
-
Causality: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or if significant impurities are present that depress the melting point.
-
Troubleshooting Crystallization:
| Problem | Potential Cause | Solution |
| Fails to Crystallize | Solution is not supersaturated (too much solvent). | Evaporate some of the solvent slowly. |
| Add an "anti-solvent" (a solvent in which the product is insoluble but is miscible with the crystallization solvent).[6] | ||
| Scratch the inside of the flask with a glass rod at the solvent line. | ||
| Add a seed crystal of the pure compound. | ||
| "Oils Out" | Solution is too concentrated. | Add more hot solvent to fully dissolve the oil, then allow to cool slowly.[12] |
| The chosen solvent is not ideal. | Try a different solvent or a mixture of solvents. Common solvents for pyrimidines include ethanol, ethyl acetate, and hexane mixtures.[6][12] | |
| Presence of impurities. | Re-purify the crude material by column chromatography before attempting recrystallization. | |
| Low Recovery | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath or freezer for a longer period to maximize crystal formation. |
| Reduce the amount of solvent used for the initial dissolution. |
IV. References
-
Guanidine Hydrochloride: Properties, Applications, and Synthesis Methods. (URL not provided)
-
Technical Support Center: Synthesis of Pyrimidine Derivatives - Benchchem. (URL not provided)
-
Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem. (URL not provided)
-
Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives - Benchchem. (URL not provided)
-
How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? - ResearchGate. (2014). [Link]
-
How do I get rid of triethyl amine in a reaction? - ResearchGate. (2014). [Link]
-
Technical Support Center: Removal of Triethylamine Hydrochloride (TEA.HCl) from Reaction Mixtures - Benchchem. (URL not provided)
-
Guanidine Hydrochloride - Interchim. (URL not provided)
-
Guanidine Hydrochloride | CH5N3.ClH | CID 5742 - PubChem. [Link]
-
Guanidine hydrochloride - Cepham Life Sciences - Bioscience Research Products. (URL not provided)
-
Guanidine hydrochloride (G7153) - Product Information Sheet - Sigma-Aldrich. (URL not provided)
-
How to remove impurities from Triethylmethylammonium chloride synthesis - Benchchem. (URL not provided)
-
Buy Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride (EVT-12762662) | 1196146-89-0 - EvitaChem. (URL not provided)
-
Sodium methoxide - Sciencemadness Wiki. (2019). [Link]
-
Triethylamine complexes - Sciencemadness Discussion Board. (2011). [Link]
-
Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine[13]. (URL not provided)
-
Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC - NIH. [Link]
-
How to quench sodium methoxide? - XCHEMI. (URL not provided)
-
How do I remove sodium methoxide from solution after reaction? - ResearchGate. (2019). [Link]
-
How do I remove sodium methoxide from solution after reaction? - ECHEMI. (URL not provided)
-
Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2003). [Link]
-
Sodium Methoxide - Organic Syntheses Procedure. [Link]
-
Guanidine chemistry - PubMed. [Link]
-
Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design - PubMed Central. (2021). [Link]
-
Substituted guanidine-aldehyde condensation product - Google Patents.
-
Mechanistic Considerations of Guanidine-Catalyzed Reactions - ResearchGate. (URL not provided)
-
Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate | C7H9N3O3 | CID 84894 - PubChem. [Link]
-
Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate - arkat usa. (URL not provided)
-
Ethyl 2-aminopyrimidine-4-carboxylate (C7H9N3O2) - PubChemLite. (URL not provided)
-
ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride - Ascendex Scientific, LLC. (URL not provided)
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. [Link]
-
Preparation method of 2-amino pyrimidine - Google Patents.
-
Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones - ResearchGate. (URL not provided)
-
Ethyl 4-amino-2-mercaptopyrimidine-carboxylate - Chem-Impex. (URL not provided)
-
Ethyl 2-aminopyridine-4-carboxylate | C8H10N2O2 | CID 7015521 - PubChem. [Link]
-
CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate - CymitQuimica. (URL not provided)
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (URL not provided)
-
Gel purification troubleshooting : r/labrats - Reddit. (2022). [Link]
-
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate 97 81633-29-6 - Sigma-Aldrich. (URL not provided)
-
Ethyl 2-aminopyrimidine-5-carboxylate | C7H9N3O2 | CID 295889 - PubChem. [Link]
-
Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 8. interchim.fr [interchim.fr]
- 9. researchgate.net [researchgate.net]
- 10. xchemi.com [xchemi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. bu.edu.eg [bu.edu.eg]
Technical Support Center: Characterization of Unexpected Byproducts in Ethyl 2-Aminopyrimidine-4-carboxylate Synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl 2-aminopyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this common synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues related to the formation and characterization of unexpected byproducts. Our goal is to equip you with the expertise to not only identify these impurities but also to implement strategies to minimize their formation, ensuring the integrity and purity of your target molecule.
I. Frequently Asked Questions (FAQs)
Q1: My reaction yield of Ethyl 2-aminopyrimidine-4-carboxylate is significantly lower than expected, and I observe multiple spots on my TLC. What are the likely culprits?
A1: Low yields and the presence of multiple byproducts in this synthesis are common challenges. The primary cause often lies in the cyclocondensation reaction between guanidine and ethyl 2-formyl-3-oxobutanoate (or its equivalent). Several side reactions can compete with the desired product formation. The most probable unexpected byproducts include a regioisomeric pyrimidine, uncyclized intermediates, and potentially products from self-condensation of the starting materials. Careful control of reaction conditions such as temperature, reaction time, and the stoichiometry of reactants is crucial for minimizing these side reactions.
Q2: I have isolated a major byproduct with the same mass as my desired product. How can I differentiate between them?
A2: The presence of a byproduct with an identical mass strongly suggests the formation of a regioisomer, specifically Ethyl 2-aminopyrimidine-5-carboxylate . This occurs because the cyclocondensation of guanidine with the unsymmetrical dicarbonyl starting material can proceed in two different ways. The key to differentiating between the 4-carboxylate (desired product) and the 5-carboxylate (byproduct) lies in detailed spectroscopic analysis, particularly ¹H and ¹³C NMR. The chemical shifts and coupling patterns of the aromatic protons and the carboxylate group will be distinct for each isomer.
Q3: What is the general mechanism for the formation of the desired Ethyl 2-aminopyrimidine-4-carboxylate?
A3: The synthesis of Ethyl 2-aminopyrimidine-4-carboxylate typically proceeds via a cyclocondensation reaction. The process is initiated by the nucleophilic attack of one of the amino groups of guanidine on one of the carbonyl groups of ethyl 2-formyl-3-oxobutanoate. This is followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyrimidine ring. The regioselectivity of the initial attack determines whether the desired 4-carboxylate or the isomeric 5-carboxylate is formed.
II. Troubleshooting Guide: Identification and Mitigation of Key Byproducts
This section provides a detailed analysis of the most common unexpected byproducts, their characterization, and strategies to minimize their formation.
Byproduct 1: Ethyl 2-aminopyrimidine-5-carboxylate (Regioisomer)
The formation of this regioisomer is a significant challenge due to the similar reactivity of the two carbonyl groups in the starting material.
Mechanism of Formation:
The formation of both the desired 4-carboxylate and the isomeric 5-carboxylate is governed by the initial nucleophilic attack of guanidine on either the formyl or the keto carbonyl group of ethyl 2-formyl-3-oxobutanoate. While the formyl group is generally more electrophilic, the reaction conditions can influence the regioselectivity.
Regioselective Synthesis Pathways.
Characterization:
The definitive identification of the two isomers requires careful analysis of their NMR spectra.
| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Ethyl 2-aminopyrimidine-4-carboxylate | Doublet for H5, Doublet for H6 | Distinct signals for C4 and C5, with C4 being more downfield |
| Ethyl 2-aminopyrimidine-5-carboxylate | Singlet for H4, Singlet for H6 | Distinct signals for C4 and C5, with C5 being more downfield |
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature can enhance the selectivity of the attack on the more reactive formyl group, favoring the formation of the desired 4-carboxylate.
-
pH Control: The basicity of the reaction medium can influence the nucleophilicity of the guanidine and the reactivity of the carbonyl groups. Careful optimization of the base used (e.g., sodium ethoxide) is recommended.
-
Order of Addition: Adding the dicarbonyl compound slowly to the guanidine solution may improve selectivity.
Byproduct 2: Uncyclized Intermediates
Incomplete cyclization can lead to the presence of open-chain intermediates in the crude product.
Structure:
These are typically acylated guanidine derivatives that have not undergone the final ring-closing step.
Characterization:
-
Mass Spectrometry: The mass of these intermediates will correspond to the sum of the masses of the reactants minus a molecule of water.
-
NMR Spectroscopy: The presence of both guanidine and dicarbonyl-derived protons in the same molecule, without the characteristic aromatic signals of the pyrimidine ring, is indicative of an uncyclized intermediate.
Mitigation Strategies:
-
Increased Reaction Time and/or Temperature: Providing sufficient energy and time for the reaction to go to completion is the most straightforward approach.
-
Stronger Base/Catalyst: In some cases, a stronger base or a catalyst may be required to facilitate the final dehydration and aromatization step.
III. Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-aminopyrimidine-4-carboxylate
This protocol provides a general procedure. Optimization may be required based on specific laboratory conditions and the purity of the reagents.
General Synthetic Workflow.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.1 equivalents) in anhydrous ethanol.
-
Base Addition: To this solution, add sodium ethoxide (1.1 equivalents) and stir the mixture for 30 minutes at room temperature to liberate the free guanidine.
-
Substrate Addition: Slowly add a solution of ethyl 2-formyl-3-oxobutanoate (1.0 equivalent) in anhydrous ethanol to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).
Protocol 2: Analytical Characterization of Crude Product
A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for a thorough analysis of the crude reaction mixture.
LC-MS Analysis:
-
Column: A C18 reverse-phase column is suitable for separating the polar product and byproducts.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid or ammonium formate is typically effective.
-
Detection: UV detection (around 254 nm) and mass spectrometry (in both positive and negative ion modes) should be used to identify components based on their retention times and mass-to-charge ratios.
NMR Analysis:
-
¹H NMR: Dissolve the crude product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Analyze the spectrum for the characteristic aromatic protons of the pyrimidine ring and the ethyl ester group. The presence of multiple sets of these signals indicates the presence of isomers.
-
¹³C NMR and DEPT: These experiments are invaluable for confirming the carbon skeleton and differentiating between isomers based on the chemical shifts of the quaternary and protonated carbons.
-
2D NMR (COSY, HSQC, HMBC): For complex mixtures or for definitive structural elucidation of unknown byproducts, 2D NMR techniques are highly recommended.
IV. Conclusion
The synthesis of Ethyl 2-aminopyrimidine-4-carboxylate, while a well-established transformation, can be complicated by the formation of unexpected byproducts. A thorough understanding of the potential side reactions, particularly the formation of the regioisomeric Ethyl 2-aminopyrimidine-5-carboxylate, is essential for optimizing the reaction and ensuring the purity of the final product. By employing careful control of reaction conditions and utilizing robust analytical techniques for characterization, researchers can successfully navigate these challenges and obtain high-quality material for their downstream applications in drug discovery and development.
V. References
-
Gonçalves, V., et al. (2010). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Tetrahedron, 66(3), 679-687.
-
Katritzky, A. R., et al. (2004). The Biginelli Reaction: A Landmark in Heterocyclic Synthesis. ARKIVOC, 2004(3), 1-36.
-
PubChem. (n.d.). Ethyl 2-aminopyrimidine-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-aminopyrimidine-5-carboxylate. Retrieved from [Link]
Validation & Comparative
In Vitro Validation of the Biological Activity of Ethyl 2-aminopyrimidine-4-carboxylate Analogs: A Comparative Guide
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Derivatives of this core are integral to numerous approved drugs and clinical candidates, exhibiting activities that span from anticancer and anti-inflammatory to antimicrobial. The strategic modification of the 2-aminopyrimidine core, such as in Ethyl 2-aminopyrimidine-4-carboxylate and its analogs, offers a fertile ground for the discovery of novel therapeutics with enhanced potency and selectivity.[1][2]
This guide provides a comprehensive framework for the systematic in vitro validation of novel Ethyl 2-aminopyrimidine-4-carboxylate analogs. We will move beyond simple procedural descriptions to explain the causal logic behind experimental choices, ensuring a self-validating and robust approach. This guide is designed for researchers, scientists, and drug development professionals, offering a practical comparison of newly synthesized analogs against established benchmarks to ascertain their therapeutic potential.
Part 1: Foundational Assessment of Cytotoxic Activity
Expertise & Rationale: Why Start with Cytotoxicity?
The initial evaluation of any compound with potential anticancer activity is to determine its cytotoxicity.[3][4] This foundational screen serves two primary purposes: it confirms that the compound has a biological effect on cancer cells and it establishes a dose-response relationship, from which the half-maximal inhibitory concentration (IC50) is derived. The IC50 value is a critical metric for potency, allowing for the direct comparison of different analogs and their ranking for further investigation.[5] We have selected the MTT assay for this purpose. It is a robust, colorimetric assay that measures cellular metabolic activity as a proxy for cell viability.[6] The reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to a purple formazan product provides a reliable and quantifiable readout.[7][8]
Experimental Design: A Comparative Approach
To contextualize the activity of our novel analogs, a rigorous comparison is essential.
-
Test Compounds: Three hypothetical analogs: EAPC-A, EAPC-B, EAPC-C.
-
Positive Control: Doxorubicin, a well-characterized chemotherapeutic agent, provides a high-potency benchmark.[5]
-
Negative Control: Vehicle (0.1% DMSO), to control for any effects of the solvent used to dissolve the compounds.
-
Cell Lines:
Workflow for In Vitro Cytotoxicity Testing
The general workflow provides a systematic approach from cell preparation to data analysis.[3]
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Detailed Protocol: MTT Assay for Cell Viability
This protocol is adapted from established methodologies.[7][9][10]
-
Cell Seeding: Culture MCF-7, A549, and HEK293 cells to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of each analog and Doxorubicin in DMSO. Perform serial dilutions in serum-free medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Remove the medium from the cells and add 100 µL of the diluted compounds. Include wells with medium and 0.1% DMSO as vehicle controls and wells with medium only for background subtraction.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[8][9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
| Compound | MCF-7 (IC50 in µM) | A549 (IC50 in µM) | HEK293 (IC50 in µM) | Selectivity Index (SI) for MCF-7 |
| EAPC-A | 8.5 ± 0.7 | 12.1 ± 1.1 | > 100 | > 11.8 |
| EAPC-B | 45.2 ± 3.9 | 68.5 ± 5.4 | > 100 | > 2.2 |
| EAPC-C | 2.1 ± 0.3 | 3.5 ± 0.4 | 45.6 ± 4.1 | 21.7 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 5.3 ± 0.6 | 6.6 |
| Selectivity Index (SI) = IC50 in HEK293 / IC50 in MCF-7. A higher SI indicates greater selectivity for cancer cells. Data are presented as mean ± standard deviation from three independent experiments. |
Part 2: Unveiling the Mechanism - Induction of Apoptosis
Expertise & Rationale: Is the Cytotoxicity due to Programmed Cell Death?
Observing cytotoxicity is the first step; understanding the mechanism is next. A desirable trait for an anticancer drug is the ability to induce apoptosis, or programmed cell death.[2] This avoids the inflammatory response associated with necrosis. A key executioner in the apoptotic cascade is Caspase-3. Therefore, measuring its activity provides direct evidence of apoptosis induction. The Caspase-3 colorimetric assay quantifies the cleavage of a peptide substrate (DEVD-pNA) by active Caspase-3, releasing a yellow chromophore (pNA) that can be measured spectrophotometrically.[11][12]
Experimental Design: Focusing on the Most Potent Analogs
Based on the cytotoxicity data, we will advance the most promising analogs, EAPC-A and EAPC-C, for mechanistic studies.
-
Test Compounds: EAPC-A and EAPC-C, tested at their respective IC50 concentrations in MCF-7 cells.
-
Positive Control: Doxorubicin (at its IC50 concentration).
-
Negative Control: Vehicle (0.1% DMSO).
Apoptotic Signaling Pathway
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Detailed Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common luminescence-based assay format that measures the amount of ATP remaining after the kinase reaction.
-
Reagent Preparation: Prepare kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT). [13]Prepare a solution of recombinant Kinase X and its specific peptide substrate in the kinase buffer.
-
Compound Plating: In a 384-well white assay plate, add 5 µL of serially diluted EAPC-C or Staurosporine. Add 5 µL of vehicle (DMSO) for "no inhibition" (0%) and "no kinase" (100%) controls.
-
Kinase Addition: Add 10 µL of the Kinase X solution to the wells containing the compounds and the 0% inhibition control. Add 10 µL of kinase buffer to the 100% inhibition control wells.
-
Pre-incubation: Shake the plate gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (at its Km concentration) to all wells.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Detection: Stop the reaction and quantify the remaining ATP by adding 25 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
-
Signal Measurement: Incubate for an additional 10-60 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the 0% and 100% inhibition controls. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Kinase X Inhibition Profile
| Compound | Kinase X Inhibition (IC50 in nM) |
| EAPC-C | 75.4 ± 8.2 |
| Staurosporine | 15.1 ± 2.5 |
| *Data represent the mean ± standard deviation from three independent experiments. |
Synthesis and Interpretation
This multi-tiered validation approach provides a robust and logical pathway for characterizing novel Ethyl 2-aminopyrimidine-4-carboxylate analogs.
-
From Broad Effect to Specific Target: We began with a broad phenotypic screen (cytotoxicity), identifying EAPC-C as the most potent analog with a favorable selectivity for cancer cells over non-cancerous cells (SI = 21.7) compared to the clinical drug Doxorubicin (SI = 6.6).
-
Elucidating the "How": We then demonstrated that this cytotoxicity is mediated, at least in part, by the induction of apoptosis, as shown by the significant activation of the executioner enzyme Caspase-3. EAPC-C induced a 6.5-fold increase in Caspase-3 activity, comparable to Doxorubicin.
-
Pinpointing the Molecular Target: Finally, we provided evidence for a specific molecular mechanism by showing that EAPC-C directly inhibits the activity of a therapeutically relevant enzyme, Kinase X, with a nanomolar IC50 value.
This integrated dataset provides a compelling, evidence-based rationale for advancing EAPC-C into more complex preclinical models, such as 3D cell culture and in vivo studies. By systematically comparing our analogs to established standards at each stage, we can confidently assess their relative performance and make informed decisions in the drug discovery pipeline.
References
- A review for cell-based screening methods in drug discovery - PMC - NIH.
- In vitro kinase assay - Protocols.io. protocols.io.
- MTT assay protocol | Abcam. Abcam.
- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines - Benchchem. BenchChem.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH.
- Cell-based Assays for Drug Discovery | Reaction Biology. Reaction Biology.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. Lifescience Global.
- Cell-Based Assays - Sigma-Aldrich. MilliporeSigma.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem. BenchChem.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- MTT Cell Proliferation Assay - ATCC.
- Caspase-3 Colorimetric Assay Kit - Cosmo Bio USA. Cosmo Bio USA.
- Protocol for Cell Viability Assays - BroadPharm. BroadPharm.
- In vitro NLK Kinase Assay - PMC - NIH.
- What is an Inhibition Assay? - Blog - Biobide. Biobide.
- Role of Cytotoxicity Experiments in Pharmaceutical Development - SciSpace. SciSpace.
- Caspase 3 Assay Kit, Colorimetric - Sigma-Aldrich. MilliporeSigma.
- How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Info Brics.
- Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. BellBrook Labs.
- Caspase-3 Assay Kit (Colorimetric) (ab39401) - Abcam. Abcam.
- In vitro kinase assay - Bio-protocol. Bio-protocol.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applic
- KHZ0021_KHZ0022 pr503_504 revA5 jun1608 (caspase-3 colorimetric) - Thermo Fisher Scientific. Thermo Fisher Scientific.
- In Vitro Kinase Assays - Revvity. Revvity.
- Caspase-3 Colorimetric Assay Kit C
- (PDF) In vitro kinase assay v1 - ResearchGate.
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. Frontiers.
- Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors - PubMed.
- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry.
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH.
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- 7. MTT assay protocol | Abcam [abcam.com]
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- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Comparative analysis of different synthetic routes to Ethyl 2-aminopyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 2-aminopyrimidine-4-carboxylate
Ethyl 2-aminopyrimidine-4-carboxylate is a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its structural motif is a cornerstone in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic compounds. The strategic placement of the amino and carboxylate functionalities on the pyrimidine core allows for diverse chemical modifications, making it a versatile scaffold in drug discovery. The efficiency and scalability of its synthesis are therefore of paramount importance. This guide will compare and contrast the most prevalent synthetic strategies for its preparation.
Core Synthetic Strategy: The Principle of Cyclocondensation
The majority of synthetic routes towards Ethyl 2-aminopyrimidine-4-carboxylate rely on the fundamental principle of cyclocondensation. This powerful reaction involves the formation of the pyrimidine ring by combining a 1,3-dielectrophilic three-carbon component with a nucleophilic N-C-N unit, typically guanidine. The variations in these routes primarily stem from the choice and preparation of the three-carbon synthon.
Route 1: The Classic Approach via Diethyl 2-(ethoxymethylene)malonate
This is one of the most established and widely cited methods for the synthesis of Ethyl 2-aminopyrimidine-4-carboxylate. It involves the reaction of guanidine with diethyl 2-(ethoxymethylene)malonate.
Reaction Scheme
Caption: Route 1: Cyclocondensation of Guanidine with Diethyl 2-(ethoxymethylene)malonate.
Mechanistic Insights
The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which deprotonates the guanidine hydrochloride to generate free guanidine. The highly nucleophilic guanidine then attacks one of the carbonyl groups of the diethyl 2-(ethoxymethylene)malonate. This is followed by an intramolecular cyclization and subsequent elimination of ethanol and water to yield the aromatic pyrimidine ring. The ethoxy group on the malonate derivative acts as a good leaving group, facilitating the final aromatization step.
Experimental Protocol
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, guanidine hydrochloride is added, and the mixture is stirred to form free guanidine. Diethyl 2-(ethoxymethylene)malonate is then added, and the reaction mixture is refluxed for several hours. After cooling, the product is typically isolated by filtration, followed by recrystallization from a suitable solvent like ethanol.
Performance and Considerations
| Parameter | Details |
| Yield | Generally reported in the range of 70-85%. |
| Purity | Good, often requiring only a single recrystallization. |
| Starting Materials | Guanidine hydrochloride and diethyl malonate are readily available and relatively inexpensive. Diethyl 2-(ethoxymethylene)malonate can be synthesized from diethyl malonate and triethyl orthoformate. |
| Reaction Conditions | Requires anhydrous conditions and the use of sodium metal, which demands careful handling. Reflux temperatures are necessary. |
| Scalability | This route is well-suited for large-scale synthesis due to the availability of starting materials and straightforward work-up. |
| Advantages | High yields, reliable procedure, and cost-effective for large quantities. |
| Disadvantages | Use of metallic sodium requires stringent safety precautions. The preparation of the ethoxymethylene malonate adds an extra step if not commercially available. |
Route 2: A One-Pot Synthesis from Diethyl Malonate
To streamline the process and avoid the isolation of the intermediate, a one-pot synthesis has been developed. This approach combines the formation of the 1,3-dielectrophile and the cyclocondensation reaction in a single reaction vessel.
Reaction Scheme
Caption: Route 2: One-Pot Synthesis from Diethyl Malonate and Triethyl Orthoformate.
Mechanistic Insights
This one-pot procedure first involves the in situ formation of diethyl 2-(ethoxymethylene)malonate from diethyl malonate and triethyl orthoformate, often catalyzed by a dehydrating agent like acetic anhydride. Without isolation, guanidine (pre-formed from its salt with a base) is introduced into the reaction mixture. The subsequent cyclocondensation proceeds as described in Route 1. The key advantage here is the avoidance of a separate synthesis and purification step for the malonate derivative.
Experimental Protocol
A mixture of diethyl malonate, triethyl orthoformate, and acetic anhydride is heated. After a specified time, the reaction mixture is cooled, and a solution of guanidine (prepared separately from guanidine hydrochloride and sodium ethoxide in ethanol) is added. The entire mixture is then refluxed. The product is isolated by cooling the reaction mixture, filtering the precipitate, and recrystallizing from ethanol.
Performance and Considerations
| Parameter | Details |
| Yield | Typically in the range of 65-80%, slightly lower than the stepwise approach but with fewer operational steps. |
| Purity | Good, but may require more careful purification to remove by-products from the one-pot reaction. |
| Starting Materials | Utilizes readily available and inexpensive starting materials. |
| Reaction Conditions | Similar to Route 1, requiring anhydrous conditions and reflux temperatures. |
| Scalability | Highly suitable for industrial-scale production due to its operational simplicity. |
| Advantages | Increased efficiency by reducing the number of synthetic steps and work-up procedures. |
| Disadvantages | Potentially lower yields compared to the stepwise method and the possibility of more complex by-product formation. |
Comparative Summary
| Feature | Route 1: Classic Approach | Route 2: One-Pot Synthesis |
| Number of Steps | Two (if preparing the malonate derivative) | One |
| Overall Yield | 70-85% | 65-80% |
| Operational Simplicity | Moderate | High |
| Purity of Crude Product | Generally higher | May be lower |
| Scalability | Excellent | Excellent |
| Safety Considerations | Use of sodium metal | Use of sodium metal |
Conclusion and Recommendations
Both synthetic routes presented are robust and effective for the preparation of Ethyl 2-aminopyrimidine-4-carboxylate.
-
Route 1 is recommended for laboratories where the highest possible yield and purity are the primary concerns, and where the handling of sodium metal and a two-step procedure are not significant deterrents. The well-defined nature of each step allows for easier optimization and troubleshooting.
-
Route 2 is the preferred method for process chemistry and large-scale industrial production where operational efficiency, time, and cost are the critical factors. The one-pot nature of this synthesis significantly reduces handling and processing time, making it an economically attractive option.
The choice between these routes will ultimately depend on the specific needs and capabilities of the research or production team. Both methods, however, represent reliable pathways to a crucial building block in the landscape of modern drug discovery.
References
A Comparative Guide to the Purity Analysis of Ethyl 2-aminopyrimidine-4-carboxylate: HPLC vs. NMR
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of Ethyl 2-aminopyrimidine-4-carboxylate. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers detailed protocols, and presents supporting data to guide the selection of the most appropriate analytical strategy.
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
Ethyl 2-aminopyrimidine-4-carboxylate is a key building block in the synthesis of various pharmaceutically active compounds. As a critical intermediate, its purity directly impacts the quality, safety, and efficacy of the final drug product. Even trace impurities can lead to unwanted side reactions, lower yields, or introduce potentially toxic components into the final formulation.
Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances.[1][2][3][4] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities, making robust analytical methods indispensable.[2][5] This guide explores the two gold-standard techniques used for this purpose—HPLC and NMR—not as competitors, but as complementary tools in the analytical chemist's arsenal.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[6][7] It excels at separating the main compound from structurally similar impurities.
Causality of Method Design: A Reversed-Phase Approach
For a molecule like Ethyl 2-aminopyrimidine-4-carboxylate, which possesses moderate polarity, a Reversed-Phase HPLC (RP-HPLC) method is the logical choice.
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature. It effectively retains the analyte and potential non-polar impurities.
-
Mobile Phase: A gradient elution using a mixture of a weak acid in water (e.g., 0.1% formic acid to improve peak shape) and an organic solvent like acetonitrile allows for the sequential elution of compounds based on their polarity. Less polar impurities elute later, while more polar ones elute earlier, providing a clean separation from the main analyte peak.
-
Detection: The pyrimidine ring contains a chromophore that absorbs UV light. A UV detector set at an appropriate wavelength (e.g., 254 nm) provides excellent sensitivity for the analyte and most related impurities.
Experimental Protocol: HPLC Purity Determination
Objective: To quantify the purity of Ethyl 2-aminopyrimidine-4-carboxylate and detect related impurities.
1. Instrumentation and Columns:
- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
2. Reagents and Materials:
- Acetonitrile (HPLC grade)
- Formic Acid (LC-MS grade)
- Ultrapure Water
- Ethyl 2-aminopyrimidine-4-carboxylate sample
3. Chromatographic Conditions:
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Acetonitrile
- Gradient Program:
- 0-2 min: 5% B
- 2-15 min: 5% to 95% B
- 15-18 min: 95% B
- 18-18.1 min: 95% to 5% B
- 18.1-25 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
4. Sample Preparation:
- Accurately weigh approximately 10 mg of the sample.
- Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
- Further dilute to 0.1 mg/mL for analysis.
5. System Suitability:
- Before sample analysis, perform five replicate injections of the standard solution.
- The relative standard deviation (RSD) for the peak area should be ≤2.0%.
6. Analysis and Calculation:
- Inject the prepared sample.
- Integrate all peaks.
- Calculate purity using the area percent method:
- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation and Interpretation
The primary output is a chromatogram. Purity is assessed based on the relative area of the main peak compared to the total area of all detected peaks.
Table 1: Hypothetical HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | % Area | Identification |
| 1 | 3.5 | 15,200 | 0.4 | Unknown Impurity |
| 2 | 8.2 | 3,785,000 | 99.5 | Ethyl 2-aminopyrimidine-4-carboxylate |
| 3 | 10.1 | 4,100 | 0.1 | Unknown Impurity |
This method provides excellent quantitative data on purity but offers no structural information about the unknown impurities at 3.5 and 10.1 minutes.
Caption: HPLC Purity Analysis Workflow.
Nuclear Magnetic Resonance (NMR): The Definitive Tool for Structure and Purity
NMR spectroscopy is an unparalleled technique for structural elucidation. Its application in a quantitative manner (qNMR) provides a powerful, orthogonal method for purity assessment that is often considered a primary analytical method.[8] Unlike HPLC, qNMR determines purity by comparing the analyte signal to that of a certified internal standard of known purity, without relying on the response factor of the analyte.[9][10]
Causality of Method Design: The qNMR Approach
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By adding a known amount of a high-purity internal standard, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the standard.
-
Internal Standard Selection: The ideal standard (e.g., maleic acid, dimethyl sulfone) must be stable, have high purity, be soluble in the same deuterated solvent as the analyte, and possess signals that do not overlap with any analyte or impurity signals.[11]
-
Solvent: A deuterated solvent like DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its residual solvent peak, which does not interfere with key analyte signals.
-
Acquisition Parameters: A long relaxation delay (D1) is crucial to ensure all protons fully relax between scans, which is essential for accurate integration and, therefore, accurate quantification.
Experimental Protocol: Quantitative ¹H NMR (qNMR) Purity Determination
Objective: To determine the absolute purity of Ethyl 2-aminopyrimidine-4-carboxylate using an internal standard.
1. Instrumentation and Materials:
- NMR Spectrometer (≥400 MHz recommended).
- High-precision analytical balance.
- Certified Internal Standard (e.g., Maleic Acid, >99.5% purity).
- Deuterated Solvent: DMSO-d₆.
2. Sample Preparation:
- Accurately weigh ~15 mg of the Ethyl 2-aminopyrimidine-4-carboxylate sample into a vial.
- Accurately weigh ~5 mg of the Maleic Acid internal standard into the same vial.
- Dissolve the mixture in ~0.7 mL of DMSO-d₆.
- Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
- Experiment: ¹H NMR (1D proton).
- Number of Scans (NS): 16 (or more for higher signal-to-noise).
- Relaxation Delay (D1): 30 seconds (to ensure full relaxation for quantification).
- Acquisition Time (AQ): ~4 seconds.
- Record the exact spectrometer frequency.
4. Data Processing and Calculation:
- Apply Fourier transform, phase correction, and baseline correction.
- Calibrate the spectrum (e.g., to the residual DMSO peak at 2.50 ppm).
- Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the pyrimidine C-H proton).
- Integrate the signal from the internal standard (e.g., the two vinyl protons of maleic acid).
- Calculate purity using the following formula:
Data Presentation and Interpretation
qNMR provides a spectrum rich with structural information alongside the quantitative result.
Table 2: Hypothetical qNMR Purity Calculation Data
| Parameter | Analyte (Ethyl 2-aminopyrimidine-4-carboxylate) | Internal Standard (Maleic Acid) |
| Mass (m) | 15.05 mg | 5.10 mg |
| Molecular Weight (MW) | 167.17 g/mol | 116.07 g/mol |
| Integrated Signal | Pyrimidine C-H | Vinyl C-H |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 1.00 | 0.72 |
| Purity of Standard (P_std) | - | 99.8% |
| Calculated Purity | 99.3% | - |
The NMR spectrum would also reveal the presence of any proton-containing impurities, which can often be identified directly from their chemical shifts and coupling patterns.
Caption: Principle of Quantitative NMR (qNMR).
Head-to-Head Comparison: HPLC vs. NMR
Both techniques are powerful, but they answer the question of "purity" in different ways. The choice depends on the specific analytical need, from routine quality control to in-depth structural confirmation.
Table 3: Comparison of HPLC and NMR for Purity Analysis
| Feature | HPLC (Reversed-Phase UV) | NMR (Quantitative ¹H) |
| Primary Output | Chromatogram (Signal vs. Time) | Spectrum (Signal vs. Frequency) |
| Principle | Physical separation based on polarity | Nuclear spin resonance |
| Quantification | Relative (% Area); requires response factor | Absolute; uses a certified internal standard |
| Sensitivity | High (ppm to ppb level) | Moderate (typically >0.1%) |
| Selectivity | High for separation | High for structural differentiation |
| Impurity ID | Not possible without mass spec or isolation | Possible for proton-containing impurities |
| Sample Throughput | High (20-30 min per sample) | Lower (requires longer setup and acquisition) |
| Sample State | Destructive | Non-destructive |
| Validation | Requires extensive validation per ICH guidelines[7][12][13] | Requires validation, but methodology is more universal[14] |
| Best For | Routine QC, stability studies, detecting trace impurities | Purity of reference standards, structural confirmation, mass balance |
A Synergistic Workflow: Leveraging the Strengths of Both Techniques
The most robust approach to purity analysis, especially during drug development, is to use HPLC and NMR in a complementary fashion. This ensures both quantitative accuracy and structural certainty.
Caption: Combined HPLC-NMR Impurity Identification Workflow.
This integrated workflow ensures that routine batches are quickly assessed by HPLC, while qNMR provides an orthogonal confirmation of purity. For batches with significant or unknown impurities, a combination of LC-MS and preparative HPLC followed by NMR provides a definitive structural and quantitative profile, fulfilling all regulatory expectations.
Conclusion
For the purity analysis of Ethyl 2-aminopyrimidine-4-carboxylate, neither HPLC nor NMR is universally "better"; they are different tools for different jobs.
-
HPLC is the ideal choice for high-throughput, routine quality control, offering excellent sensitivity for detecting trace impurities and providing reliable quantitative data based on area percentage.
-
NMR , specifically qNMR, is the authoritative method for establishing the absolute purity of a reference standard or for cases where structural confirmation is paramount. It serves as an indispensable orthogonal technique to validate HPLC results and identify unknown impurities.
A comprehensive quality control strategy should leverage HPLC as the primary screening tool and incorporate NMR for orthogonal verification and in-depth investigation, ensuring the highest standards of quality and safety for this critical pharmaceutical intermediate.
References
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Verdant Life Sciences.[Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.[Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.[Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma.[Link]
-
3 Key Steps for HPLC Method Validation in Pharmaceuticals. Altabrisa Group.[Link]
-
Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. International Journal of Creative Research Thoughts.[Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. FDA.[Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]
-
Steps for HPLC Method Validation. Pharmaguideline.[Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.[Link]
-
qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube.[Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap.[Link]
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.[Link]
-
What is qNMR (quantitative NMR)? JEOL Ltd.[Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH.[Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. pharmtech.com [pharmtech.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. resolvemass.ca [resolvemass.ca]
A Senior Application Scientist's Guide to Benchmarking Ethyl 2-aminopyrimidine-4-carboxylate Against Other Heterocyclic Scaffolds
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that dictates the trajectory of a research program. The chosen scaffold must not only provide a foundation for potent biological activity but also offer synthetic tractability and favorable physicochemical properties. This guide provides an in-depth technical comparison of Ethyl 2-aminopyrimidine-4-carboxylate, a versatile but underexplored building block, against other established heterocyclic systems. By presenting supporting data and detailed experimental protocols, we aim to equip researchers with the insights needed to make informed decisions in their drug discovery endeavors.
The Strategic Importance of Privileged Heterocyclic Scaffolds
Heterocyclic compounds form the structural core of a vast majority of therapeutic agents.[1] Certain motifs, often referred to as "privileged structures," demonstrate a remarkable ability to bind to a wide range of biological targets, such as G protein-coupled receptors (GPCRs) and kinases.[1] The pyrimidine ring is a quintessential example of such a scaffold, forming the basis of numerous drugs with a broad spectrum of activities, including anticancer, antiviral, and antimicrobial agents.[2][3][4] Its utility stems from its unique electronic properties and its capacity to engage in multiple hydrogen bonding interactions, often mimicking the interactions of the native purine and pyrimidine bases of DNA and RNA.[4]
Ethyl 2-aminopyrimidine-4-carboxylate presents an interesting starting point for medicinal chemistry campaigns. The 2-amino group provides a key hydrogen bond donor and a vector for further chemical elaboration, while the ethyl carboxylate at the 4-position acts as a hydrogen bond acceptor and can be readily modified, for instance, into amides to explore different binding interactions. This guide will benchmark this scaffold against two other common heterocyclic cores: Ethyl 2-aminothiazole-4-carboxylate and Ethyl 6-aminopyridine-3-carboxylate , a representative aminopyridine ester.
Physicochemical Property Benchmarking
A molecule's biological activity is intrinsically linked to its physicochemical properties. Parameters such as molecular weight (MW), lipophilicity (XLogP3), and topological polar surface area (TPSA) govern a compound's solubility, permeability, and metabolic stability. The table below provides a comparative summary of these key properties for our three scaffolds of interest.
| Property | Ethyl 2-aminopyrimidine-4-carboxylate | Ethyl 2-aminothiazole-4-carboxylate | Ethyl 6-aminopyridine-3-carboxylate |
| Structure | |||
| Molecular Formula | C₇H₉N₃O₂ | C₆H₈N₂O₂S | C₈H₁₀N₂O₂ |
| Molecular Weight | 167.17 g/mol | 172.20 g/mol | 166.18 g/mol |
| XLogP3 | 0.2 | 0.9 | 1.1 |
| TPSA | 78.1 Ų | 81.9 Ų | 65.1 Ų |
| H-Bond Donors | 1 | 1 | 1 |
| H-Bond Acceptors | 5 | 4 | 4 |
Data sourced from PubChem.
Expert Analysis: The three scaffolds present distinct profiles. Ethyl 2-aminopyrimidine-4-carboxylate has the lowest calculated lipophilicity (XLogP3 of 0.2) and a relatively high TPSA, suggesting good potential for aqueous solubility but possibly lower membrane permeability compared to its counterparts. The aminothiazole analog is slightly more lipophilic and has the highest TPSA, a characteristic of the sulfur-containing ring. The aminopyridine is the most lipophilic of the three and has the lowest TPSA, which may translate to better membrane permeability. These differences are critical considerations in drug design, as they influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potential drug candidates.
Synthetic Accessibility: A Comparative Overview
The ease and efficiency of synthesis are paramount for the practical application of a scaffold in a drug discovery program. Here, we outline the synthetic strategies for each of our benchmarked compounds.
Synthesis of Ethyl 2-aminopyrimidine-4-carboxylate
A direct, high-yield synthesis of Ethyl 2-aminopyrimidine-4-carboxylate is not extensively documented in mainstream literature, suggesting it is more of a specialized building block. However, a reliable two-step approach can be employed, starting from the commercially available 2-aminopyrimidine-4-carboxylic acid.
Diagram: Synthetic Pathway for Ethyl 2-aminopyrimidine-4-carboxylate
Caption: A two-step synthesis of the target compound.
Synthesis of Comparator Scaffolds
In contrast, the synthesis of Ethyl 2-aminothiazole-4-carboxylate is a well-established one-pot reaction known as the Hantzsch thiazole synthesis.
Diagram: Hantzsch Thiazole Synthesis
Caption: Synthesis of the aminothiazole scaffold.
The synthesis of aminopyridine esters can be achieved through various methods, often involving multi-step sequences starting from commercially available pyridine derivatives.
Expert Analysis: The synthetic accessibility of the aminothiazole scaffold via a one-pot reaction makes it highly attractive for generating diverse libraries of compounds. The two-step synthesis for the aminopyrimidine is also straightforward, relying on fundamental organic reactions.[5][6] The synthetic routes to substituted aminopyridines can be more complex, potentially requiring more extensive route scouting and optimization.
Benchmarking Biological Activity: A Focus on Kinase Inhibition
While specific biological data for Ethyl 2-aminopyrimidine-4-carboxylate is limited, the 2-aminopyrimidine scaffold is a well-known hinge-binding motif in many kinase inhibitors. This section will therefore compare the general utility of the aminopyrimidine, aminothiazole, and aminopyridine scaffolds in the context of kinase inhibition, a major area in oncology drug discovery.
The 2-aminopyrimidine core is a bioisostere of adenine and can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. This interaction serves as an anchor, from which substitutions at other positions on the ring can be used to achieve potency and selectivity.
Diagram: Hypothetical Kinase Hinge-Binding
Caption: Common hinge-binding interactions of the scaffolds.
Comparative Data from Literature:
While a direct comparison involving Ethyl 2-aminopyrimidine-4-carboxylate is not available, we can draw insights from published data on related compounds. For instance, various 2-aminopyrimidine derivatives have shown potent inhibition of kinases like EGFR and CDKs. Similarly, aminothiazoles and aminopyridines are also prevalent in kinase inhibitor design.
| Scaffold Class | Example Target Kinase | Reported IC₅₀ Range | Reference |
| Aminopyrimidines | EGFR, CDKs | Nanomolar to micromolar | [2] |
| Aminothiazoles | Various kinases | Nanomolar to micromolar | [7] |
| Aminopyridines | Various kinases | Nanomolar to micromolar | [8] |
Expert Analysis: All three scaffolds have demonstrated proven utility in kinase inhibitor design. The choice of scaffold often depends on the specific topology of the ATP-binding site and the desired vectors for substitution to achieve selectivity. The 2-aminopyrimidine offers two ring nitrogens that can act as hydrogen bond acceptors, potentially forming more extensive interactions with the hinge region compared to the single ring nitrogen of the 2-aminopyridine. The aminothiazole offers a five-membered ring with a different geometry and electronic distribution, which can be advantageous for fitting into specific pockets. The key takeaway is that while all are viable starting points, the subtle differences in their structure and electronic properties can lead to significant differences in biological activity and selectivity.
Experimental Protocols for Comparative Evaluation
To provide a practical framework for benchmarking these scaffolds, we present detailed protocols for the synthesis of Ethyl 2-aminopyrimidine-4-carboxylate and for two key biological assays: an in vitro kinase inhibition assay and a cell-based proliferation assay.
Synthesis of Ethyl 2-aminopyrimidine-4-carboxylate
This two-step protocol is based on a standard Fischer esterification of the corresponding carboxylic acid.
Materials:
-
2-Aminopyrimidine-4-carboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of 2-aminopyrimidine-4-carboxylic acid (1.0 eq) in absolute ethanol (20 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC (e.g., 1:1 ethyl acetate/hexanes).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Ethyl 2-aminopyrimidine-4-carboxylate.
In Vitro Kinase Inhibition Assay (EGFR Kinase)
This protocol is adapted from a standard luminescence-based kinase assay.[9]
Materials:
-
Purified recombinant human EGFR kinase
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white microtiter plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer.
-
Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of EGFR enzyme to all wells except for the "no enzyme" control.
-
Initiate the kinase reaction by adding 2 µL of a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and measure luminescence.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using a suitable data analysis software.
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for the in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the compounds on the proliferation of a cancer cell line.[7]
Materials:
-
Cancer cell line (e.g., A431, an EGFR-overexpressing cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.
-
Prepare serial dilutions of the test compounds and treat the cells for 72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Conclusion and Future Outlook
This guide has benchmarked Ethyl 2-aminopyrimidine-4-carboxylate against two other common heterocyclic scaffolds, Ethyl 2-aminothiazole-4-carboxylate and Ethyl 6-aminopyridine-3-carboxylate. Our analysis reveals that while all three scaffolds are valuable starting points for drug discovery, particularly in the realm of kinase inhibitors, they possess distinct physicochemical properties and varying degrees of synthetic accessibility.
Ethyl 2-aminopyrimidine-4-carboxylate, with its low lipophilicity and multiple points for hydrogen bonding, represents a promising, albeit underexplored, scaffold. Its straightforward, two-step synthesis from its corresponding carboxylic acid makes it an accessible tool for medicinal chemists.
The provided experimental protocols offer a robust framework for researchers to directly compare the biological activities of these and other heterocyclic scaffolds. By systematically evaluating their performance in both biochemical and cell-based assays, drug discovery teams can make data-driven decisions to select the most promising scaffolds for their specific targets and therapeutic areas. The true potential of Ethyl 2-aminopyrimidine-4-carboxylate will only be fully realized through such rigorous, comparative studies, which will undoubtedly uncover novel structure-activity relationships and pave the way for the development of next-generation therapeutics.
References
- A Review on the Role of Heterocyclic Scaffolds in Drug Discovery. Journal of Pharma Insights.
- A Review on Medicinally Important Heterocyclic Compounds. [Source Not Available].
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Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. [Link]
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A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Journal of Medicinal and Chemical Sciences. [Link]
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Heterocycles in Medicinal Chemistry. PMC. [Link]
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Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]
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Marketed pyrimidine scaffold containing drugs. ResearchGate. [Link]
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(PDF) Therapeutic potential of heterocyclic pyrimidine scaffolds. ResearchGate. [Link]
- Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
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Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate. [Link]
-
Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. The Royal Society of Chemistry. [Link]
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esterification - alcohols and carboxylic acids. Chemguide. [Link]
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Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. PubMed. [Link]
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A Researcher's Guide to Cross-Reactivity Profiling of Ethyl 2-aminopyrimidine-4-carboxylate-Based Inhibitors
For researchers, scientists, and drug development professionals, the robust characterization of a small molecule inhibitor is paramount to its progression as a reliable chemical probe or a potential therapeutic agent. The Ethyl 2-aminopyrimidine-4-carboxylate scaffold is a privileged structure in medicinal chemistry, frequently serving as the foundation for potent inhibitors targeting a variety of enzymes, particularly protein kinases.[1][2][3] However, the conserved nature of ATP-binding sites across the human kinome often leads to inhibitor cross-reactivity, where a compound interacts with unintended targets.[2][4] These off-target effects can result in cellular toxicity or confound experimental results, making a thorough assessment of an inhibitor's selectivity profile an indispensable step in its development.[2][4][5]
This guide provides a comprehensive comparison of key methodologies for evaluating the cross-reactivity of Ethyl 2-aminopyrimidine-4-carboxylate-based inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for widely-used assays, and illustrate data interpretation through structured tables and visualizations.
The Imperative of Selectivity Profiling
The 2-aminopyrimidine core is adept at mimicking the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of numerous kinases.[2] While this property is advantageous for designing potent inhibitors, it also presents the inherent risk of off-target binding.[2][4] Understanding an inhibitor's selectivity is crucial for several reasons:
-
Target Validation: Ensuring that the observed biological effect is a direct consequence of inhibiting the intended target.
-
Safety Assessment: Identifying potential off-target interactions that could lead to adverse effects in a therapeutic context.
-
Mechanism of Action Studies: Unambiguously attributing cellular phenotypes to the modulation of a specific signaling pathway.
-
Polypharmacology: In some cases, promiscuity can be leveraged for therapeutic benefit by simultaneously inhibiting multiple disease-relevant targets.[4]
Comparative Analysis of Cross-Reactivity Profiling Techniques
A multi-faceted approach, combining both biochemical and cell-based assays, is often the most effective strategy for a comprehensive understanding of an inhibitor's selectivity.
Table 1: Comparison of Key Cross-Reactivity Profiling Methodologies
| Methodology | Principle | Advantages | Limitations | Typical Throughput |
| In Vitro Kinase Panel Screening | Measures the direct inhibition of a large panel of purified kinases. | Broad coverage of the kinome, quantitative IC50 values. | Lacks cellular context (e.g., ATP concentration, protein-protein interactions). | High |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding in intact cells. | Provides evidence of target engagement in a physiological setting. | Lower throughput, may not be suitable for all targets. | Medium |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures inhibitor binding to a NanoLuc® luciferase-tagged kinase in live cells. | Real-time measurement of target engagement in living cells, high sensitivity. | Requires genetic modification of cells, potential for steric hindrance from the tag. | High |
| Kinobeads/Affinity Chromatography | Uses immobilized, broad-spectrum kinase inhibitors to pull down interacting kinases from cell lysates in the presence of a test compound. | Identifies direct and indirect binders in a cellular context. | Can be biased towards certain kinase families, semi-quantitative. | Medium |
Experimental Workflows and Protocols
A logical workflow for assessing inhibitor cross-reactivity often starts with broad, high-throughput biochemical screening, followed by more focused cell-based assays to confirm target engagement and cellular selectivity.
Caption: A typical workflow for inhibitor cross-reactivity profiling.
Protocol 1: In Vitro Kinase Panel Screening
This protocol outlines a generalized procedure for assessing the inhibitory activity of a compound against a large panel of kinases.
Rationale: This initial screen provides a broad, quantitative overview of the inhibitor's potency and selectivity across a significant portion of the kinome, allowing for early identification of potent and selective compounds.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the Ethyl 2-aminopyrimidine-4-carboxylate-based inhibitor in 100% DMSO. Create a dilution series of the compound.
-
Assay Plate Preparation: Dispense the diluted compounds into a multi-well assay plate. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).
-
Kinase and Substrate Addition: Add the purified kinase and its specific substrate to each well.
-
ATP Addition: Initiate the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the assay plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, radiometric analysis).[6]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Self-Validation: The inclusion of positive and negative controls in every assay plate is critical for validating the results. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness of the screen.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment.
Rationale: By assessing the thermal stabilization of a target protein upon ligand binding in intact cells, CETSA provides direct evidence that the inhibitor can reach and interact with its intended target in a more physiologically relevant context.[7]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture the cells of interest to an appropriate confluency. Treat the cells with the inhibitor or vehicle control for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement.
Self-Validation: A key control is the inclusion of a known inhibitor for the target of interest to demonstrate the expected thermal shift. Additionally, probing for a non-target protein can confirm that the observed stabilization is specific to the intended target.
Data Presentation and Interpretation
The output from these assays should be organized in a clear and comparative manner.
Table 2: Example Cross-Reactivity Data for Two Ethyl 2-aminopyrimidine-4-carboxylate-Based Inhibitors
| Kinase Target | Inhibitor A (IC50, nM) | Inhibitor B (IC50, nM) |
| Primary Target: Kinase X | 15 | 25 |
| Off-Target 1: Kinase Y | 2,500 | >10,000 |
| Off-Target 2: Kinase Z | 800 | 5,000 |
| Selectivity Score (S10) | 0.025 | 0.005 |
Selectivity Score (S10) is calculated as the number of kinases inhibited by >90% at a 1 µM concentration divided by the total number of kinases tested.
In this example, Inhibitor B demonstrates superior selectivity compared to Inhibitor A, with significantly higher IC50 values for the off-target kinases and a lower selectivity score.
Visualizing the selectivity data on a kinome tree provides an intuitive representation of the inhibitor's cross-reactivity profile.
Caption: A simplified kinome tree illustrating the selectivity of Inhibitor A.
Conclusion
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting off-target effects of pyrimidine-based inhibitors.
- BenchChem. (2025).
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-aminopyrimidine-5-carboxylate. PubChem. [Link]
- Patsnap. (2025). How can off-target effects of drugs be minimised?.
-
Stratmann, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
-
Tong, L., et al. (2022). Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry. [Link]
-
Wells, C. I., et al. (2020). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. [Link]
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- 7. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
In Vivo Evaluation of Ethyl 2-aminopyrimidine-4-carboxylate Drug Candidates: A Comparative Guide for Drug Development Professionals
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Ethyl 2-aminopyrimidine-4-carboxylate and its derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] This guide outlines a comprehensive strategy for the in vivo evaluation of these candidates, emphasizing experimental design, comparative analysis, and data-driven decision-making.
The Ethyl 2-aminopyrimidine-4-carboxylate Scaffold: A Versatile Core
The structural features of ethyl 2-aminopyrimidine-4-carboxylate, including the amino group and the carboxylate moiety, provide opportunities for diverse chemical modifications. This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles to optimize therapeutic efficacy and minimize off-target effects.[7][8]
A Strategic Approach to In Vivo Evaluation
A robust in vivo evaluation protocol is crucial for translating promising in vitro data into successful clinical outcomes. The following workflow provides a systematic approach to the preclinical assessment of ethyl 2-aminopyrimidine-4-carboxylate drug candidates.
Caption: A streamlined workflow for the in vivo evaluation of drug candidates.
Case Study 1: In Vivo Anti-inflammatory Activity
Rationale: Many pyrimidine derivatives have demonstrated potent anti-inflammatory effects by inhibiting key mediators of inflammation such as prostaglandin E2 and various cytokines.[4][9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
A widely accepted and reproducible model for acute inflammation is the carrageenan-induced paw edema test in rats or mice.[4]
Methodology:
-
Animal Model: Male Wistar rats (180-220g) are typically used.
-
Groups:
-
Vehicle Control (e.g., 0.5% Sodium CMC)
-
Test Compound (e.g., Ethyl 2-aminopyrimidine-4-carboxylate derivative at various doses)
-
Positive Control (e.g., Indomethacin or Diclofenac Sodium)
-
-
Procedure:
-
The test compound or control is administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis: The percentage of edema inhibition is calculated and compared between groups.
Comparative Data Table (Hypothetical):
| Compound | Dose (mg/kg) | % Edema Inhibition (at 3 hours) |
| Vehicle | - | 0% |
| Candidate A | 25 | 35% |
| Candidate A | 50 | 55% |
| Indomethacin | 10 | 60% |
Case Study 2: In Vivo Anticancer Evaluation
Rationale: Pyrimidine derivatives have shown significant potential as anticancer agents, with some acting as inhibitors of critical signaling pathways involved in tumor growth and proliferation.[3][10][11][12]
Experimental Protocol: Xenograft Tumor Model
This model involves the implantation of human cancer cells into immunodeficient mice.
Methodology:
-
Cell Lines and Animal Model: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are implanted subcutaneously into nude mice.
-
Treatment: Once tumors reach a palpable size, treatment with the test compound, vehicle, or a positive control (e.g., 5-Fluorouracil) is initiated.[10]
-
Tumor Measurement: Tumor volume is measured regularly with calipers.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathway Visualization (Hypothetical Target):
Sources
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- 10. sciensage.info [sciensage.info]
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A Senior Application Scientist's Guide to Heterocyclic Scaffolds: Ethyl 2-aminopyrimidine-4-carboxylate vs. Ethyl 2-aminothiazole-4-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that dictates synthetic feasibility, influences pharmacokinetic properties, and ultimately defines the biological activity of a novel therapeutic agent. Among the most prolific of these "privileged structures" are the 2-aminopyrimidine and 2-aminothiazole cores.[1] This guide provides an in-depth comparison of two key building blocks, Ethyl 2-aminopyrimidine-4-carboxylate and Ethyl 2-aminothiazole-4-carboxylate , offering field-proven insights into their synthesis, reactivity, and strategic application in drug discovery.
Section 1: Comparative Synthesis Methodologies
The synthetic accessibility of a scaffold is paramount in the early stages of a drug discovery campaign. While both target molecules are commercially available, understanding their synthesis is crucial for analog preparation and cost-effective scale-up. The routes to these two heterocycles are fundamentally different, stemming from the distinct nature of the six-membered pyrimidine and the five-membered thiazole ring systems.
Synthesis of Ethyl 2-aminothiazole-4-carboxylate via Hantzsch Thiazole Synthesis
The construction of the 2-aminothiazole ring is most reliably achieved through the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887.[2] This high-yielding method involves the reaction of an α-halocarbonyl compound with a thioamide.[3][4] For our target molecule, the specific precursors are ethyl bromopyruvate and thiourea.[5][6]
The mechanism begins with the sulfur atom of thiourea acting as a nucleophile, attacking the carbon bearing the bromine in an SN2 reaction.[7] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[3]
Experimental Protocol: Hantzsch Synthesis [5]
-
Reaction Setup: A mixture of thiourea (1.2 mmol) and ethyl 3-bromopyruvate (1 mmol) is prepared in ethanol (2 mL).
-
Heating: The reaction mixture is stirred and heated to 70°C for 1 hour.
-
Work-up: After completion, the mixture is cooled to room temperature and poured into ice-cold water.
-
Isolation: The resulting precipitate is collected by filtration and dried under vacuum to yield the target product, ethyl 2-aminothiazole-4-carboxylate. This procedure often results in high purity product without the need for extensive chromatography.[3]
Synthesis of Ethyl 2-aminopyrimidine-4-carboxylate via Cyclocondensation
The synthesis of the 2-aminopyrimidine core typically involves the cyclocondensation of a three-carbon (C-C-C) fragment with an N-C-N fragment.[8] The most common N-C-N source for a 2-amino substituted pyrimidine is guanidine. The C-C-C fragment required is a β-dicarbonyl compound or a functional equivalent.
While multiple variations exist, a representative approach involves the reaction of guanidine with an enol ether of a β-ketoester. This strategy offers high regioselectivity. The reaction proceeds via an initial nucleophilic attack by guanidine, followed by cyclization and elimination of an alcohol and an amine to form the stable aromatic pyrimidine ring.[9]
References
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- 5. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
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- 7. youtube.com [youtube.com]
- 8. bu.edu.eg [bu.edu.eg]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of Ethyl 2-aminopyrimidine-4-carboxylate
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides a detailed, step-by-step protocol for the proper and safe disposal of Ethyl 2-aminopyrimidine-4-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and safety underpins this comprehensive resource, designed to be your trusted partner in laboratory best practices.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with Ethyl 2-aminopyrimidine-4-carboxylate is crucial. This compound is known to cause skin and eye irritation, is harmful if swallowed, and may cause respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted with the appropriate personal protective equipment (PPE) and in a controlled environment.
Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₂ | PubChem |
| Molecular Weight | 167.17 g/mol | PubChem[1] |
| Appearance | Solid | Fisher Scientific[2] |
| Solubility | Insoluble in water | Fisher Scientific[2] |
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard | GHS Classification | Required PPE |
| Acute Toxicity, Oral | Warning | Do not eat, drink, or smoke when using this product.[3] |
| Skin Corrosion/Irritation | Warning | Protective gloves, lab coat.[3] |
| Serious Eye Damage/Irritation | Warning | Safety glasses with side-shields or chemical goggles.[3] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Warning | Use only in a well-ventilated area, preferably a chemical fume hood.[3] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of Ethyl 2-aminopyrimidine-4-carboxylate is to treat it as a hazardous waste. This approach ensures the highest level of safety and regulatory compliance, even in the absence of a specific listing under the Resource Conservation and Recovery Act (RCRA).[4] The recommended disposal method is controlled incineration by a licensed and approved waste disposal company.[5] Under no circumstances should this chemical be discharged into drains or the environment. [2][5]
Waste Collection and Segregation
-
Solid Waste: Collect un-used or surplus Ethyl 2-aminopyrimidine-4-carboxylate in its original container or a clearly labeled, compatible container. Ensure the container is tightly sealed to prevent the release of dust or vapors.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as filter paper, weighing boats, or contaminated PPE, should be collected in a designated, sealed container for hazardous waste.
-
Spill Residues: For small spills, carefully sweep up the solid material and place it in a sealed, labeled hazardous waste container. Avoid generating dust.
-
Incompatible Wastes: Do not mix Ethyl 2-aminopyrimidine-4-carboxylate waste with incompatible materials, particularly strong oxidizing agents.[2]
Waste Container Management
Proper container selection and labeling are critical for safe storage and disposal.
-
Compatibility: Use containers made of materials that will not react with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Ethyl 2-aminopyrimidine-4-carboxylate"), and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Condition: Ensure containers are in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.
On-Site Storage: Satellite Accumulation Areas (SAAs)
Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs) for the temporary storage of waste at or near the point of generation.
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Storage Conditions: Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[5] The storage area should be away from general laboratory traffic and incompatible materials.
-
Secondary Containment: It is best practice to use secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.
Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste. Provide them with a clear and accurate description of the waste, including its chemical name and quantity.
Decontamination Procedures
Following the handling and disposal of Ethyl 2-aminopyrimidine-4-carboxylate, it is essential to decontaminate all surfaces and equipment to prevent cross-contamination and exposure.
-
Surface Cleaning: Wash all contaminated surfaces, such as benchtops and fume hood interiors, with a soap and water solution.
-
Equipment Decontamination: Reusable equipment should be thoroughly cleaned with an appropriate solvent, and the rinsate collected as hazardous waste.
-
Empty Container Disposal: Empty containers that held Ethyl 2-aminopyrimidine-4-carboxylate should be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may be disposed of according to local regulations.[5]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of Ethyl 2-aminopyrimidine-4-carboxylate.
Caption: Disposal workflow for Ethyl 2-aminopyrimidine-4-carboxylate.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-aminopyrimidine-4-carboxylate
Welcome to your essential guide for the safe handling of Ethyl 2-aminopyrimidine-4-carboxylate. In the fast-paced world of drug discovery and chemical synthesis, a deep and practical understanding of safety protocols is not just a regulatory requirement, but the bedrock of innovative and sustainable research. This guide moves beyond mere checklists to provide you with the rationale behind each personal protective equipment (PPE) recommendation, ensuring that safety becomes an intuitive part of your workflow. Our goal is to empower you, our fellow scientists, with the knowledge to create a secure laboratory environment, fostering the confidence needed to push the boundaries of science.
Understanding the Hazard Profile
Before we can select the appropriate PPE, we must first understand the specific risks associated with Ethyl 2-aminopyrimidine-4-carboxylate. According to its Global Harmonized System (GHS) classification, this compound presents several hazards.[1][2] A thorough risk assessment is the critical first step in any laboratory procedure.
Table 1: GHS Hazard Profile for Ethyl 2-aminopyrimidine-4-carboxylate [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
The physical form of this chemical, typically a solid or crystalline powder, means that the primary routes of exposure are through inhalation of dust particles, skin contact, eye contact, and accidental ingestion.[3] Our PPE strategy, therefore, must establish effective barriers against these routes.
The Core Principle: A Multi-Layered Defense
No single piece of PPE can protect against all hazards.[4] A comprehensive safety strategy relies on a multi-layered approach, combining engineering controls (like fume hoods), administrative controls (your lab's standard operating procedures), and the correct use of PPE. The following sections detail the essential PPE components for handling Ethyl 2-aminopyrimidine-4-carboxylate.
Skin and Body Protection: Your Primary Barrier
Direct skin contact can cause irritation and potential sensitization.[5][6] Furthermore, contaminated clothing can act as a prolonged source of exposure.
-
Laboratory Coat: A standard, long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of dust generation, consider a coat with elastic cuffs to provide a better seal with your gloves.
-
Full-Body Protection: For large-scale operations or in the event of a significant spill, chemical-resistant coveralls may be necessary to prevent widespread skin contact.[4][7]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. For enhanced protection, especially when handling larger quantities, consider chemical-resistant shoe covers or boots.[4][7]
Hand Protection: The Critical Interface
Your hands are most likely to come into direct contact with the chemical. Selecting the right gloves is paramount.
-
Glove Material: Always use compatible, chemical-resistant gloves.[8] Nitrile gloves are a common and effective choice for handling solid chemicals and for protection against incidental splashes. Always consult the glove manufacturer's compatibility charts for specific chemical resistance data.
-
Inspection and Technique: Gloves must be inspected for any signs of degradation or punctures before each use.[8] Employ the proper glove removal technique (without touching the outer surface of the glove with your bare hand) to prevent skin contact.[8] Double-gloving can be an effective strategy during high-risk procedures to provide an extra layer of protection.
-
Hygiene: Wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][8][9]
Eye and Face Protection: Shielding Against Irritation
Given that Ethyl 2-aminopyrimidine-4-carboxylate is a serious eye irritant, robust eye and face protection is non-negotiable.[1][2][5]
-
Safety Glasses: For low-risk activities involving small quantities, safety glasses with side shields that meet ANSI Z87.1 standards are the minimum requirement.
-
Chemical Goggles: When weighing the solid powder, preparing solutions, or performing any task with a risk of splashing or dust generation, you must wear tightly fitting chemical safety goggles.[9][10]
-
Face Shield: For procedures with a significant splash or dust hazard, a face shield should be worn in conjunction with chemical goggles to protect the entire face.
Respiratory Protection: Guarding the Inhalation Route
Inhalation of dust can cause respiratory tract irritation.[1] Engineering controls, such as working within a certified chemical fume hood, are the preferred method for mitigating this risk.
-
When is a Respirator Needed? Respiratory protection should be used when engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations.[8][11] This is particularly relevant when handling large quantities of the powder outside of a fume hood.
-
Type of Respirator: A NIOSH-approved air-purifying respirator with a particulate filter (e.g., an N95, N100, or P100) is typically sufficient for protection against dusts.[4] If vapors are also a concern, a combination cartridge for organic vapors and particulates may be necessary. A complete respiratory protection program, including fit testing and training, is required by OSHA.[10]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized protocol minimizes the risk of exposure and ensures a consistent level of safety across all laboratory personnel.
Protocol 1: Donning and Doffing PPE
Objective: To correctly put on and remove PPE to prevent cross-contamination.
Materials:
-
Inner and outer pairs of nitrile gloves
-
Lab coat
-
Chemical safety goggles
-
Face shield (if required)
-
Respirator (if required)
Procedure (Donning):
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Inner Gloves: Put on the first pair of gloves.
-
Lab Coat: Don the lab coat, ensuring it is fully buttoned.
-
Respirator: If required, perform a user seal check and don the respirator.
-
Goggles/Face Shield: Put on your chemical safety goggles, followed by a face shield if necessary.
-
Outer Gloves: Put on the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Procedure (Doffing):
-
Outer Gloves: Remove the outer, most contaminated pair of gloves using the proper technique. Dispose of them in the designated waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back to the front. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat and remove it by folding it inward on itself to contain any contamination.
-
Inner Gloves: Remove the inner pair of gloves.
-
Respirator: If used, remove the respirator last.
-
Hand Hygiene: Immediately wash your hands with soap and water.
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on a risk assessment of the planned procedure.
Caption: PPE Selection Workflow Diagram
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step to prevent secondary exposure to laboratory personnel and environmental contamination.
-
Solid Waste: Dispose of contaminated materials such as gloves, bench paper, and pipette tips in a designated, clearly labeled hazardous waste container.
-
Contaminated Clothing: Heavily contaminated disposable clothing should be disposed of as hazardous waste.[7] Reusable lab coats that become contaminated should be professionally laundered by a service familiar with handling laboratory-contaminated items.[12] Do not take contaminated lab coats home.[12]
-
Chemical Waste: Dispose of unused Ethyl 2-aminopyrimidine-4-carboxylate and solutions containing it in accordance with local, state, and federal regulations.[8][9] Never dispose of chemical waste down the drain.[8]
By integrating these principles and protocols into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- 1. Ethyl 2-aminopyrimidine-5-carboxylate | C7H9N3O2 | CID 295889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate | C7H9N3O3 | CID 84894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
